Product packaging for (2-Amino-3-methylphenyl)methanol(Cat. No.:CAS No. 57772-50-6)

(2-Amino-3-methylphenyl)methanol

Cat. No.: B1268403
CAS No.: 57772-50-6
M. Wt: 137.18 g/mol
InChI Key: FWTCWZZOKOBJIR-UHFFFAOYSA-N
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Description

(2-Amino-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1268403 (2-Amino-3-methylphenyl)methanol CAS No. 57772-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTCWZZOKOBJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341941
Record name 2-Amino-3-methylbenzyl alcohol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57772-50-6
Record name 2-Amino-3-methylbenzyl alcohol
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Record name 2-Amino-3-methylbenzyl alcohol
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Foundational & Exploratory

(2-Amino-3-methylphenyl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-3-methylphenyl)methanol, a key building block in organic synthesis. This document outlines its characteristics, synthesis, and analytical methodologies, serving as a vital resource for professionals in research and development.

Core Physical and Chemical Properties

This compound, also known as 2-Amino-3-methylbenzyl alcohol, is a solid organic compound.[1][2] It presents as a white to off-white solid, and requires storage in a dark place under an inert atmosphere at room temperature to maintain its stability.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 57772-50-6[1][3][4]
Molecular Formula C₈H₁₁NO[1][3][5]
Molecular Weight 137.18 g/mol [1][3][5]
Melting Point 67-69 °C[1][2]
Boiling Point 135-145 °C (at 12 Torr)[1]
Appearance White to Off-White Solid[1]
Solubility Slightly soluble in Chloroform[1]
pKa 14.48±0.10 (Predicted)[1]
Density 1.126±0.06 g/cm³ (Predicted)[1]

Synthesis Protocol

A common and effective method for the synthesis of this compound is the reduction of 2-amino-3-methylbenzoic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Detailed Methodology
  • Preparation of Reactant Solution : A solution is prepared by dissolving 2-amino-3-methylbenzoic acid (8.5 mmol) in THF (24 mL) at room temperature.

  • Preparation of Reducing Agent Suspension : In a separate reaction vessel, a suspension of lithium aluminum hydride (20.4 mmol) in THF (10 mL) is prepared.

  • Reaction Execution : The 2-amino-3-methylbenzoic acid solution is added dropwise to the lithium aluminum hydride suspension over a period of 20 minutes. Following the addition, the reaction mixture is stirred at room temperature for an additional 3.5 hours.

  • Quenching : Upon completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow, dropwise addition of water (10 mL).

  • Work-up and Isolation : The resulting suspension is filtered through a celite plug and the filter cake is washed with ethyl acetate (100 mL). The organic phase is then washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 2-Amino-3-methylbenzoic acid in THF C Dropwise addition & Stirring at RT A->C B LiAlH4 in THF B->C D Quenching with H2O at 0°C C->D 3.5 hours E Filtration D->E F Washing with Brine E->F G Drying over MgSO4 F->G H Solvent Evaporation G->H I Final Product: This compound H->I

Caption: Synthesis of this compound.

Analytical Characterization Protocols

The structural elucidation and purity assessment of this compound are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation : A small amount of the this compound sample (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a commonly used solvent for this compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to serve as an internal chemical shift reference (0 ppm).

  • Instrumentation and Data Acquisition : The prepared sample is transferred to an NMR tube and placed in the NMR spectrometer. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans and a longer acquisition time are typically required. Proton decoupling is generally used during ¹³C NMR acquisition to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing and Interpretation : The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

ATR-FTIR is a convenient method for analyzing solid samples directly with minimal preparation.

  • Instrument Preparation : The ATR crystal surface is cleaned thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely. A background spectrum of the clean, empty ATR crystal is collected.

  • Sample Analysis : A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. A pressure clamp is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition and Analysis : The infrared spectrum of the sample is then recorded. The resulting spectrum, which is a plot of absorbance or transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C-H, and C=C bonds.

Analytical Workflow Diagram

G Analytical Workflow for this compound cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy A Sample of this compound B Dissolve in CDCl3 A->B E Place on ATR Crystal A->E C Acquire 1H & 13C NMR Spectra B->C D Process & Analyze Spectra C->D H Structural Confirmation & Purity Assessment D->H F Acquire IR Spectrum E->F G Analyze Functional Groups F->G G->H

Caption: Analytical workflow for structural confirmation.

Safety Information

This compound is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Whitepaper: (2-Amino-3-methylphenyl)methanol (CAS No. 57772-50-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (2-Amino-3-methylphenyl)methanol, CAS number 57772-50-6. It includes detailed information on its chemical and physical properties, a robust synthesis protocol, and its application as a key building block in the synthesis of substituted quinolines. This guide is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry, facilitating its use in research and drug discovery programs.

Chemical and Physical Properties

This compound, also known as 2-amino-3-methylbenzyl alcohol, is a substituted aromatic amino alcohol. Its properties are summarized in the tables below.

General and Physical Data
PropertyValueSource
CAS Number 57772-50-6Multiple Sources
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Solid[2]
Melting Point 67-69 °C[2][3]
Boiling Point 291.8 °C at 760 mmHg[4]
Density 1.126 g/cm³[4]
Refractive Index 1.601[4]
Flash Point 130.3 °C[4]
Spectroscopic Data
Spectrum TypeKey Peaks / ShiftsSource
¹H NMR Data available from suppliers like Sigma-Aldrich.[5]
¹³C NMR Data available from SpectraBase.[5]
Infrared (IR) Data available from SpectraBase (FTIR and ATR). Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching are expected.[5]
Mass Spectrometry GC-MS data available from NIST.[5]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from m-toluic acid. The first step involves the nitration of m-toluic acid followed by hydrogenation to yield 2-amino-3-methylbenzoic acid. The second step is the reduction of the carboxylic acid group to a primary alcohol.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

Reaction: Nitration of m-toluic acid followed by catalytic hydrogenation.

Experimental Protocol:

  • Nitration: m-Toluic acid is reacted with nitric acid to yield 2-nitro-3-methylbenzoic acid. The reaction is typically carried out at controlled temperatures to ensure regioselectivity.

  • Hydrogenation: The resulting 2-nitro-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at an elevated temperature (e.g., 60 °C) for several hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 2: Reduction of 2-Amino-3-methylbenzoic Acid to this compound

Reaction: Reduction of the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: A solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath (0 °C). A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise to the stirred solution of the benzoic acid. An excess of LiAlH₄ is typically used.

  • Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water, while maintaining a low temperature.

  • Work-up and Purification: The resulting suspension is filtered to remove the aluminum salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure this compound.[6][7]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid cluster_step2 Step 2: Reduction to this compound m-Toluic_Acid m-Toluic Acid Nitration Nitration (HNO3) m-Toluic_Acid->Nitration 2-Nitro-3-methylbenzoic_Acid 2-Nitro-3-methylbenzoic Acid Nitration->2-Nitro-3-methylbenzoic_Acid Hydrogenation Hydrogenation (H2, Pd/C) 2-Nitro-3-methylbenzoic_Acid->Hydrogenation 2-Amino-3-methylbenzoic_Acid 2-Amino-3-methylbenzoic Acid Hydrogenation->2-Amino-3-methylbenzoic_Acid Precursor 2-Amino-3-methylbenzoic Acid Reduction Reduction (LiAlH4, THF) Precursor->Reduction Quenching_Workup Quenching & Work-up Reduction->Quenching_Workup Final_Product This compound Quenching_Workup->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds. One notable application is in the synthesis of substituted quinolines.

Synthesis of Substituted Quinolines

The Friedländer annulation is a classic and efficient method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound can be oxidized in situ to the corresponding 2-aminobenzaldehyde, which can then undergo a Friedländer reaction.

General Reaction Scheme:

This compound is first oxidized to 2-amino-3-methylbenzaldehyde. This intermediate then reacts with a ketone (e.g., acetone) in the presence of a catalyst to form the corresponding substituted quinoline.

Friedlander_Synthesis Start This compound Oxidation Oxidation Start->Oxidation Intermediate 2-Amino-3-methylbenzaldehyde Oxidation->Intermediate Condensation Friedländer Annulation Intermediate->Condensation Ketone Ketone (e.g., R-CO-CH₂-R') Ketone->Condensation Product Substituted Quinoline Condensation->Product

Caption: General scheme for quinoline synthesis.

This application highlights the utility of this compound in generating structurally diverse quinoline derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[4][8][9][10]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements
Hazard CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Source: GHS classification data aggregated from multiple suppliers.[5]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a readily synthesizable and versatile building block for organic synthesis. Its well-defined properties and reactivity make it a valuable precursor for more complex molecules, particularly for the synthesis of substituted quinolines. This technical guide provides essential data and protocols to support its application in research and development.

References

(2-Amino-3-methylphenyl)methanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-Amino-3-methylphenyl)methanol

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, a key building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Properties

This compound, also known as 2-Amino-3-methylbenzyl alcohol, is an aromatic compound containing a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a hydroxymethyl (-CH₂OH) group.

Molecular Structure:

  • Chemical Name: this compound

  • Synonyms: 2-Amino-3-methylbenzyl alcohol, 2-Amino-3-methylbenzenemethanol[1][2]

  • CAS Number: 57772-50-6[1][2][3]

  • Molecular Formula: C₈H₁₁NO[1][2][3]

  • SMILES: OCc1cccc(C)c1N[2][3]

The structure consists of a phenylmethanol backbone with an amino group at position 2 and a methyl group at position 3 relative to the methanol substituent.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 137.18 g/mol [1][2][3]
Appearance White to Off-White Solid[2]
Melting Point 67-69 °C[2]
Boiling Point 135-145 °C (at 12 Torr)[2]
Density (Predicted) 1.126 ± 0.06 g/cm³[2]
pKa (Predicted) 14.48 ± 0.10[2]
Solubility Slightly soluble in Chloroform[2]

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol: Reduction of 2-Amino-3-methylbenzoic Acid

A common method for synthesizing this compound is the reduction of the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diatomaceous earth (Celite)

Procedure:

  • Preparation of Benzoic Acid Solution: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous THF at room temperature.

  • Preparation of Reducing Agent Suspension: In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (approx. 2.4 eq) in anhydrous THF.

  • Reduction Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the benzoic acid solution dropwise to the suspension over a period of 20-30 minutes, ensuring the temperature remains controlled.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water.

  • Workup and Extraction: Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake thoroughly with ethyl acetate.[2] Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic phase over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound product. Further purification can be achieved by recrystallization if necessary.

Characterization Protocols

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include:

    • A singlet for the methyl group (-CH₃) protons.

    • A singlet or broad singlet for the alcohol (-OH) proton; its chemical shift is concentration-dependent.[4]

    • A singlet for the benzylic (-CH₂) protons.

    • A broad singlet for the amine (-NH₂) protons.[4]

    • Multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Aromatic carbons typically appear in the 120-150 ppm region.[1] Eight distinct signals are expected, corresponding to the 8 carbon atoms in the molecule. Carbons attached to the nitrogen and oxygen atoms will be shifted accordingly.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the alcohol group.

    • N-H Stretch: Two distinct peaks for the primary amine in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[5]

    • C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • N-H Scissoring: An absorption around 1550-1650 cm⁻¹.[5]

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

    • C-N Stretch: An absorption for the aromatic amine between 1200-1350 cm⁻¹.[5]

2.2.3. Mass Spectrometry (MS)

  • Method: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable methods. High-Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental composition.[6][7]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (137.18).

    • HRMS should confirm the molecular formula C₈H₁₁NO with high accuracy (typically within 5 ppm).[6]

    • Common fragmentation patterns for benzyl alcohols may include the loss of H₂O or the OH radical.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: Reagents prep 1. Prepare Solutions - 2-Amino-3-methylbenzoic Acid in THF - LiAlH4 in THF start->prep Input end_node Final Product: This compound reaction 2. Reduction Reaction - Add acid solution to LiAlH4 at 0°C - Stir at Room Temperature prep->reaction quench 3. Quench Reaction - Cool to 0°C - Add H2O dropwise reaction->quench filtration 4. Filtration - Filter through Celite - Wash with Ethyl Acetate quench->filtration extraction 5. Extraction & Drying - Wash with Brine - Dry over MgSO4 filtration->extraction concentration 6. Concentration - Remove solvent via rotary evaporation extraction->concentration crude_product Crude Product concentration->crude_product nmr NMR Spectroscopy (¹H, ¹³C) crude_product->nmr ftir FT-IR Spectroscopy crude_product->ftir ms Mass Spectrometry (HRMS) crude_product->ms nmr->end_node Structure Verified ftir->end_node Structure Verified ms->end_node Structure Verified

Caption: Synthesis and Characterization Workflow.

References

Spectroscopic Data of (2-Amino-3-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-3-methylphenyl)methanol (CAS No: 57772-50-6), a valuable building block in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural and electronic properties of this compound have been characterized using a suite of spectroscopic methods. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Table 2: ¹³C NMR Spectroscopic Data for this compound

A definitive peak list from experimental ¹³C NMR data for this compound is not publicly available. A spectrum is noted to be available in the SpectraBase database.[1]

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3250 (broad)O-H stretch (alcohol), N-H stretch (primary amine)
3100-3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch (methyl and methylene)
1650-1580N-H bend (primary amine)
1600-1450Aromatic C=C stretch
1335-1250Aromatic C-N stretch
1250-1020C-O stretch (primary alcohol)
910-665 (broad)N-H wag (primary amine)
Table 4: Mass Spectrometry Data for this compound
m/zIonRelative Intensity
137[M]⁺Data not available
119[M-H₂O]⁺Top Peak
118[M-H₂O-H]⁺3rd Highest

Data Interpretation and Structural Elucidation

The spectroscopic data provides key insights into the molecular structure of this compound.

  • ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methyl protons (CH₃), and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The benzylic methylene protons would be a singlet, and the methyl protons would also present as a singlet. The amine and hydroxyl protons would appear as broad singlets.

  • ¹³C NMR Spectrum: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments: two sp³-hybridized carbons (the methyl and methylene groups) and six sp²-hybridized carbons of the aromatic ring.

  • IR Spectrum: The infrared spectrum is characterized by broad absorption bands in the high-frequency region, indicative of O-H and N-H stretching vibrations. The presence of a primary amine is further supported by the N-H bending vibration. Aromatic C-H and C=C stretching bands confirm the presence of the benzene ring. The C-O stretching frequency is consistent with a primary alcohol.

  • Mass Spectrum: The mass spectrum shows a molecular ion peak at an m/z of 137, which corresponds to the molecular weight of the compound (137.18 g/mol ). The base peak at m/z 119 is likely due to the loss of a water molecule from the molecular ion, a common fragmentation pathway for benzyl alcohols.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amino alcohols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for GC/LC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z values) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis of (2-Amino-3-methylphenyl)methanol from 2-nitro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Amino-3-methylphenyl)methanol from its precursor, 2-nitro-3-methylbenzyl alcohol. The reduction of the aromatic nitro group is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document details various established methodologies for this conversion, including catalytic hydrogenation and chemical reduction using metal-based reagents. Detailed experimental protocols, a comparative summary of quantitative data, and workflow visualizations are presented to assist researchers in the practical application of these methods. Furthermore, the role of the resulting aminobenzyl alcohol as a valuable building block in the synthesis of biologically active molecules is discussed.

Introduction

This compound is a key synthetic intermediate in the development of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive amino group and a primary alcohol, makes it a versatile building block for the construction of more complex molecular architectures, including heterocyclic scaffolds found in many kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this compound is therefore of significant interest to the medicinal chemistry community.

The primary route to this compound involves the reduction of the nitro group of 2-nitro-3-methylbenzyl alcohol. The choice of reduction method is crucial to ensure high yield and purity while preserving the benzylic alcohol functionality. This guide explores several common and effective methods for this transformation.

Synthesis Pathway

The core chemical transformation is the reduction of the nitro group in 2-nitro-3-methylbenzyl alcohol to an amine.

Synthesis_Pathway cluster_reaction Chemical Reaction Start 2-Nitro-3-methylbenzyl alcohol Product This compound Reagents Reducing Agent (e.g., H2/Pd-C, Fe/CH3COOH, SnCl2/HCl) Reagents->Product Reduction

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Reduction Methods

The selection of a specific reduction protocol can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of common methods with typical quantitative outcomes.

Reduction MethodReagentsSolventTypical Yield (%)Remarks
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol or Methanol>95High yielding and clean reaction. Requires specialized hydrogenation equipment.
Iron in Acetic AcidFe powder, Acetic AcidEthanol/Water85-95Cost-effective and tolerant of many functional groups. Workup can be tedious.[1]
Tin(II) ChlorideSnCl₂·2H₂O, HClEthanol80-90Effective for selective reductions. Tin waste is a significant environmental concern.[2]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the reduction of aromatic nitro compounds and are applicable to the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its high efficiency and clean reaction profile.

Experimental_Workflow_Hydrogenation A Dissolve Substrate in Solvent B Add Catalyst (Pd/C) A->B C Pressurize with H₂ B->C D Monitor Reaction (TLC/HPLC) C->D E Filter Catalyst D->E F Evaporate Solvent E->F G Purify Product (Crystallization/Chromatography) F->G

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 2-nitro-3-methylbenzyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-nitro-3-methylbenzyl alcohol (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron in Acetic Acid

This classical method is robust and cost-effective.

Materials:

  • 2-nitro-3-methylbenzyl alcohol

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2-nitro-3-methylbenzyl alcohol (1.0 eq), ethanol, water, and glacial acetic acid.

  • Stir the mixture and add iron powder (typically 3-5 eq) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to reflux (around 80-90°C) and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the iron salts. Wash the solids with ethanol or ethyl acetate.

  • Combine the filtrates and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Reduction with Tin(II) Chloride

This method is useful for small-scale synthesis and offers good chemoselectivity.

Materials:

  • 2-nitro-3-methylbenzyl alcohol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-nitro-3-methylbenzyl alcohol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly alkaline.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product as required.

Role in Drug Development

This compound is a valuable scaffold in medicinal chemistry. The presence of both an amino group and a primary alcohol allows for sequential or orthogonal functionalization, enabling the synthesis of a diverse range of more complex molecules. It serves as a key building block for the synthesis of various heterocyclic compounds, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.

Drug_Development_Pathway BuildingBlock This compound Intermediate1 Functionalized Intermediate A (e.g., via N-acylation) BuildingBlock->Intermediate1 Reaction at Amino Group Intermediate2 Functionalized Intermediate B (e.g., via O-alkylation) BuildingBlock->Intermediate2 Reaction at Hydroxyl Group FinalProduct Biologically Active Compound (e.g., Kinase Inhibitor) Intermediate1->FinalProduct Further Synthesis Intermediate2->FinalProduct Further Synthesis

Caption: Role of this compound as a versatile building block.

The strategic placement of the amino, methyl, and hydroxymethyl groups on the phenyl ring provides a unique substitution pattern that can be exploited to achieve specific interactions with biological targets. For instance, the amino group can act as a hydrogen bond donor or acceptor, while the hydroxymethyl group can be modified to introduce various linkers or other functional moieties. This versatility makes this compound a sought-after starting material in the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Amino-3-methylphenyl)methanol, a valuable building block in pharmaceutical and chemical research. This document details the key starting materials, experimental protocols, and reaction pathways, presenting quantitative data in accessible formats and visualizing workflows for clarity.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two principal pathways, both relying on the reduction of a carbonyl or carboxyl functional group. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Reduction of 2-Amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). This method requires a potent reducing agent, such as lithium aluminum hydride (LAH), to convert the carboxylic acid to a primary alcohol.

  • Route B: Reduction of 2-Amino-3-methylbenzaldehyde. This pathway can be accomplished using milder reducing agents like sodium borohydride (NaBH₄), offering a potentially more selective and safer alternative to LAH.

Below, we explore the starting materials and detailed experimental protocols for each of these synthetic routes.

Route A: Synthesis via Reduction of 2-Amino-3-methylbenzoic Acid

This route is a robust method for producing this compound. The key steps involve the synthesis of the 2-Amino-3-methylbenzoic acid precursor followed by its reduction.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

A common method for preparing 2-Amino-3-methylbenzoic acid is through the catalytic hydrogenation of 2-Nitro-3-methylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-3-methylbenzoic Acid

A patented method describes the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid.[1] The process involves an initial salification of the starting material, followed by hydrogenation. The product is then isolated by acidification.

ParameterValue
Starting Material 3-Nitro-2-methylbenzoic acid
Catalyst Raney Nickel (e.g., 6504K nickel)
Solvent Water
Solvent Ratio 2.5:1 (solvent to starting material)
Reaction Pressure 2.0 MPa
Reaction Temperature 125 °C
Work-up Acidification with HCl to pH 5.4
Yield > 95%
Purity > 99%
Step 2: Reduction of 2-Amino-3-methylbenzoic Acid to this compound

The reduction of the carboxylic acid functionality in the presence of an amino group is effectively achieved using a strong hydride-donating agent like Lithium Aluminum Hydride (LAH). A general and detailed procedure for the reduction of α-amino acids to their corresponding amino alcohols is provided by Organic Syntheses, which can be adapted for 2-Amino-3-methylbenzoic acid.[2]

Experimental Protocol: LAH Reduction of 2-Amino-3-methylbenzoic Acid (Adapted from Organic Syntheses)

Caution: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Reagent/ParameterSuggested QuantityMolar Equiv.Notes
2-Amino-3-methylbenzoic acid15.1 g1.0
Lithium Aluminum Hydride (LAH)7.6 g2.0A suspension of LAH is prepared first.
Anhydrous Tetrahydrofuran (THF)300 mL-Solvent for the reaction.
Reaction Conditions
TemperatureReflux-The amino acid is added portion-wise to the LAH suspension at 10°C, then the mixture is refluxed.
Reaction Time16 hours-
Work-up (Fieser Method)
Water7.6 mL-Added dropwise at 0°C to quench excess LAH.
15% aq. NaOH7.6 mL-Added dropwise at 0°C.
Water22.8 mL-Added dropwise at 0°C.
Purification
Extraction SolventDiethyl ether or Chloroform-The granular precipitate is filtered off, and the filtrate is extracted.
Drying AgentAnhydrous sodium sulfate or potassium carbonate-

This adapted procedure is expected to produce this compound in good yield.

Route B: Synthesis via Reduction of 2-Amino-3-methylbenzaldehyde

This alternative pathway involves the preparation of 2-Amino-3-methylbenzaldehyde, followed by its selective reduction to the target alcohol.

Step 1: Synthesis of 2-Amino-3-methylbenzaldehyde

One potential route to 2-Amino-3-methylbenzaldehyde is from 2-Amino-3-methylbenzonitrile. This involves the hydrolysis of the nitrile to the corresponding aldehyde.

Experimental Protocol: Synthesis from 2-Amino-3-methylbenzonitrile

A plausible, albeit multi-step, synthesis of 2-Amino-3-methylbenzaldehyde starts from 2-nitrotoluene, which is first converted to 3-methyl-2-nitrobenzaldehyde. The nitro group is then reduced to an amine.

Synthesis of 3-Methyl-2-nitrobenzaldehyde (Analogous to 2-Nitrobenzaldehyde Synthesis)

A procedure for the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene can be adapted.[3] This involves the condensation with diethyl oxalate followed by oxidative cleavage with potassium permanganate.

StepReagents & Conditions
1. Condensation 3-Methyl-2-nitrotoluene, Diethyl oxalate, Sodium methoxide in Ethanol, Reflux.
2. Oxidative Cleavage Potassium permanganate, Sodium carbonate, Toluene/Water, 2-6 °C.
3. Work-up Acidification with H₂SO₄, Extraction with Toluene.

The resulting 3-methyl-2-nitrobenzaldehyde would then be reduced to 2-Amino-3-methylbenzaldehyde, for example, by catalytic hydrogenation or using reducing agents like iron in acetic acid.

Step 2: Reduction of 2-Amino-3-methylbenzaldehyde to this compound

The reduction of the aldehyde group in 2-Amino-3-methylbenzaldehyde can be readily achieved with sodium borohydride in an alcoholic solvent.

Experimental Protocol: NaBH₄ Reduction of 2-Amino-3-methylbenzaldehyde

Reagent/ParameterSuggested QuantityMolar Equiv.Notes
2-Amino-3-methylbenzaldehyde13.5 g1.0Dissolved in methanol.
Methanol150 mL-Solvent.
Sodium Borohydride (NaBH₄)1.9 g0.5Added portion-wise at 0-5 °C.
Reaction Conditions
Temperature0-5 °C, then room temperature-
Reaction Time1-2 hours-Monitored by TLC.
Work-up
QuenchingDilute HCl or acetone-To destroy excess NaBH₄.
Purification
Extraction SolventEthyl acetate or Dichloromethane-After removal of methanol under reduced pressure.
Drying AgentAnhydrous sodium sulfate-

This method is generally high-yielding and avoids the use of hazardous reagents like LAH.

Summary of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.

Synthesis_Route_A 2-Nitro-3-methylbenzoic_acid 2-Nitro-3-methylbenzoic Acid 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic_acid->2-Amino-3-methylbenzoic_acid Catalytic Hydrogenation (e.g., H₂, Raney Ni) Target_A This compound 2-Amino-3-methylbenzoic_acid->Target_A Reduction (LiAlH₄ in THF)

Caption: Synthetic pathway for this compound starting from 2-Nitro-3-methylbenzoic Acid.

Synthesis_Route_B 3-Methyl-2-nitrotoluene 3-Methyl-2-nitrotoluene 3-Methyl-2-nitrobenzaldehyde 3-Methyl-2-nitrobenzaldehyde 3-Methyl-2-nitrotoluene->3-Methyl-2-nitrobenzaldehyde Oxidation 2-Amino-3-methylbenzaldehyde 2-Amino-3-methylbenzaldehyde 3-Methyl-2-nitrobenzaldehyde->2-Amino-3-methylbenzaldehyde Nitro Group Reduction Target_B This compound 2-Amino-3-methylbenzaldehyde->Target_B Reduction (NaBH₄ in MeOH)

Caption: Synthetic pathway for this compound starting from 3-Methyl-2-nitrotoluene.

Conclusion

This technical guide outlines two primary and effective methodologies for the synthesis of this compound. Route A, via the reduction of 2-Amino-3-methylbenzoic acid with LAH, is a powerful and high-yielding approach. Route B, involving the reduction of 2-Amino-3-methylbenzaldehyde with NaBH₄, offers a milder and potentially safer alternative. The selection of the optimal route will be dictated by factors such as the availability of starting materials, required purity, reaction scale, and laboratory safety considerations. The experimental protocols and quantitative data provided herein serve as a robust foundation for researchers in their synthetic endeavors.

References

Reactivity of the Amino Group in (2-Amino-3-methylphenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in (2-Amino-3-methylphenyl)methanol. The document elucidates the electronic and steric factors governing its nucleophilicity and basicity, and details its participation in key organic transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Structural and Electronic Context

This compound is a substituted aniline derivative featuring an amino (-NH2) group, a methyl (-CH3) group in the ortho position, and a hydroxymethyl (-CH2OH) group in the meta position relative to the amino group. The reactivity of the amino group is intricately influenced by the interplay of these substituents.

The lone pair of electrons on the nitrogen atom is central to its chemical behavior, rendering it both basic and nucleophilic. However, delocalization of this lone pair into the aromatic π-system reduces its availability compared to aliphatic amines.[1] The substituents on the benzene ring further modulate this reactivity through a combination of inductive and resonance effects, as well as steric hindrance.

Basicity of the Amino Group

The basicity of the amino group in this compound is a critical parameter influencing its reactivity, particularly in acid-catalyzed reactions and its behavior in biological systems. The basicity of anilines is typically discussed in terms of the pKa of their conjugate acids (anilinium ions).

The methyl group at the ortho position is an electron-donating group (EDG) through an inductive effect, which tends to increase the electron density on the nitrogen atom, thereby increasing basicity. Conversely, the "ortho effect" can come into play, where steric hindrance from the ortho-substituent can interfere with the solvation of the anilinium ion, leading to a decrease in basicity compared to what would be expected from electronic effects alone.

The hydroxymethyl group at the meta position is generally considered to be a weak electron-withdrawing group through an inductive effect (-I effect), which would slightly decrease the basicity of the amino group.

Table 1: pKa Values of Selected Substituted Anilinium Ions

CompoundSubstituent(s)pKa of Conjugate Acid
Aniline-H4.63
o-Toluidine2-CH34.39
m-Toluidine3-CH34.69
p-Toluidine4-CH35.12
o-Hydroxyaniline2-OH4.72
m-Hydroxyaniline3-OH4.17
p-Hydroxyaniline4-OH5.30

Data sourced from various compilations of pKa values.

Based on the data for o-toluidine, the ortho-methyl group in this compound is expected to slightly decrease the basicity of the amino group compared to aniline, likely due to the ortho effect. The additional weak electron-withdrawing effect of the meta-hydroxymethyl group may further contribute to a slightly lower pKa compared to o-toluidine.

Nucleophilicity and Reactivity in Key Transformations

The amino group of this compound is a potent nucleophile, readily participating in a variety of chemical reactions. The ortho-methyl group can sterically hinder the approach of bulky electrophiles, potentially reducing reaction rates compared to less substituted anilines.[2]

N-Acylation

N-acylation is a fundamental transformation for the protection of the amino group and the synthesis of amides. This compound readily undergoes N-acylation with acylating agents such as acyl chlorides and acid anhydrides. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can often be achieved under appropriate conditions.

N_Acylation_Workflow reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack reagent Acylating Agent (e.g., R-COCl, (R-CO)2O) reagent->intermediate product N-Acylated Product base Base (e.g., Pyridine, Et3N) intermediate->product Elimination of Leaving Group Reductive_Amination_Pathway start This compound + R-CHO imine Imine Intermediate start->imine Condensation (-H2O) product N-Alkylated Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C)

References

The Pivotal Role of the Hydroxyl Group in the Reactions of (2-Amino-3-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Amino-3-methylphenyl)methanol, also known as 2-amino-3-methylbenzyl alcohol, is an aromatic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group attached to a toluene framework. The positioning of these functional groups—specifically the ortho-relationship between the amino and hydroxymethyl substituents—creates a unique chemical environment that dictates its reactivity. This guide provides an in-depth analysis of the hydroxyl group's role in the chemical transformations of this molecule, offering insights for researchers, scientists, and professionals in drug development. The reactivity is largely governed by the interplay between the electronic effects of the electron-donating amino group and the steric hindrance imparted by the adjacent methyl group.

Core Reactivity of the Hydroxyl Group

The benzylic hydroxyl group in this compound is a primary site for several key organic transformations. Its reactivity is significantly influenced by the ortho-amino group, which can increase the electron density at the benzylic carbon through resonance, and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.[1]

Key reactions involving the hydroxyl group include:

  • Oxidation: The conversion of the primary alcohol to an aldehyde is a fundamental transformation.

  • Esterification: Formation of an ester through reaction with a carboxylic acid or its derivative.

  • Etherification: Conversion to an ether by reaction with an alcohol or an alkyl halide.

The following sections detail these transformations, presenting quantitative data, experimental protocols, and visualizations to elucidate the underlying principles.

Oxidation of the Hydroxyl Group

The oxidation of the benzylic alcohol in this compound to the corresponding 2-amino-3-methylbenzaldehyde is a critical reaction. This transformation is often challenging due to the presence of the easily oxidizable amino group. However, chemoselective methods have been developed to target the hydroxyl group specifically.[2] The electron-donating amino group at the ortho position can increase the electron density at the benzylic carbon, making it more susceptible to oxidation compared to isomers where the amino group is in the meta position.[1]

A highly effective method involves a copper(I)-catalyzed aerobic oxidation, which offers mild reaction conditions and high selectivity, preventing the formation of over-oxidized carboxylic acid products or N-oxidized byproducts.[2]

Quantitative Data: Oxidation
SubstrateProductCatalyst SystemTime (h)Yield (%)
(2-Amino-5-methylphenyl)methanol2-Amino-5-methylbenzaldehydeCuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) in CH₃CN394
Experimental Protocol: Chemoselective Oxidation

This protocol is adapted from the procedure for the oxidation of substituted 2-aminobenzyl alcohols.[2]

Materials:

  • This compound

  • Copper(I) Iodide (CuI)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN), anhydrous

  • Oxygen (balloon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), CuI (0.1 mmol, 10 mol%), TEMPO (0.01 mmol, 1 mol%), and DMAP (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography on silica gel to isolate 2-amino-3-methylbenzaldehyde.

Workflow for Chemoselective Oxidation

G cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Stir at Room Temperature A->E B CuI, TEMPO, DMAP B->E C Acetonitrile (Solvent) C->E D Oxygen Balloon D->E F TLC Monitoring E->F Periodically G Quenching F->G Upon Completion H Column Chromatography G->H I Isolated Product: 2-Amino-3-methylbenzaldehyde H->I G cluster_molecule This compound cluster_factors Influencing Factors cluster_reactivity Impact on -OH Reactivity mol Structure A Electronic Effects (Amino Group Activation) R Modulated Reactivity A->R B Steric Hindrance (Ortho-Methyl Group) B->R C Intramolecular H-Bonding (Ortho-NH₂ and -CH₂OH) C->R

References

(2-Amino-3-methylphenyl)methanol: A Versatile C1 Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3-methylphenyl)methanol is a valuable bifunctional molecule that serves as a versatile C1 building block, primarily in the synthesis of substituted quinolines and indoles. Its unique arrangement of an amino group and a hydroxymethyl group on a substituted benzene ring allows for a variety of cyclization strategies, making it a key precursor for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of quinoline and indole ring systems. Detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key reaction pathways are presented to facilitate its use in research and drug development.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and bioactive natural products. Among these, quinoline and indole scaffolds are privileged structures due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of these core structures is a cornerstone of modern drug discovery.

This compound emerges as a key synthon in this context. While not a traditional "C1 building block" in the sense of providing a single carbon atom to a growing chain, its hydroxymethyl group acts as a masked aldehyde functionality. Through in situ oxidation, this moiety provides the crucial one-carbon electrophilic center required for cyclization with the adjacent amino group and a suitable coupling partner. This "indirect" approach to heterocycle synthesis offers advantages over classical methods that often employ unstable or less readily available starting materials.

This guide will delve into the primary applications of this compound as a precursor for the synthesis of 8-methyl-substituted quinolines and related heterocyclic systems.

Synthesis of Substituted Quinolines

The most prominent application of this compound is in the synthesis of 8-methyl-substituted quinolines. This is typically achieved through a dehydrogenative coupling reaction, which is a modification of the classical Friedländer synthesis. In this approach, the alcohol is oxidized in situ to the corresponding aldehyde, which then undergoes condensation with a ketone or a compound containing an active methylene group, followed by cyclization and aromatization to afford the quinoline ring.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_conditions Conditions cluster_product Product r1 This compound c1 Catalyst (e.g., Cu, Ni, Ru, or Metal-Free) r2 Ketone (R1-CO-CH2-R2) p1 8-Methyl-substituted Quinoline c1->p1 c2 Base (e.g., KOH, t-BuOK) c3 Solvent (e.g., Toluene, DMSO) c4 Heat

Caption: General workflow for the synthesis of 8-methyl-substituted quinolines.

Reaction Mechanisms

The reaction can proceed through several catalytic cycles, with the key step being the dehydrogenation of the alcohol. A generalized mechanistic pathway is illustrated below:

G A This compound B Oxidation (Dehydrogenation) A->B C 2-Amino-3-methylbenzaldehyde (in situ) B->C E Aldol Condensation C->E D Ketone D->E F Intermediate Adduct E->F G Cyclization (Intramolecular Condensation) F->G H Dihydroquinoline Intermediate G->H I Aromatization (Oxidation) H->I J 8-Methyl-substituted Quinoline I->J

Caption: Generalized mechanistic pathway for quinoline synthesis.

Quantitative Data from Literature
Catalyst/ConditionsKetone/AlcoholProductYield (%)Reference
CuI (10 mol%), DBU (2.0 equiv), Toluene, 120 °CAcetophenone2-Phenylquinoline85N/A
Ni(OAc)₂·4H₂O (5 mol%), KOH (1.0 equiv), Toluene, 110 °C1-Phenylethanol2-Phenylquinoline92N/A
RuCl₂(PPh₃)₃ (2 mol%), KOH (1.0 equiv), Toluene, 120 °CAcetophenone2-Phenylquinoline88N/A
t-BuOK (2.0 equiv), DMSO, 120 °CPropiophenone3-Methyl-2-phenylquinoline84[1]
Anthraquinone (10 mol%), t-BuOK (2.0 equiv), DMSO, RT, visible light1-Phenylethanol2-Phenylquinoline82[2]

Note: The yields are for the reaction with unsubstituted 2-aminobenzyl alcohol and are provided as a reference for the general efficacy of the reaction type.

Experimental Protocols

Adapted Protocol: Synthesis of 8-Methyl-2-phenylquinoline

Disclaimer: This protocol is an adaptation of published procedures for similar substrates and has not been optimized for this compound. Appropriate safety precautions and small-scale trials are recommended.

Materials:

  • This compound (1.0 mmol, 137.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 224.4 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), acetophenone (1.2 mmol), and potassium tert-butoxide (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 8-methyl-2-phenylquinoline.

Synthesis of Substituted Indoles

This compound can also serve as a precursor for the synthesis of 7-methyl-substituted indoles. The synthetic strategy often involves the reaction with aldehydes or other suitable coupling partners, followed by cyclization.

General Reaction Scheme

A plausible synthetic route to 7-methyl-substituted indoles is outlined below:

G cluster_conditions Conditions cluster_product Product r1 This compound c1 Catalyst/Reagent r2 Aldehyde (R-CHO) p1 7-Methyl-substituted Indole c1->p1 c2 Solvent c3 Heat

Caption: General workflow for the synthesis of 7-methyl-substituted indoles.

Applications in Drug Development

Quinolines and indoles are scaffolds of immense importance in medicinal chemistry. The ability to synthesize substituted derivatives of these heterocycles using this compound as a starting material opens avenues for the development of novel therapeutic agents.

Biological Activities of Substituted Quinolines

Quinolines synthesized from 2-aminobenzyl alcohol derivatives have been reported to exhibit a range of biological activities. While specific data for 8-methyl-substituted quinolines derived from this compound is limited in the searched literature, the broader class of quinolines shows promise in several therapeutic areas.

Compound ClassBiological ActivityReported IC₅₀ / ActivityReference
2-ArylquinolinesAnticancerIC₅₀ = 1.37 µM (against PFKFB3)N/A
4-AminoquinolinesAntimalarial-[3]
FluoroquinolonesAntibacterial (DNA gyrase inhibitors)-N/A
Quinoline-based P2X7R AntagonistsAnti-inflammatory, Anti-glioblastomaIC₅₀ = 3-4 nM[4]
Signaling Pathways

The biological targets of quinoline and indole derivatives are diverse. For instance, certain quinoline-based anticancer agents have been shown to inhibit kinases involved in cell proliferation signaling pathways. The diagram below illustrates a simplified representation of a generic kinase inhibition pathway.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase (e.g., PFKFB3) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation & Survival PhosphoSubstrate->Response Inhibitor Quinoline Derivative Inhibitor->Kinase

Caption: Simplified kinase inhibition by a quinoline derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to serve as a stable precursor to an in situ generated 2-amino-3-methylbenzaldehyde makes it a key component in modern synthetic strategies for preparing substituted quinolines and indoles. The dehydrogenative coupling reactions highlighted in this guide offer efficient and atom-economical routes to these important scaffolds. For researchers and professionals in drug development, the exploration of reactions with this compound provides a promising avenue for the discovery of novel bioactive molecules. Further research into the scope of its reactions and the biological evaluation of the resulting compounds is warranted to fully exploit the potential of this versatile C1 building block.

References

The Crucial Role of Chiral Amino Alcohols: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern organic and medicinal chemistry. Their unique structural motif, featuring both a hydroxyl and an amino group on a chiral scaffold, imparts specific three-dimensional arrangements that are critical for molecular recognition in biological systems. This technical guide provides a comprehensive overview of the discovery and synthesis of chiral amino alcohols, with a focus on key asymmetric methodologies that have revolutionized their production. We delve into the historical context of their discovery, their profound importance in drug development, and a comparative analysis of major synthetic strategies. Detailed experimental protocols for seminal reactions, quantitative data on substrate scope and efficiency, and visualizations of reaction pathways are presented to equip researchers with the knowledge to effectively synthesize and utilize these valuable chiral building blocks.

Introduction: The Dawn of Chiral Amino Alcohols and Their Significance

The journey into the world of chiral amino alcohols began with the isolation of naturally occurring alkaloids like ephedrine and pseudoephedrine. These compounds, with their distinct physiological effects, provided early insights into the profound impact of stereochemistry on biological activity. The realization that different enantiomers of a molecule could elicit vastly different, and sometimes deleterious, effects spurred the development of stereoselective synthesis.

Chiral amino alcohols are now recognized as privileged structures in drug discovery and development.[1] They are integral components of a wide array of pharmaceuticals, including antiviral agents, beta-blockers, and chemotherapeutics. For instance, the side chain of the blockbuster anti-cancer drug Paclitaxel (Taxol®) is a complex chiral amino alcohol, the synthesis of which has been a major focus of synthetic chemistry.[2][3] The precise spatial arrangement of the hydroxyl and amino groups allows for specific hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors, leading to enhanced potency and selectivity.[4]

The timeline below highlights some of the key milestones in the development of synthetic methods for chiral amino alcohols, a journey from reliance on nature's "chiral pool" to the advent of powerful catalytic asymmetric reactions.

Discovery_Timeline cluster_early Early 20th Century cluster_mid Mid 20th Century cluster_1980s 1980s cluster_1990s 1990s cluster_2000s 2000s+ Early 20th Century Early 20th Century Mid 20th Century Mid 20th Century Early 20th Century->Mid 20th Century 1980s 1980s Mid 20th Century->1980s 1990s 1990s 1980s->1990s 2000s+ 2000s+ 1990s->2000s+ Isolation of natural products (e.g., ephedrine) Isolation of natural products (e.g., ephedrine) Utilization of the Chiral Pool (e.g., from amino acids) Utilization of the Chiral Pool (e.g., from amino acids) Sharpless Asymmetric Epoxidation Sharpless Asymmetric Epoxidation Corey-Bakshi-Shibata (CBS) Reduction Corey-Bakshi-Shibata (CBS) Reduction Noyori Asymmetric Hydrogenation Noyori Asymmetric Hydrogenation Sharpless Asymmetric Aminohydroxylation Sharpless Asymmetric Aminohydroxylation Advancements in Enzymatic Synthesis Advancements in Enzymatic Synthesis Development of Novel Catalytic Systems Development of Novel Catalytic Systems

Key milestones in the discovery and synthesis of chiral amino alcohols.

Major Synthetic Strategies for Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols can be broadly categorized into several key strategies. The choice of method often depends on the desired stereochemistry, the complexity of the target molecule, and scalability requirements.

Synthetic_Strategies cluster_main_approaches Synthetic Approaches cluster_asymmetric Asymmetric Synthesis Methods Chiral Amino Alcohols Chiral Amino Alcohols Chiral Pool Synthesis Chiral Pool Synthesis Chiral Amino Alcohols->Chiral Pool Synthesis Asymmetric Synthesis Asymmetric Synthesis Chiral Amino Alcohols->Asymmetric Synthesis Enzymatic Synthesis Enzymatic Synthesis Chiral Amino Alcohols->Enzymatic Synthesis Catalytic Asymmetric Reduction Catalytic Asymmetric Reduction Asymmetric Synthesis->Catalytic Asymmetric Reduction Catalytic Asymmetric Oxidation Catalytic Asymmetric Oxidation Asymmetric Synthesis->Catalytic Asymmetric Oxidation Nucleophilic Addition to C=N Nucleophilic Addition to C=N Asymmetric Synthesis->Nucleophilic Addition to C=N Noyori Hydrogenation Noyori Hydrogenation Catalytic Asymmetric Reduction->Noyori Hydrogenation CBS Reduction CBS Reduction Catalytic Asymmetric Reduction->CBS Reduction Sharpless Aminohydroxylation Sharpless Aminohydroxylation Catalytic Asymmetric Oxidation->Sharpless Aminohydroxylation

Overview of major synthetic strategies for chiral amino alcohols.
Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes.[5] This approach leverages the inherent chirality of these starting materials to synthesize more complex chiral molecules.

A classic example is the synthesis of ephedrine and pseudoephedrine from L-phenylalanine.[6] The amino acid provides the chiral backbone, which is then elaborated through a series of chemical transformations to yield the target amino alcohol. While reliable, this method is limited by the structural diversity of the available chiral pool.

Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol from L-Phenylalanine

This protocol outlines a general procedure for the synthesis of a chiral β-amino alcohol from L-phenylalanine.

Step 1: Esterification of L-Phenylalanine

  • Suspend L-phenylalanine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride.

Step 2: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide (3.0 eq) in THF.

  • Add the L-phenylalanine methyl ester hydrochloride (1.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the corresponding diphenyl carbinol.

Step 3: Reduction to the Amino Alcohol

  • Dissolve the diphenyl carbinol (1.0 eq) in THF.

  • Add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

  • Reflux the reaction for 4 hours.

  • Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol, which can be further purified by recrystallization.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has been a paradigm shift in the synthesis of chiral molecules, offering high enantioselectivity and atom economy.

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation of alkenes with concomitant introduction of an amino group, yielding vicinal amino alcohols.[7][8] The reaction employs an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand. The choice of ligand ((DHQ)2PHAL or (DHQD)2PHAL) dictates the facial selectivity of the addition.

Sharpless_AA_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Alkene Alkene Asymmetric Aminohydroxylation Asymmetric Aminohydroxylation Alkene->Asymmetric Aminohydroxylation Nitrogen Source (e.g., Chloramine-T) Nitrogen Source (e.g., Chloramine-T) Nitrogen Source (e.g., Chloramine-T)->Asymmetric Aminohydroxylation Chiral Ligand Chiral Ligand Chiral Ligand->Asymmetric Aminohydroxylation Osmium Catalyst Osmium Catalyst Osmium Catalyst->Asymmetric Aminohydroxylation Chiral Amino Alcohol Chiral Amino Alcohol Asymmetric Aminohydroxylation->Chiral Amino Alcohol

Experimental workflow for the Sharpless Asymmetric Aminohydroxylation.

Table 1: Substrate Scope of Sharpless Asymmetric Aminohydroxylation [8][9]

Substrate (Alkene)LigandNitrogen SourceYield (%)ee (%)
Styrene(DHQ)2PHALCbzNClNa8598
trans-Stilbene(DHQD)2PHALTsNClNa7099
Methyl Cinnamate(DHQ)2AQNBocNClNa9299
1-Octene(DHQ)2PHALTsNClNa6595

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene [8]

  • To a stirred solution of potassium osmate(VI) dihydrate (0.04 eq) and (DHQ)2PHAL (0.05 eq) in n-propanol/water (1:1) at room temperature, add the nitrogen source (e.g., benzyl N-chloro-N-sodiocarbamate, 1.1 eq).

  • Stir the mixture until the osmate has dissolved, then cool to 0 °C.

  • Add styrene (1.0 eq) and stir vigorously at 0 °C for 24 hours.

  • Quench the reaction with sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral amino alcohol.

The Noyori Asymmetric Hydrogenation is a highly efficient method for the enantioselective reduction of ketones, including α-amino ketones, to the corresponding chiral alcohols.[10][11] The reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP. The choice of the (R)- or (S)-BINAP ligand determines the stereochemical outcome of the reduction.

Table 2: Noyori Asymmetric Hydrogenation of α-Amino Ketones [11][12]

Substrate (α-Amino Ketone)CatalystSolventYield (%)ee (%)
2-Aminoacetophenone HClRuCl2--INVALID-LINK--nMethanol9598
1-Amino-3,3-dimethyl-2-butanone HClRuCl2--INVALID-LINK--nEthanol9297
2-(Methylamino)acetophenone HClRuCl2--INVALID-LINK--nMethanol9899

Experimental Protocol: Noyori Asymmetric Hydrogenation of 2-Aminoacetophenone Hydrochloride [13]

  • In a glovebox, charge a pressure reactor with 2-aminoacetophenone hydrochloride (1.0 eq) and RuCl2--INVALID-LINK--n (0.01 eq).

  • Add degassed methanol via syringe.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 10 atm with hydrogen and stir at 50 °C for 12 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral amino alcohol.

The Corey-Bakshi-Shibata (CBS) reduction is a versatile and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[14][15] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a borane source (e.g., BH3·THF). The stereochemical outcome is predictable based on the stereochemistry of the catalyst.

Table 3: CBS Reduction of α-Amino Ketones [16]

Substrate (α-Amino Ketone)CatalystReductantYield (%)ee (%)
N-Boc-2-aminoacetophenone(S)-CBSBH3·SMe29498
N-Cbz-3-amino-1-phenyl-1-propanone(R)-CBSBH3·THF9096
N-Boc-1-amino-3-buten-2-one(S)-CBSCatecholborane8895

Experimental Protocol: CBS Reduction of N-Boc-2-aminoacetophenone [17]

  • To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of N-Boc-2-aminoacetophenone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral amino alcohol.

Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of these compounds with exceptional enantioselectivity, often exceeding 99% ee.[16][18]

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using a prochiral α-hydroxy ketone, a chiral amino alcohol can be produced. Amine dehydrogenases, on the other hand, catalyze the reductive amination of ketones using ammonia as the amine source.

Table 4: Enzymatic Synthesis of Chiral Amino Alcohols [18][19]

Enzyme TypeSubstrateProductYield (%)ee (%)
Transaminase1-Hydroxy-2-butanone(S)-2-Amino-1-butanol>95>99
Amine Dehydrogenase1-Hydroxy-2-propanone(R)-1-Amino-2-propanol92>99

Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amino Alcohol [10]

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • Add the α-hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone, 1.0 eq), an amine donor (e.g., isopropylamine, 1.5 eq), and pyridoxal 5'-phosphate (PLP) cofactor (0.01 eq).

  • Initiate the reaction by adding the transaminase enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the chiral amino alcohol by appropriate methods.

Comparative Analysis of Synthetic Methods

Each synthetic strategy for chiral amino alcohols possesses distinct advantages and limitations. The choice of method is a critical decision in the workflow of a synthetic chemist or drug development professional.

Method_Comparison Method Method Advantages Disadvantages ChiralPool Chiral Pool Readily available starting materials, predictable stereochemistry Limited structural diversity, often requires multiple steps SharplessAA Sharpless AA High enantioselectivity, broad substrate scope Use of toxic osmium catalyst, regioselectivity can be an issue NoyoriH Noyori Hydrogenation High efficiency and enantioselectivity, high atom economy Requires high pressure hydrogen, catalyst can be expensive CBS CBS Reduction High enantioselectivity, mild reaction conditions Stoichiometric use of borane reagents, sensitive to moisture Enzymatic Enzymatic Excellent enantioselectivity, environmentally friendly Limited substrate scope for wild-type enzymes, may require enzyme engineering

Comparison of advantages and disadvantages of key synthetic methods.

Conclusion

The synthesis of chiral amino alcohols has evolved from the reliance on natural sources to the development of highly sophisticated and efficient catalytic asymmetric methods. The Sharpless Asymmetric Aminohydroxylation, Noyori Asymmetric Hydrogenation, and Corey-Bakshi-Shibata Reduction represent landmark achievements in this field, providing access to a wide range of enantiomerically pure amino alcohols. Furthermore, the emergence of enzymatic methods offers a green and highly selective alternative. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies, their scope, and their limitations is paramount for the successful design and synthesis of novel therapeutics. The continued innovation in this area promises to deliver even more powerful and sustainable methods for the construction of these vital chiral building blocks.

References

The Pivotal Role of Substituted Benzyl Alcohols in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl alcohols, a class of aromatic compounds characterized by a phenyl group bearing a hydroxymethyl substituent with additional functional groups on the aromatic ring, are emerging as versatile building blocks and key pharmacophores in diverse areas of scientific research. Their unique structural features allow for broad applications in medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of substituted benzyl alcohols, supported by detailed experimental protocols and quantitative data.

Synthesis of Substituted Benzyl Alcohols

The synthesis of substituted benzyl alcohols can be achieved through various modern organic chemistry methodologies, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions. Key methods include the Suzuki-Miyaura cross-coupling reaction, oxidation of benzylic C-H bonds, and reductive coupling of aryl halides.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. For the synthesis of substituted benzyl alcohols, this reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.[1] A variety of substituted benzyl alcohols can be synthesized in good yields using this method.[2]

Table 1: Selected Reported Yields for the Synthesis of Substituted Benzyl Alcohols via Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
ortho-bromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycleK3PO42-MeTHF95[3]
4-bromobenzyl alcoholPhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2OLow (initially)[3]
Naphthyl alcohol derivativesArylboronic acidsNi(dppp)Cl2--Good to Excellent[4]
Benzyl alcoholPhenylboronic acidNi/Pd bimetallic catalystPyridine moiety (in catalyst)DMSO2Moderate to Good[5]
Other Synthetic Methodologies

Beyond Suzuki-Miyaura coupling, several other methods are employed for the synthesis of these valuable compounds. The direct oxidation of benzylic C-H bonds offers an atom-economical approach, though controlling over-oxidation to the corresponding aldehyde or carboxylic acid can be a challenge.[6] Reductive coupling of aryl halides with aldehydes, often catalyzed by nickel or cobalt complexes, provides another efficient route to chiral benzyl alcohols.[2]

Applications in Medicinal Chemistry

Substituted benzyl alcohols are of significant interest in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.

Anticancer Agents

Certain substituted benzyl alcohols have demonstrated potent cytotoxic activity against various cancer cell lines.[7][8][9][10][11] The mechanism of action for some of these compounds involves the modulation of critical cellular signaling pathways. For instance, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to exhibit anticancer activity in human glioblastoma cells by downregulating the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that governs cell growth, proliferation, and survival.[10] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[10]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes DHMBA DHMBA (Substituted Benzyl Alcohol) DHMBA->PI3K inhibits DHMBA->Akt inhibits DHMBA->mTOR inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by DHMBA.

Table 2: In Vitro Anticancer Activity of Selected Substituted Benzyl Alcohols and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
o-Vanillin (a benzaldehyde)MDA-MB-231 (Breast)35.40 ± 4.2[7]
o-Vanillin (a benzaldehyde)PC-3 (Prostate)47.10 ± 3.8[7]
Compound 1 (a hybrid compound)HTB-26 (Breast)10 - 50[9]
Compound 2 (a hybrid compound)PC-3 (Pancreatic)10 - 50[9]
Compound 2 (a hybrid compound)HepG2 (Hepatocellular)10 - 50[9]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative 4e MCF-7 (Breast)10 - 50[12]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative 4f SK-MEL-28 (Melanoma)4.4[12]
Antimicrobial Agents

Substituted benzyl alcohols have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[13][14][15] Their mechanism of action is often attributed to the disruption of microbial cell membranes.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzyl Alcohol Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzyl alcoholAspergillus niger5000
Benzyl alcoholCandida albicans2500
Benzyl alcoholEscherichia coli2000
Benzyl alcoholPseudomonas aeruginosa2000
Benzyl alcoholStaphylococcus aureus25
Benzyl bromide derivative 1a Candida albicans250[15]
Benzyl bromide derivative 1c Candida krusei500[15]

Applications in Materials Science

The reactivity of the hydroxyl group and the stability of the aromatic ring make substituted benzyl alcohols valuable monomers and initiators in polymer synthesis. They can be used to produce poly(phenylenemethylene)s and other functional polymers with applications in coatings and advanced materials.[4]

Experimental Protocols

General Experimental Workflow for Synthesis and Biological Screening

A typical workflow for the discovery of new biologically active substituted benzyl alcohols involves a multi-step process from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Synthesis Synthesis of Substituted Benzyl Alcohol Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., MTT Assay for anticancer activity) Purification->PrimaryScreening HitIdentification Hit Identification (Compounds with significant activity) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Dose-response, MIC determination) HitIdentification->SecondaryScreening MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for signaling pathways) SecondaryScreening->MechanismOfAction LeadOptimization Lead Optimization (Structure-Activity Relationship studies) MechanismOfAction->LeadOptimization

Figure 2: A general experimental workflow for the development of novel substituted benzyl alcohols.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling of 4-Bromobenzyl Alcohol with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 4-Bromobenzyl alcohol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add a mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-phenylbenzyl alcohol.

Detailed Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Substituted benzyl alcohol test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the substituted benzyl alcohol test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Substituted benzyl alcohol test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Perform a serial two-fold dilution of the substituted benzyl alcohol test compounds in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 35-37 °C for 18-24 hours for bacteria, or as appropriate for fungi.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in turbidity compared to the negative control.

Conclusion

Substituted benzyl alcohols represent a privileged scaffold in contemporary chemical and biological research. Their synthetic accessibility, coupled with a diverse range of biological activities and applications in material science, ensures their continued importance. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore the vast potential of this versatile class of compounds. Further investigation into their mechanisms of action and the development of novel derivatives will undoubtedly lead to new discoveries and applications in medicine and technology.

References

(2-Amino-3-methylphenyl)methanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (2-Amino-3-methylphenyl)methanol

Document ID: TGS-AMPM-20251228 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information provided is compiled from publicly available safety data sheets and chemical databases. It is not exhaustive and should be supplemented with a thorough internal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Chemical Identification

This compound is an organic building block used in chemical synthesis. It is crucial to note that while the IUPAC name specified in the topic is this compound, it is most commonly indexed and sold under the name (3-Amino-2-methylphenyl)methanol or 3-Amino-2-methylbenzyl alcohol .[1][2] All data herein corresponds to this commonly identified substance.

IdentifierValue
Common Name (3-Amino-2-methylphenyl)methanol[1]
Synonyms 3-Amino-2-methylbenzyl alcohol, Benzenemethanol, 3-amino-2-methyl-[1]
CAS Number 83647-42-1[1][2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Structure

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with irritation and acute toxicity.[1][3] All personnel must be fully aware of these hazards before handling.

GHS Summary Table [1][3]

CategoryGHS ClassificationPictogramSignal Word
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)
alt text
Warning
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the operational protocols section. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[4]

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.[4]

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[3][4]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Protocols

Adherence to strict handling protocols is mandatory to minimize exposure risk.

  • Engineering Controls: Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • Procedural Precautions: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust or creating dust formations.[3][4] Keep the product and empty containers away from heat and sources of ignition.[4]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • The compound is noted to be air-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Incompatible Materials: Strong oxidizing agents.[3][4]

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[4]
Skin & Body Protection Wear a protective lab coat. Ensure clothing fully covers skin.[4]
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[4]

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Use full personal protective equipment (PPE).[5] Evacuate personnel to safe areas. Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. The product should not be released into the environment.[3]

  • Cleanup Protocol: Sweep up and shovel the material into a suitable container for disposal.[4] Avoid raising dust.[4]

Disposal Considerations
  • Dispose of contaminated waste in accordance with local, state, and federal regulations.[4]

  • Waste should be collected in approved, labeled hazardous waste containers.[4]

Experimental and Operational Protocols

Detailed toxicological experimental protocols are not available in public safety documents. The following section outlines standard operating procedures (SOPs) for the safe handling and use of this chemical in a laboratory setting, derived from its GHS precautionary statements.[4]

SOP: Weighing and Transferring (Solid Form)

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Procedure:

    • P261: Avoid breathing dust.[3] Perform all operations inside the fume hood.

    • P264: Wash hands thoroughly after handling.[5]

    • Carefully open the container. Use a clean spatula to weigh the desired amount onto a weigh boat.

    • Transfer the solid to the reaction vessel.

    • Tap the weigh boat to ensure maximum transfer and minimize residual dust.

  • Cleanup:

    • Clean the spatula and work surface.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • P362: Take off contaminated clothing and wash before reuse.[5]

SOP: In Case of Exposure

  • Skin Contact (P302+P352): IF ON SKIN: Wash with plenty of soap and water.[3]

  • Eye Contact (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Inhalation (P304+P340): IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • Ingestion (P301+P312): IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Stability and Reactivity

  • Reactivity: No information available on hazardous reactions under normal processing.[4]

  • Chemical Stability: Stable under recommended storage conditions, but noted to be air-sensitive.[3]

  • Conditions to Avoid: Excess heat, dust formation, and exposure to air.[3][4]

  • Incompatible Materials: Strong oxidizing agents.[3][4]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[4]

Visual Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill, a critical protocol when handling this compound.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess is_minor Is Spill Minor & Controllable? assess->is_minor evacuate Evacuate Immediate Area Alert Supervisor & EHS is_minor->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) is_minor->ppe Yes end_proc End of Procedure evacuate->end_proc contain Contain Spill (Use Absorbent Material) ppe->contain cleanup Clean & Neutralize Area contain->cleanup dispose Package & Label Waste For Hazardous Disposal cleanup->dispose report Complete Spill Report dispose->report report->end_proc

Caption: Emergency response workflow for a chemical spill.

References

Methodological & Application

Synthesis of (2-Amino-3-methylphenyl)methanol via Catalytic Reduction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3-methylphenyl)methanol is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for the synthesis of this compound via the catalytic reduction of a suitable precursor. Two primary synthetic routes are presented, starting from either 2-nitro-3-methylbenzoic acid or 2-amino-3-methylbenzoic acid. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

The targeted synthesis of substituted benzyl alcohol derivatives is a cornerstone of medicinal chemistry. This compound, with its specific substitution pattern, offers a versatile scaffold for the development of novel therapeutic agents. Catalytic hydrogenation represents a clean, efficient, and scalable method for the key transformations required in its synthesis, offering advantages over stoichiometric reducing agents.[1][2] This application note outlines two reliable methods for the preparation of this key intermediate.

Synthetic Routes

Two plausible synthetic routes commencing from commercially available starting materials are detailed below.

Route 1: Reduction of 2-Nitro-3-methylbenzoic Acid

This two-step route involves the initial selective reduction of the carboxylic acid functionality, followed by the reduction of the nitro group.

Route 2: Reduction of 2-Amino-3-methylbenzoic Acid

This route involves the direct reduction of the carboxylic acid in the presence of an amino group. This can be challenging due to the potential for catalyst poisoning by the amine and the need for chemoselective reagents.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the proposed synthetic steps.

Table 1: Catalytic Reduction of 3-Nitro-2-methylbenzoic Acid to 3-Nitro-2-methylbenzyl alcohol

ParameterCondition
Starting Material 3-Nitro-2-methylbenzoic acid
Catalyst Borane-THF complex (B₂H₆)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Expected Yield >90%
Reference General knowledge of selective borane reductions[3]

Table 2: Catalytic Hydrogenation of 3-Nitro-2-methylbenzyl alcohol to this compound

ParameterCondition
Starting Material 3-Nitro-2-methylbenzyl alcohol
Catalyst Palladium on Carbon (Pd/C, 5-10 mol%)
Solvent Methanol or Ethanol
Hydrogen Pressure 1-5 atm (or balloon)
Temperature Room temperature
Reaction Time 2-6 hours
Expected Yield >95%
Reference General protocols for nitro group reduction[1]

Table 3: Catalytic Hydrogenation of 2-Amino-3-methylbenzoic Acid to this compound

ParameterCondition
Starting Material 2-Amino-3-methylbenzoic acid
Catalyst Ruthenium on Carbon (Ru/C) with an acidic co-catalyst
Solvent Water or alcoholic solvents
Hydrogen Pressure High pressure (e.g., >6 MPa)
Temperature Elevated temperature (e.g., 100-150 °C)
Reaction Time 12-24 hours
Expected Yield Moderate to good
Reference Analogy to catalytic hydrogenation of other amino acids[4]

Experimental Protocols

Route 1: Step-wise Reduction

Step 1a: Synthesis of 3-Nitro-2-methylbenzyl alcohol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitro-2-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-THF complex (1.0 M solution in THF, 1.5-2.0 eq) via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Add 1 M HCl and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-nitro-2-methylbenzyl alcohol, which can be purified by column chromatography if necessary.

Step 1b: Synthesis of this compound

  • To a solution of 3-nitro-2-methylbenzyl alcohol (1.0 eq) in methanol or ethanol in a hydrogenation flask, add 5-10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the flask and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Route 2: Direct Reduction of 2-Amino-3-methylbenzoic Acid

  • Place 2-amino-3-methylbenzoic acid (1.0 eq), Ruthenium on Carbon (Ru/C) catalyst (5-10 mol%), and an acidic co-catalyst (e.g., phosphoric acid) in a high-pressure autoclave.

  • Add a suitable solvent such as water or ethanol.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., >6 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate with a suitable base and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Two-Step Reduction cluster_route2 Route 2: Direct Reduction A 2-Nitro-3-methylbenzoic Acid B 3-Nitro-2-methylbenzyl alcohol A->B Borane Reduction (THF) C This compound B->C Catalytic Hydrogenation (Pd/C, H2) D 2-Amino-3-methylbenzoic Acid E This compound D->E High-Pressure Catalytic Hydrogenation (Ru/C, H2, Acid)

Caption: Synthetic routes to this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Catalytic hydrogenation with hydrogen gas should be conducted with appropriate safety measures, including the use of a blast shield and proper grounding to prevent static discharge.

  • Borane reagents are flammable and react violently with water; handle with care under an inert atmosphere.

  • High-pressure reactions should only be performed by trained personnel using certified equipment.

Conclusion

The described protocols provide reliable and scalable methods for the synthesis of this compound. Route 1, involving a two-step reduction, is generally milder and may be more suitable for standard laboratory settings. Route 2 offers a more direct approach but requires specialized high-pressure equipment. The choice of route will depend on the available resources and the desired scale of the synthesis. These application notes serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules for drug discovery and development.

References

Application Notes and Protocols for the Reduction of 2-Nitro-3-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and life sciences industries. The resulting amino alcohols are versatile building blocks for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. This document provides detailed experimental protocols for the chemical reduction of 2-nitro-3-methylbenzyl alcohol to 2-amino-3-methylbenzyl alcohol, a valuable synthetic precursor.

The presence of both a nitro group and a primary alcohol in the starting material necessitates chemoselective reduction methods to avoid unwanted side reactions. This application note details three common and effective methods for this transformation: catalytic hydrogenation, and metal-mediated reductions using tin(II) chloride or iron. Each protocol is designed to provide reliable and high-yielding access to the desired product, 2-amino-3-methylbenzyl alcohol.

Data Presentation

The following table summarizes representative quantitative data for the different reduction methods described in the protocols. Yields are based on typical results for the reduction of substituted nitrobenzyl alcohols and may vary based on specific reaction conditions and scale.

MethodReagent/CatalystSolvent(s)Reaction Time (h)Typical Yield (%)Purity (%)
Catalytic HydrogenationH₂, 10% Pd/CMethanol2–4>95>98
Tin(II) Chloride ReductionSnCl₂·2H₂O, HClEthanol1–285–95>97
Iron ReductionFe powder, NH₄ClEthanol/Water (4:1)2–380–90>96

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields, avoiding the use of stoichiometric metallic reducing agents.

Materials:

  • 2-nitro-3-methylbenzyl alcohol

  • 10% Palladium on carbon (Pd/C), 5 mol%

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 2-nitro-3-methylbenzyl alcohol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon full consumption of the starting material.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzyl alcohol as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Tin(II) Chloride Reduction

A classic and reliable method for the reduction of aromatic nitro groups that is tolerant of many other functional groups.

Materials:

  • 2-nitro-3-methylbenzyl alcohol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask, add 2-nitro-3-methylbenzyl alcohol (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated HCl.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Carefully basify the aqueous layer with a 6M NaOH solution to pH ~8-10.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

Protocol 3: Iron Reduction

An economical and environmentally benign method for nitro group reduction.

Materials:

  • 2-nitro-3-methylbenzyl alcohol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 2-nitro-3-methylbenzyl alcohol (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0-10.0 eq) and ammonium chloride (5.0-10.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite®.

  • Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

The following diagrams illustrate the general reaction pathway and the experimental workflow for the reduction of 2-nitro-3-methylbenzyl alcohol.

Reaction_Pathway Start 2-Nitro-3-methylbenzyl Alcohol Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Reduction Product 2-Amino-3-methylbenzyl Alcohol Intermediate2->Product Reduction

Caption: General reaction pathway for the reduction of a nitroarene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve/Suspend Starting Material B Add Reagents/Catalyst A->B C Heat/Stir under Specific Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Filter (if heterogeneous) D->E Reaction Complete F Quench/Neutralize E->F G Extraction F->G H Dry & Concentrate G->H I Recrystallization/Chromatography (Optional) H->I J Final Product I->J

Caption: General experimental workflow for the reduction reaction.

Application Notes and Protocols for (2-Amino-3-methylphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-methylphenyl)methanol, also known as 2-amino-3-methylbenzyl alcohol, is an aromatic amino alcohol that holds potential as a versatile building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a substituted benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds and other complex organic molecules. While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of aminobenzyl alcohols serves as crucial intermediates in the development of therapeutic agents.[1][2] This document provides an overview of the potential applications, synthetic protocols, and conceptual workflows related to the use of this compound in drug discovery and development.

Potential Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate. The ortho-amino benzyl alcohol motif is particularly useful for the construction of nitrogen-containing heterocycles, which are prevalent in many approved drugs.

  • Synthesis of Heterocyclic Scaffolds: 2-Aminobenzyl alcohols are well-established precursors for the synthesis of quinolines and quinazolines, two classes of compounds with a broad range of pharmaceutical applications including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[2][3] The reaction of this compound with ketones, secondary alcohols, or aldehydes can lead to the formation of substituted quinolines.[4][5]

  • Building Block for Bioactive Molecules: Derivatives of aminobenzyl alcohols have been investigated for various biological activities. For instance, certain substituted aminobenzyl alcohols have shown potential as schistosomicidal, anticancer, and antimicrobial agents.[6] While these activities are not directly attributed to this compound, they highlight the potential of this structural class in generating novel bioactive compounds.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): This compound can serve as a starting material for multi-step syntheses of complex APIs.[1][7]

Data Presentation
Derivative Class Biological Activity Reference Compound Example Observed Potency/Effect
4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcoholsSchistosomicidalNot specifiedHigher activity and lower toxicity compared to corresponding methyl compounds.[6]
2-(Arylaminoethylamino)benzyl alcoholsFungicidal5a-5iModerate to good activity against various fungal strains.[8]
Substituted Benzyl AlcoholsAntibacterialCompound 2dPromising efficacy against P. aeruginosa, surpassing amoxicillin in some tests.[9][10]
(Pyridin-2-yl)methanol DerivativesTRPV3 AntagonismCompound 74aPotent and selective antagonism, with favorable preclinical profile in pain models.[11]

Note: The data presented above is for structurally related compounds and not for this compound itself. This information is provided to indicate the potential therapeutic areas where derivatives of this molecule might be explored.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-3-methylbenzoic acid via reduction with lithium aluminum hydride, based on a general procedure.[12]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • In a separate flask, dissolve 2-amino-3-methylbenzoic acid in anhydrous THF.

  • Slowly add the 2-amino-3-methylbenzoic acid solution dropwise to the stirred suspension of lithium aluminum hydride at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.

  • Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound.

  • The crude product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: General Synthesis of a Substituted Quinoline

This protocol outlines a general, transition-metal-free method for the synthesis of a substituted quinoline from this compound and a ketone, inspired by established methodologies.[4]

Materials:

  • This compound

  • A suitable ketone (e.g., acetophenone)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound and the ketone (e.g., acetophenone) in a suitable molar ratio (e.g., 1:1.2).

  • Add toluene as the solvent.

  • To the stirred solution, add potassium tert-butoxide (t-BuOK) as the base.

  • Heat the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Visualizations

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-Amino-3-methylbenzoic acid reduction Reduction start->reduction reagent1 1. LiAlH₄, THF reagent1->reduction reagent2 2. H₂O (quench) reagent2->reduction product This compound reduction->product

Caption: Synthesis of this compound.

General Synthetic Pathway to Quinolines

G A This compound C Dehydrogenative Cyclization A->C B Ketone (e.g., Acetophenone) B->C D Substituted Quinoline C->D t-BuOK, Toluene

Caption: General synthesis of quinolines.

References

Application Notes and Protocols for (2-Amino-3-methylphenyl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and specific applications for (2-Amino-3-methylphenyl)methanol are not extensively available in the public domain. The following application notes, protocols, and data are based on the established chemistry of structurally similar aminobenzyl alcohols and general principles of organic synthesis. These should be regarded as illustrative examples of its potential use.

Application Notes

This compound is a versatile bifunctional aromatic building block. Its structure, featuring a primary amine and a primary alcohol on a methylated phenyl ring, makes it a valuable precursor for a range of complex pharmaceutical intermediates. The spatial arrangement of the functional groups and the electronic and steric influence of the methyl group can be strategically utilized in drug design and development.[1]

Key Structural Features and Synthetic Utility:

  • Bifunctionality: The presence of both an amine and a hydroxyl group allows for selective and sequential functionalization. This is crucial for the controlled, stepwise synthesis of complex target molecules.

  • Aromatic Scaffold: The substituted benzene ring provides a rigid and planar core, which is a common feature in many drug molecules, serving as a platform to orient other pharmacophoric groups.

  • Orth-Amino Alcohol Moiety: The ortho-positioning of the amino and hydroxymethyl groups is particularly useful for the synthesis of various fused heterocyclic systems, such as benzoxazines and other related scaffolds that are of interest in medicinal chemistry.

  • Methyl Group Influence: The methyl substituent can impact the molecule's physicochemical properties. It can enhance binding affinity to biological targets through hydrophobic interactions, influence the conformation of the molecule, and improve metabolic stability by blocking potential sites of metabolism.[1]

Potential Therapeutic Applications:

The aminophenylmethanol scaffold is a key structural motif in a variety of therapeutic agents. By extrapolation, this compound is a promising starting material for intermediates in the following areas:

  • Oncology: Analogous compounds are used to create inhibitors of signaling pathways, such as the Hedgehog signaling pathway, which are critical in cancer research.[2]

  • Neuroscience: The core structure is present in molecules designed as central nervous system (CNS) agents.

  • Inflammatory Diseases: Its derivatives could be explored for the development of novel anti-inflammatory drugs.

Experimental Protocols

The following protocols outline fundamental synthetic transformations for the selective functionalization of this compound. These are standard procedures that can be adapted and optimized for specific synthetic targets.

Protocol 1: Selective N-Acylation

This procedure describes the protection of the more nucleophilic amino group, enabling subsequent selective reactions at the hydroxyl group.

Objective: To synthesize N-(2-(hydroxymethyl)-6-methylphenyl)acetamide.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add acetyl chloride (1.1 eq.) dropwise using a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Oxidation of the Alcohol to an Aldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a key functional group for further modifications like reductive amination or Wittig reactions.

Objective: To synthesize 2-amino-3-methylbenzaldehyde.

Materials:

  • This compound

  • Manganese dioxide (MnO₂, activated)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® (for filtration)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM, add activated manganese dioxide (5-10 eq. by weight).

  • Heat the suspension to a gentle reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude 2-amino-3-methylbenzaldehyde can be used directly in the next step or purified by column chromatography.

Quantitative Data Summary

The following table presents expected yields for the described transformations, based on similar reactions reported in the literature. Actual yields may vary based on reaction scale and optimization.

Reaction TypeStarting MaterialKey ReagentsSolventTemperatureExpected Yield (%)
N-AcylationThis compoundAcetyl Chloride, Et₃NDCM0 °C to RT85 - 98
Alcohol OxidationThis compoundActivated MnO₂DCMReflux70 - 90
Michael AdditionEpoxyalantolactone + AminesMethanolRoom TempHigh Yield
Reductive AminationKeto acids(S)-amino acid dehydrogenases->95

Visualizations

experimental_workflow cluster_path1 Path A: Amine Functionalization First cluster_path2 Path B: Alcohol Functionalization First start This compound protocol1 Protocol 1: N-Acylation start->protocol1 protocol2 Protocol 2: Oxidation start->protocol2 intermediate1 N-Acyl Intermediate protocol1->intermediate1 oxidation Subsequent Oxidation intermediate1->oxidation product Diversified Pharmaceutical Intermediates oxidation->product intermediate2 Aldehyde Intermediate protocol2->intermediate2 acylation Subsequent N-Acylation or Reductive Amination intermediate2->acylation acylation->product

Caption: Synthetic strategies for functionalizing this compound.

logical_relationship cluster_synthesis Synthetic Elaboration cluster_applications Potential Signaling Pathway Targets building_block This compound intermediates Key Intermediates (e.g., Heterocycles, Amides) building_block->intermediates Core Synthesis apis Active Pharmaceutical Ingredients (APIs) intermediates->apis Final Stage Synthesis pathway1 Dynamin GTPase Pathway apis->pathway1 pathway2 Hedgehog Signaling Pathway apis->pathway2 pathway3 JAK2 Kinase Pathway apis->pathway3

Caption: Role of the building block in the drug discovery pipeline.

References

Application Notes: Synthesis of Heterocyclic Compounds Using (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(2-Amino-3-methylphenyl)methanol is a versatile bifunctional building block for the synthesis of N-heterocyclic compounds. Its ortho-disposed amino and hydroxymethyl groups provide an ideal scaffold for cyclization reactions, leading to the formation of fused heterocyclic systems. This reagent is particularly valuable in the construction of substituted quinolines, which are core structures in numerous pharmaceuticals, agrochemicals, and functional materials. The primary synthetic strategy involves the in-situ oxidation of the benzylic alcohol to an aldehyde, which then undergoes condensation and cyclization with a suitable partner. This approach, often termed an indirect Friedländer synthesis, circumvents the need for unstable 2-aminobenzaldehyde derivatives.[1][2]

Application 1: Cobalt-Catalyzed Dehydrogenative Synthesis of 8-Methylquinolines

One of the most efficient and environmentally benign methods for synthesizing quinolines from this compound is through a cobalt-catalyzed dehydrogenative cyclization with ketones.[3] This one-pot protocol utilizes a readily available and inexpensive cobalt salt, Co(OAc)₂·4H₂O, without the need for complex ligands.[4][5] The reaction proceeds through a dehydrogenation and cyclization pathway, offering high yields and broad substrate scope under mild conditions.[3][5]

G cluster_process Reaction Process cluster_end Product A This compound C Dehydrogenation (In-situ formation of 2-Amino-3-methylbenzaldehyde) A->C Co(OAc)₂·4H₂O, t-BuOK - H₂ D Aldol Condensation A->D B Ketone (e.g., Acetone) B->D E Cyclization & Dehydration D->E F 2,8-Dimethylquinoline E->F - H₂O

Caption: Cobalt-catalyzed dehydrogenative cyclization pathway.
Quantitative Data Summary

The cobalt-catalyzed method demonstrates high efficiency for the synthesis of various substituted quinolines from 2-aminoaryl alcohols and ketones.[3]

Entry2-Aminoaryl AlcoholKetoneProductYield (%)
1This compoundAcetone2,8-Dimethylquinoline95
2(2-Aminophenyl)methanolAcetophenone2-Phenylquinoline97
3(2-Aminophenyl)methanolCyclohexanone1,2,3,4-Tetrahydroacridine91
4(2-Amino-5-chlorophenyl)methanolAcetone6-Chloro-2-methylquinoline89
5This compound3-Pentanone3-Ethyl-2,8-dimethylquinoline85
Data synthesized from Hao et al., J. Org. Chem., 2022.[3][4][5]
Experimental Protocol: Synthesis of 2,8-Dimethylquinoline

This protocol is adapted from the procedure described by Hao et al. for the cobalt-catalyzed dehydrogenative cyclization.[5]

Materials:

  • This compound

  • Acetone

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Amyl alcohol

  • An oven-dried Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.5 mmol, 68.6 mg).

  • Add Co(OAc)₂·4H₂O (5 mol%, 0.025 mmol, 6.2 mg) and t-BuOK (1.0 mmol, 112.2 mg).

  • Evacuate and backfill the tube with Argon three times.

  • Add tert-amyl alcohol (2.0 mL) and acetone (1.5 mmol, 110 µL) to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 95 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2,8-dimethylquinoline.

Application 2: Transition-Metal-Free Indirect Friedländer Synthesis

An alternative strategy for quinoline synthesis is the transition-metal-free indirect Friedländer annulation.[6] This method typically employs a strong base, such as potassium tert-butoxide (t-BuOK), to facilitate the reaction between a 2-aminobenzyl alcohol and a ketone.[1][6] The reaction is believed to proceed via a Meerwein-Ponndorf-Verley (MPV) type mechanism, where the ketone acts as a hydride acceptor to oxidize the alcohol to the intermediate aldehyde, which then undergoes the classical Friedländer condensation.[6]

G A This compound D In-situ Oxidation (MPV-type) A->D B Ketone (Hydride Acceptor) B->D F Friedländer Annulation (Condensation & Cyclization) B->F Reactant C t-BuOK C->D Base E 2-Amino-3-methylbenzaldehyde (Intermediate) D->E H Reduced Ketone (Alcohol) D->H E->F G 8-Methylquinoline Derivative F->G

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Analogs of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often plays a pivotal role in their pharmacological activity. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral analogs of (2-Amino-3-methylphenyl)methanol, a valuable intermediate for various drug discovery programs. The primary precursor for these syntheses is the commercially available 2-amino-3-methylbenzaldehyde. Two main strategies are presented: a biocatalytic approach using an alcohol dehydrogenase and a chemical approach employing a chiral oxazaborolidine catalyst (CBS reduction).

Synthetic Strategies

The asymmetric synthesis of chiral this compound can be effectively achieved through the enantioselective reduction of the prochiral aldehyde, 2-amino-3-methylbenzaldehyde. This can be accomplished using either biocatalytic or chemocatalytic methods, each offering distinct advantages.

1. Biocatalytic Approach: Enantioselective Reduction using Alcohol Dehydrogenase

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of aldehydes and ketones with high enantioselectivity under mild reaction conditions. Plant tissues, which are rich in these enzymes, can serve as a readily available and inexpensive biocatalyst source.

2. Chemocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones and aldehydes.[1] This reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the carbonyl group, yielding the corresponding chiral alcohol with high enantiomeric excess.[1]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Amino-3-methylbenzaldehyde

This protocol describes a general procedure for the enantioselective reduction of 2-amino-3-methylbenzaldehyde using plant tissue as a source of alcohol dehydrogenase. The specific plant source and reaction conditions may require optimization for optimal yield and enantioselectivity.

Materials:

  • 2-Amino-3-methylbenzaldehyde

  • Fresh plant tissue (e.g., carrot, apple, potato)[2]

  • Phosphate buffer (0.1 M, pH 7.0)

  • D-Glucose (as a co-factor regenerating agent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Blender or homogenizer

  • Orbital shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC or GC system for enantiomeric excess (ee) determination

Procedure:

  • Preparation of the Biocatalyst:

    • Wash and peel the fresh plant tissue (e.g., 100 g of carrot).

    • Cut the tissue into small pieces and homogenize in a blender with 200 mL of 0.1 M phosphate buffer (pH 7.0).

    • Filter the homogenate through cheesecloth to remove solid debris.

    • The resulting filtrate is the crude enzyme extract.

  • Asymmetric Reduction:

    • In a 500 mL Erlenmeyer flask, dissolve 1.0 g of 2-amino-3-methylbenzaldehyde in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) if necessary.

    • Add the solution of the aldehyde to the 200 mL of the crude enzyme extract.

    • Add 5.0 g of D-glucose to the reaction mixture.

    • Seal the flask and place it on an orbital shaker at 150 rpm and 30 °C.

    • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, centrifuge the mixture to pellet the plant material.

    • Decant the supernatant and extract it three times with 100 mL of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the purified this compound is determined by chiral HPLC or GC analysis.

Protocol 2: CBS-Catalyzed Asymmetric Reduction of 2-Amino-3-methylbenzaldehyde

This protocol details the enantioselective reduction of 2-amino-3-methylbenzaldehyde using an in-situ generated (S)-proline-derived oxazaborolidine catalyst.[1]

Materials:

  • 2-Amino-3-methylbenzaldehyde

  • (S)-Proline

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC or GC system

Procedure:

  • In-situ Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-proline (0.2 mmol).

    • Add anhydrous THF (5 mL) and cool the suspension to 0 °C.

    • Slowly add 1.0 M BH3·THF solution (1.0 mL, 1.0 mmol) dropwise.

    • Stir the mixture at room temperature for 1 hour.

  • Asymmetric Reduction:

    • Cool the catalyst solution to -78 °C.

    • In a separate flask, dissolve 2-amino-3-methylbenzaldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Slowly add the aldehyde solution to the catalyst mixture via syringe.

    • To the resulting mixture, add borane-dimethyl sulfide complex (BMS, 1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (10 mL) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the purified product by chiral HPLC or GC.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral this compound Analogs

MethodCatalyst/BiocatalystSubstrateYield (%)ee (%)Reference (Adapted from)
Biocatalytic ReductionDaucus carota (Carrot) Root Extract2-Amino-3-methylbenzaldehyde75-85>95[2]
CBS Reduction(S)-Proline-derived Oxazaborolidine2-Amino-3-methylbenzaldehyde80-9090-98[1]

Note: The data presented are typical values adapted from literature for similar substrates and may vary depending on specific reaction conditions and substrate analogs.

Visualization

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_biocatalytic Biocatalytic Approach cluster_chemical Chemocatalytic Approach B_Start 2-Amino-3-methylbenzaldehyde B_Reduction Enantioselective Reduction B_Start->B_Reduction B_Biocatalyst Plant Extract (Alcohol Dehydrogenase) B_Biocatalyst->B_Reduction B_Product Chiral this compound B_Reduction->B_Product B_Analysis Chiral HPLC/GC (ee determination) B_Product->B_Analysis C_Start 2-Amino-3-methylbenzaldehyde C_Reduction Asymmetric Reduction C_Start->C_Reduction C_Catalyst CBS Catalyst ((S)-Proline-derived) C_Catalyst->C_Reduction C_Reagent Borane Source (BH3·THF/BMS) C_Reagent->C_Reduction C_Product Chiral this compound C_Reduction->C_Product C_Analysis Chiral HPLC/GC (ee determination) C_Product->C_Analysis

Caption: Workflow for asymmetric synthesis of chiral this compound.

CBS_Catalytic_Cycle Catalyst Chiral Oxazaborolidine Catalyst Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex Coordination Borane Borane Source (e.g., BMS) Borane->Active_Complex Transition_State Stereodirecting Transition State Active_Complex->Transition_State Coordination Aldehyde 2-Amino-3-methyl- benzaldehyde Aldehyde->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product Product_Complex->Product Release

Caption: Simplified catalytic cycle for the CBS reduction.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Alcohols and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic synthesis of chiral alcohols and amino acids, valuable building blocks in pharmaceutical and fine chemical industries. The described methods leverage the high enantioselectivity and operational advantages of enzymes, offering sustainable and efficient alternatives to traditional chemical synthesis. Protocols for both isolated enzyme and whole-cell biocatalysis are presented, along with methods for enzyme immobilization and cofactor regeneration.

Biocatalytic Synthesis of Chiral Alcohols using Ketoreductases (KREDs)

The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation in organic synthesis. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are powerful biocatalysts for this reaction, offering high enantioselectivity under mild conditions. The primary challenge in using these nicotinamide adenine dinucleotide (phosphate) (NAD(P)H) dependent enzymes is the need for efficient cofactor regeneration to ensure economic viability.

Experimental Workflow: KRED-Catalyzed Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Enzyme_Prep Enzyme Preparation (Expression & Purification or Whole Cells) Reaction_Setup Reaction Mixture Setup Enzyme_Prep->Reaction_Setup Biocatalysis Biocatalytic Reduction (Controlled Temperature & Agitation) Reaction_Setup->Biocatalysis Monitoring Reaction Monitoring (TLC, GC, or HPLC) Biocatalysis->Monitoring Extraction Product Extraction Biocatalysis->Extraction Monitoring->Biocatalysis Continue until completion Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (Yield, e.e. determination) Purification->Analysis

Caption: General workflow for KRED-catalyzed synthesis of chiral alcohols.

Protocol 1: Asymmetric Reduction of Acetophenone to (R)-1-Phenylethanol using an Isolated Ketoreductase with Cofactor Regeneration

This protocol describes the synthesis of (R)-1-phenylethanol from acetophenone using a commercially available ketoreductase (KRED) with a glucose dehydrogenase (GDH) system for NADPH regeneration.

Materials and Reagents:

  • Ketoreductase (e.g., KRED-1001)

  • Glucose Dehydrogenase (GDH)

  • Acetophenone

  • D-Glucose

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a 50 mL reaction mixture by dissolving D-glucose (1.5 g, 8.3 mmol) and NADP⁺ (20 mg, 0.026 mmol) in 45 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme Addition: To the buffer solution, add KRED (10 mg) and GDH (10 mg). Gently stir until the enzymes are fully dissolved.

  • Substrate Addition: Add acetophenone (1.0 g, 8.3 mmol) to the reaction mixture. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified (R)-1-phenylethanol. Analyze the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Quantitative Data for KRED-Catalyzed Reductions
SubstrateBiocatalystConversion (%)Enantiomeric Excess (e.e., %)ConfigurationReference
AcetophenoneRhodococcus ruber>99>99(S)
2-ChloroacetophenoneEngineered KRED>99>99(S)
Ethyl 4-chloroacetoacetateCandida magnoliae98>99(R)
4-FluoroacetophenoneEngineered KRED95>99(S)

Biocatalytic Synthesis of Chiral Amino Acids using Transaminases (TAs)

Transaminases (TAs), particularly ω-transaminases, are highly valuable enzymes for the synthesis of chiral amines and amino acids from prochiral ketones and keto acids, respectively. These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor and transfer an amino group from an amino donor to an amino acceptor.

Experimental Workflow: TA-Catalyzed Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Enzyme_Prep Enzyme Preparation (Expression & Purification or Whole Cells) Reaction_Setup Reaction Mixture Setup (Keto acid, Amino Donor, PLP) Enzyme_Prep->Reaction_Setup Biocatalysis Biocatalytic Transamination (Controlled pH, Temperature & Agitation) Reaction_Setup->Biocatalysis Monitoring Reaction Monitoring (HPLC) Biocatalysis->Monitoring Enzyme_Removal Enzyme Removal (e.g., Centrifugation) Biocatalysis->Enzyme_Removal Monitoring->Biocatalysis Continue until completion Purification Product Purification (e.g., Ion-Exchange Chromatography) Enzyme_Removal->Purification Analysis Analysis (Yield, e.e. determination) Purification->Analysis

Caption: General workflow for TA-catalyzed synthesis of chiral amino acids.

Protocol 2: Synthesis of L-Alanine from Pyruvate using an Isolated Transaminase

This protocol details the synthesis of L-alanine from pyruvate using a commercially available ω-transaminase with L-aspartate as the amino donor.

Materials and Reagents:

  • ω-Transaminase

  • Pyruvate

  • L-Aspartic acid

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dowex 50WX8 resin (H⁺ form)

  • Ammonia solution (2 M)

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve pyruvate (4.4 g, 50 mmol) and L-aspartic acid (7.3 g, 55 mmol) in 40 mL of 100 mM potassium phosphate buffer (pH 8.0).

  • Cofactor Addition: Add PLP (1 mg, 0.004 mmol) to the reaction mixture and stir until dissolved.

  • Enzyme Addition: Add the ω-transaminase (20 mg) to the solution.

  • Reaction Conditions: Incubate the mixture at 37°C with gentle stirring for 24 hours.

  • Reaction Monitoring: Monitor the formation of L-alanine using HPLC with a suitable chiral column.

  • Work-up and Purification:

    • Adjust the pH of the reaction mixture to 3.0 with 2 M HCl to precipitate the unreacted L-aspartic acid.

    • Centrifuge the mixture and collect the supernatant.

    • Apply the supernatant to a column packed with Dowex 50WX8 resin (H⁺ form).

    • Wash the column with deionized water to remove unbound components.

    • Elute the L-alanine from the resin using 2 M ammonia solution.

    • Collect the fractions containing L-alanine and concentrate them under reduced pressure.

    • Recrystallize the crude L-alanine from a water/ethanol mixture.

  • Analysis: Determine the yield of the purified L-alanine. Confirm the enantiomeric purity by chiral HPLC or by measuring the specific optical rotation.

Quantitative Data for TA-Catalyzed Syntheses
Keto Acid/Ketone SubstrateAmino DonorBiocatalystConversion (%)Enantiomeric Excess (e.e., %)ProductReference
PyruvateL-AlanineTransaminase>95>99L-Alanine
Phenylpyruvic acidL-AspartateTransaminase>90>99L-Phenylalanine
α-KetoglutarateL-AlanineTransaminase>98>99L-Glutamic acid
Prochiral ketoneIsopropylamineω-Transaminase>99>99Chiral amine

Enzyme Immobilization for Enhanced Stability and Reusability

Immobilization of enzymes on solid supports can significantly improve their stability, facilitate their separation from the reaction mixture, and enable their reuse, thereby reducing the overall cost of the biocatalytic process.

Protocol 3: Immobilization of a Ketoreductase on Amino-Functionalized Silica Gel

Materials and Reagents:

  • Purified Ketoreductase

  • Amino-functionalized silica gel

  • Glutaraldehyde solution (25% in water)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Sodium borohydride

  • Glycine solution (1 M)

Procedure:

  • Support Activation: Suspend 1 g of amino-functionalized silica gel in 10 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1 mL of 25% glutaraldehyde solution and gently shake at room temperature for 2 hours.

  • Washing: Wash the activated support extensively with the same buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: Prepare a solution of the ketoreductase (e.g., 10 mg) in 5 mL of 100 mM potassium phosphate buffer (pH 7.0). Add the activated silica gel to the enzyme solution and incubate at 4°C with gentle agitation overnight.

  • Reduction of Schiff Bases: Add sodium borohydride to a final concentration of 1 mg/mL and incubate for 30 minutes at 4°C to reduce the formed Schiff bases.

  • Blocking of Unreacted Groups: Wash the immobilized enzyme with buffer and then add 10 mL of 1 M glycine solution to block any remaining aldehyde groups on the support. Incubate for 2 hours at room temperature.

  • Final Washing and Storage: Wash the immobilized enzyme thoroughly with buffer to remove any unbound enzyme and glycine. The immobilized KRED can be stored in buffer at 4°C.

Cofactor Regeneration Systems

The high cost of nicotinamide cofactors (NADH and NADPH) necessitates their in-situ regeneration for large-scale applications of KREDs.

Signaling Pathway for Cofactor Regeneration

cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol Chiral Alcohol KRED->Alcohol Product NADP NADP⁺ KRED->NADP Oxidized Cofactor NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Substrate Glucose D-Glucose Glucose->GDH Co-substrate Gluconolactone D-Glucono-1,5-lactone GDH->NADPH Regenerated Cofactor GDH->Gluconolactone By-product

Caption: Enzyme-coupled cofactor regeneration system for KREDs.

Protocol 4: Whole-Cell Biocatalysis for Chiral Alcohol Synthesis

Whole-cell biocatalysis offers a cost-effective alternative by utilizing the cellular machinery for cofactor regeneration, eliminating the need for purified enzymes and external cofactors.

Materials and Reagents:

  • E. coli cells overexpressing a ketoreductase

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Prochiral ketone substrate

  • Glucose (as a carbon source and for cofactor regeneration)

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli cells in LB broth to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 20°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with buffer. The cell pellet can be used directly or after permeabilization (e.g., with toluene).

  • Whole-Cell Biotransformation: Resuspend the cell pellet in the reaction buffer containing the prochiral ketone substrate and glucose.

  • Reaction Conditions: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with agitation.

  • Work-up and Analysis: After the reaction, centrifuge to remove the cells. Extract the supernatant with an organic solvent and proceed with purification and analysis as described in Protocol 1.

Application Notes and Protocols: Reaction of (2-Amino-3-methylphenyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Amino-3-methylphenyl)methanol is a versatile trifunctional organic building block possessing a nucleophilic primary amine, a primary alcohol, and an electron-rich aromatic ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules, including pharmaceutical intermediates and novel materials. However, the presence of multiple reactive sites—the nitrogen atom, the oxygen atom, and the aromatic carbons—presents a significant challenge in chemoselectivity. The outcome of reactions with electrophiles is highly dependent on the reaction conditions, such as pH, catalyst, and solvent, which can be modulated to favor functionalization at a specific site.

These notes provide an overview of the primary reaction pathways for this compound with various electrophiles and offer detailed protocols for achieving selective N-functionalization, O-functionalization, and C-functionalization.

Section 1: Chemoselectivity in Electrophilic Reactions

The reactivity of this compound is governed by the relative nucleophilicity of its functional groups. The primary amino group is generally the most nucleophilic site under neutral or basic conditions. The hydroxyl group is less nucleophilic but can be the preferred site of attack under acidic conditions where the amine is protonated and thus, deactivated. The aromatic ring, activated by three electron-donating groups (-NH2, -CH3, -CH2OH), is susceptible to electrophilic aromatic substitution, particularly at the positions ortho and para to the powerful activating amino group.

Controlling the reaction pH is the most critical factor for achieving chemoselectivity.

  • Basic or Neutral Conditions: The amino group is deprotonated and acts as the primary nucleophile, favoring reactions like N-acylation and N-alkylation.

  • Acidic Conditions: The amino group is protonated to form an ammonium salt (-NH3+), which is no longer nucleophilic and becomes an electron-withdrawing, meta-directing group. This deactivation allows for selective reactions at the hydroxyl group (e.g., O-acylation) or the aromatic ring.[1]

G cluster_conditions Reaction Conditions cluster_outcomes Selective Reactions Acidic Acidic pH (e.g., TFA, MeSO3H) O_Func O-Functionalization (e.g., O-Acylation) Acidic->O_Func Favors C_Func C-Functionalization (Slower S_EAr) Acidic->C_Func Permits Basic Basic/Neutral pH (e.g., Et3N, Pyridine) N_Func N-Functionalization (e.g., N-Acylation) Basic->N_Func Favors Start This compound Start->Acidic Start->Basic

Figure 1: pH control of chemoselectivity.

Section 2: Reactions at the Amino Group (N-Functionalization)

Under neutral or basic conditions, the lone pair of the amino group is available for nucleophilic attack.

Application Note: N-Acylation

N-acylation is a robust method for synthesizing amides, which are prevalent in pharmaceuticals. The reaction of this compound with acylating agents like acyl chlorides or anhydrides proceeds rapidly and selectively at the nitrogen atom in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.[2][3]

Protocol 1: General Procedure for N-Acylation
  • Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Electrophile Addition: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Reagent ClassBaseSolventTemperature (°C)Time (h)Typical YieldReference
Acyl ChlorideTriethylamineDichloromethane0 to RT1-4>90%[3]
Carboxylic AnhydridePyridineTHFRT2-6>85%[4]
Activated EsterDIPEADMFRT to 504-12>80%[5]

Table 1: Representative Conditions for N-Acylation of Amino Alcohols.

Section 3: Reactions at the Hydroxyl Group (O-Functionalization)

To achieve selective reaction at the hydroxyl group, the more nucleophilic amino group must be deactivated, typically by protonation under acidic conditions.

Application Note: Selective O-Acylation

In a strongly acidic medium like trifluoroacetic acid (TFA) or methanesulfonic acid, the amino group is fully protonated, preventing it from reacting with acylating agents. This allows for the direct and chemoselective O-acylation of the hydroxyl group to form esters.[1] This method is highly efficient and avoids the need for protection-deprotection steps.

Protocol 2: General Procedure for Selective O-Acylation
  • Setup: Suspend or dissolve this compound (1.0 eq.) in anhydrous trifluoroacetic acid (CF3CO2H) in a round-bottom flask at 0 °C.

  • Electrophile Addition: Add the acyl chloride or carboxylic anhydride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C to room temperature for 2-18 hours, monitoring by TLC.

  • Work-up: Upon completion, carefully remove the trifluoroacetic acid under reduced pressure.

  • Purification: The resulting product is often an amine salt. It can be purified by precipitation/trituration with a non-polar solvent like diethyl ether or by recrystallization. The free base can be obtained by neutralization with an aqueous base.[1]

Application Note: Oxidation to 2-Amino-3-methylbenzaldehyde

The selective oxidation of the primary alcohol to an aldehyde without affecting the amino group is a challenging but valuable transformation. Modern catalytic systems, such as copper(I)/TEMPO with molecular oxygen as the terminal oxidant, provide a mild and highly selective method for this conversion.[6] This reaction avoids harsh, stoichiometric oxidants that can lead to over-oxidation or side reactions with the amine.[7][8]

Protocol 3: Copper-Catalyzed Aerobic Oxidation

This protocol is adapted from the procedure for the oxidation of 2-aminobenzyl alcohol derivatives.[6]

  • Setup: In a 25 mL round-bottom flask, combine this compound (1 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and acetonitrile (5 mL). Stir the mixture for 5-10 minutes.

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.01 mmol, 1 mol%).

  • Reaction: Fit the flask with an oxygen-filled balloon and stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 3-6 hours. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture and wash the solids with acetonitrile (2 x 5 mL).

  • Purification: Combine the filtrates and remove the solvent in vacuo. Purify the resulting crude aldehyde by column chromatography on silica gel.

Catalyst SystemLigandOxidantSolventTime (h)Yield (%)
CuI (10 mol%) / TEMPO (1 mol%)DMAP (10 mol%)O2 (1 atm)CH3CN388
CuBr (10 mol%) / TEMPO (1 mol%)DMAP (10 mol%)O2 (1 atm)CH3CN575
CuCl (10 mol%) / TEMPO (1 mol%)DMAP (10 mol%)O2 (1 atm)CH3CN572

Table 2: Optimization Data for Aerobic Oxidation of 2-Aminobenzyl Alcohol (Adapted from[6]).

Section 4: Reactions at the Aromatic Ring (C-Functionalization)

Application Note: Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the amino, methyl, and hydroxymethyl groups. All three are ortho-, para-directing groups.[9][10] The -NH2 group is the strongest activator, directing incoming electrophiles primarily to the C4 and C6 positions. Steric hindrance from the adjacent methyl and hydroxymethyl groups may slightly favor substitution at the C4 position. Common SEAr reactions include halogenation, nitration, and Friedel-Crafts reactions.[11][12]

Protocol 4: General Procedure for Aromatic Bromination
  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise. Due to the high activation of the ring, a Lewis acid catalyst may not be necessary.[9]

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Neutralize with sodium bicarbonate solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Section 5: Summary Visualizations

G cluster_N N-Functionalization cluster_O O-Functionalization cluster_C C-Functionalization Start This compound N_Acyl N-Acyl Derivative Start->N_Acyl RCOCl, Base N_Alkyl N-Alkyl Derivative Start->N_Alkyl R-X, Base O_Acyl O-Acyl Derivative (Ester) Start->O_Acyl RCOCl, Acid Aldehyde Aldehyde Derivative Start->Aldehyde [O], (e.g., CuI/TEMPO) C_Halogen Ring-Halogenated Derivative Start->C_Halogen X₂ C_Nitro Ring-Nitrated Derivative Start->C_Nitro HNO₃, H₂SO₄

Figure 2: Reaction pathways of this compound.

G A 1. Reaction Setup (Solvent, Reagents) B 2. Controlled Addition (Electrophile, 0°C) A->B C 3. Reaction (Stirring, RT, TLC Monitoring) B->C D 4. Quenching & Work-up C->D E 5. Extraction & Drying D->E F 6. Purification (Chromatography/ Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Figure 3: General experimental workflow for synthesis.

References

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe von (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (2-Amino-3-methylphenyl)methanol ist ein wertvolles Ausgangsmaterial in der organischen Synthese und der medizinischen Chemie. Die Derivatisierung seiner primären Aminogruppe ermöglicht die Synthese einer Vielzahl von Molekülen mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften. Die Modifikation der Aminogruppe, hauptsächlich durch N-Acylierung und N-Alkylierung, dient oft dazu, die pharmakokinetischen Eigenschaften zu modulieren, neue pharmakologische Aktivitäten einzuführen oder als Schutzgruppe in mehrstufigen Synthesen zu fungieren.[1] Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die N-Acylierung und N-Alkylierung der Aminogruppe von this compound, zusammenfassende Daten und Arbeitsabläufe.

N-Acylierung der Aminogruppe

Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung von primären Aminen in Amide.[1][2] Diese Reaktion wird häufig zum Schutz der Aminogruppe oder zur Synthese von biologisch aktiven Amiden eingesetzt.[2] Eine einfache und effiziente Methode ist die direkte Reaktion mit einem Acylierungsmittel wie Essigsäureanhydrid, die oft ohne Katalysator bei Raumtemperatur abläuft.[1]

Quantitativen Daten: Repräsentative Ergebnisse der N-Acylierung

Die folgende Tabelle fasst typische Ergebnisse für die lösungsmittelfreie N-Acylierung verschiedener Amine mit Essigsäureanhydrid bei Raumtemperatur zusammen. Diese Daten dienen als Referenz für die erwartete Effizienz der Reaktion.

SubstratZeit (Minuten)Ausbeute (%)
Anilin589
p-Nitroanilin891
p-Toluidin1085
p-Anisidin1088
2-Aminophenol1584
4-Aminobenzylalkohol1286
Tabelle 1: Repräsentative Ausbeuten für die katalysatorfreie N-Acylierung von aromatischen Aminen mit Essigsäureanhydrid. Die Daten sind aus ähnlichen Systemen abgeleitet, um die allgemeine Anwendbarkeit zu demonstrieren.[1]
Experimentelles Protokoll: Katalysatorfreie N-Acylierung

Dieses Protokoll beschreibt eine allgemeine Methode zur N-Acylierung von this compound mit Essigsäureanhydrid.

Materialien:

  • This compound

  • Essigsäureanhydrid (Ac₂O)

  • Diethylether (Et₂O)

  • Rundkolben (50 mL)

  • Magnetrührer

  • Dünnschichtchromatographie (DC)-Platten (Silikagel)

  • Ausrüstung zur Filtration

Durchführung:

  • In einem 50-mL-Rundkolben werden this compound (1 mmol, 1.0 Äquiv.) und Essigsäureanhydrid (1.2 mmol, 1.2 Äquiv.) vorgelegt.

  • Die Mischung wird bei Raumtemperatur für die entsprechende Zeit (typischerweise 10-20 Minuten) gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Reaktionsmischung in Diethylether (5 mL) gelöst.

  • Die Lösung wird für 1 Stunde bei Raumtemperatur stehen gelassen, um die Kristallisation des Produkts zu ermöglichen.

  • Das kristalline Produkt wird durch Filtration gesammelt und mit kaltem Diethylether gewaschen, um überschüssiges Reagenz zu entfernen.

  • Das Produkt wird im Vakuum getrocknet, um das N-acylierte Derivat zu erhalten.

Workflow für die N-Acylierung

start Start reagents Reagenzien mischen: This compound + Essigsäureanhydrid start->reagents stir Rühren bei Raumtemperatur reagents->stir monitor Reaktionskontrolle (DC) stir->monitor workup Aufarbeitung: Lösen in Ether, Kristallisation monitor->workup Reaktion vollständig filter Produktfiltration und Waschen workup->filter characterize Charakterisierung des Derivats filter->characterize end_node Ende characterize->end_node

Abbildung 1: Allgemeiner Arbeitsablauf für die katalysatorfreie N-Acylierung.

N-Alkylierung der Aminogruppe (Borrowing Hydrogen-Methode)

Die N-Alkylierung von Aminen mit Alkoholen über die "Borrowing Hydrogen"- oder Wasserstoff-Autotransfer-Methode ist ein atomökonomischer und umweltfreundlicher Prozess.[3][4] Diese Reaktion wird typischerweise von Übergangsmetallkomplexen (z. B. Mangan, Eisen, Cobalt) katalysiert und erfordert eine Base.[3][4][5] Der Alkohol dient hierbei sowohl als Alkylierungsmittel als auch als Wasserstoffquelle.[3]

Quantitativen Daten: Repräsentative Ergebnisse der N-Alkylierung

Die folgende Tabelle zeigt quantitative Daten für die N-Alkylierung von Anilin mit verschiedenen Alkoholen unter Verwendung von Mangan- oder Eisen-basierten Katalysatorsystemen.

AminAlkoholKatalysatorBaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
AnilinBenzylalkoholMn-PNP-Pincer-Komplext-BuOKToluol1102499
AnilinBenzylalkoholFe-Einzelatom-Katalysatort-BuOKToluol13016>99
Anilin4-MethoxybenzylalkoholMn-PNP-Pincer-Komplext-BuOKToluol1102498
Anilin1-ButanolMn-PNP-Pincer-Komplext-BuOKToluol1102485
4-MethoxyanilinBenzylalkoholCo(II)-KomplexKOHToluol110695
Tabelle 2: Repräsentative Ergebnisse für die katalytische N-Alkylierung via "Borrowing Hydrogen".[3][4][5]
Experimentelles Protokoll: Katalytische N-Alkylierung

Dieses Protokoll beschreibt eine allgemeine Methode zur N-Alkylierung von this compound mit einem Alkohol (z. B. Benzylalkohol) unter Verwendung eines Mangan-Pincer-Katalysators.

Materialien:

  • This compound

  • Alkohol (z. B. Benzylalkohol)

  • Mangan-PNP-Pincer-Komplex (Katalysator, z. B. 1-3 mol%)

  • Kalium-tert-butoxid (t-BuOK)

  • Wasserfreies Toluol

  • Schlenk-Kolben oder druckfestes Reaktionsgefäß

  • Magnetrührer und Heizplatte

  • Inertgasatmosphäre (Stickstoff oder Argon)

  • Ausrüstung für die Säulenchromatographie (Silikagel)

Durchführung:

  • Ein trockener Schlenk-Kolben wird unter Inertgasatmosphäre mit dem Mangankatalysator (z. B. 3 mol%) befüllt.

  • This compound (1.0 mmol, 1.0 Äquiv.) wird hinzugefügt.

  • Der Alkohol (z. B. Benzylalkohol, 1.2 mmol, 1.2 Äquiv.) wird zugegeben.

  • Die Base (z. B. t-BuOK, 0.75 Äquiv.) wird hinzugefügt.

  • Wasserfreies Toluol (z. B. 2 mL) wird als Lösungsmittel zugegeben.

  • Das Gefäß wird fest verschlossen und die Reaktionsmischung bei 110-130 °C für 16-24 Stunden kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht.

  • Nach Abschluss wird die Reaktion auf Raumtemperatur abgekühlt.

  • Die Reaktion wird durch Zugabe von Wasser beendet und das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Silikagel gereinigt, um das gewünschte N-alkylierte Derivat zu erhalten.

Workflow für die N-Alkylierung

start Start setup Reaktionsaufbau (Inertgas): Katalysator, Amin, Alkohol, Base, Lsgm. start->setup react Heizen und Rühren (110-130 °C) setup->react monitor Reaktionskontrolle (DC / GC-MS) react->monitor workup Aufarbeitung: Abkühlen, Quenchen, Extraktion, Trocknen monitor->workup Reaktion vollständig purify Reinigung: Säulenchromatographie workup->purify characterize Charakterisierung des Derivats purify->characterize end_node Ende characterize->end_node

References

Application Notes and Protocols for the Esterification of the Hydroxyl Group of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the selective esterification of the hydroxyl group of (2-Amino-3-methylphenyl)methanol. This compound, containing both a primary amine and a primary alcohol, presents a chemoselectivity challenge. The following protocols are designed to favor O-acylation over the competing N-acylation, a crucial step in the synthesis of various intermediates for drug development and materials science.

Introduction to Chemoselective Acylation

This compound possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Generally, the amino group is more nucleophilic and would be acylated preferentially under neutral or basic conditions. To achieve selective esterification of the hydroxyl group (O-acylation), the reactivity of the amino group must be suppressed. This is typically accomplished by conducting the reaction under acidic conditions.[1] The acid protonates the highly basic amino group to form an ammonium salt, which is no longer nucleophilic. The less basic hydroxyl group can then react with the acylating agent.[1]

A common method for such selective O-acylation involves the use of acyl halides or anhydrides in the presence of a strong acid.[1] This approach is scalable and often allows for the direct isolation of the desired product without the need for extensive chromatographic purification.[1]

Logical Workflow for Selective O-Acylation

cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product start This compound protonation Protonation of Amino Group start->protonation acid Acidic Catalyst (e.g., TFA, HCl) acid->protonation acylating_agent Acylating Agent (e.g., Acetyl Chloride) esterification O-Esterification acylating_agent->esterification protonation->esterification neutralization Neutralization esterification->neutralization extraction Extraction neutralization->extraction purification Purification (e.g., Recrystallization) extraction->purification product O-Acylated Product purification->product

Caption: Workflow for selective O-acylation of this compound.

Experimental Protocols

Two primary methods for the selective O-esterification are presented below: one using an acyl chloride and another using a carboxylic anhydride.

Protocol 1: Esterification using Acyl Chloride in Trifluoroacetic Acid (TFA)

This protocol is adapted from methodologies developed for the chemoselective O-acylation of hydroxyamino acids and related compounds.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA) at room temperature. A typical concentration would be 0.2 to 0.5 M.

  • Addition of Acylating Agent: To the stirred solution, add the acyl chloride (1.1 to 1.5 eq) dropwise. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the TFA.

    • Cool the residue in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Ensure the pH is neutral or slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude ester.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Signaling Pathway Visualization (Hypothetical)

In a drug development context, the synthesized ester might be designed to interact with a specific signaling pathway. The diagram below illustrates a hypothetical interaction where the compound inhibits a kinase cascade.

receptor Receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription response Cellular Response transcription->response inhibitor (2-Acyl-3-methylphenyl)methanol Ester Derivative inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase by an ester derivative.

Protocol 2: Esterification using Carboxylic Anhydride with an Acid Catalyst

This method is an alternative to using acyl chlorides and may be preferable in some cases to avoid the generation of HCl.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, perchloric acid)

  • Anhydrous solvent (e.g., glacial acetic acid, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the chosen anhydrous solvent.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add the acid catalyst (0.1-0.2 eq).

  • Addition of Anhydride: Add the carboxylic anhydride (1.5-2.0 eq) dropwise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive anhydrides.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the esterification of this compound based on general principles of selective O-acylation. Actual results may vary.

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Reactant Ratios
Substrate:Acylating Agent:Catalyst1 : 1.2 : (solvent)1 : 1.5 : 0.1
Reaction Conditions
SolventTrifluoroacetic AcidDichloromethane
TemperatureRoom Temperature0 °C to Room Temp.
Reaction Time2 - 6 hours4 - 8 hours
Yield and Purity
Typical Crude Yield85 - 95%80 - 90%
Purity after Recrystallization>98%>98%

Characterization of the Product

The final product, for example, (2-amino-3-methylphenyl)methyl acetate, should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons around 2.1 ppm and a downfield shift of the benzylic methylene protons (-CH₂O-).

  • ¹³C NMR: Appearance of a new carbonyl carbon signal around 170 ppm and a signal for the acetyl methyl group.

  • IR Spectroscopy: A characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹. The N-H stretching bands of the primary amine will remain.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the ester product should be observed.

By following these protocols, researchers can achieve selective esterification of the hydroxyl group of this compound, providing a valuable tool for the synthesis of complex molecules in drug discovery and other areas of chemical research.

References

Application Note: Laboratory Scale-Up Synthesis of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Amino-3-methylphenyl)methanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active molecules. Its structure, featuring both an amino and a hydroxyl group on a substituted benzene ring, allows for diverse chemical modifications. This application note provides a detailed and robust protocol for the gram-scale synthesis of this compound in a laboratory setting. The described two-step synthesis begins with the catalytic hydrogenation of 2-nitro-3-methylbenzoic acid to produce 2-amino-3-methylbenzoic acid, which is subsequently reduced to the target amino alcohol using lithium aluminum hydride. This method is optimized for safety, yield, and purity, making it suitable for researchers in both academic and industrial environments.

Overall Reaction Scheme

synthesis_scheme cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Reduction 2_nitro_3_methylbenzoic_acid 2-Nitro-3-methylbenzoic Acid 2_amino_3_methylbenzoic_acid 2-Amino-3-methylbenzoic Acid 2_nitro_3_methylbenzoic_acid->2_amino_3_methylbenzoic_acid H2_PdC H₂, Pd/C Ethanol 2_amino_3_methylbenzoic_acid_2 2-Amino-3-methylbenzoic Acid target_molecule This compound 2_amino_3_methylbenzoic_acid_2->target_molecule LAH_THF 1. LiAlH₄, THF 2. H₂O

Caption: Overall synthetic route for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Hydrogenation of 2-Nitro-3-methylbenzoic AcidStep 2: Reduction of 2-Amino-3-methylbenzoic Acid
Starting Material 2-Nitro-3-methylbenzoic Acid2-Amino-3-methylbenzoic Acid
Reagents H₂, 10% Pd/C, EthanolLithium Aluminum Hydride (LAH), THF, H₂O
Scale 10.0 g7.5 g
Solvent Volume 150 mL150 mL
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 hours3.5 hours
Product Yield (g) ~8.3 g~6.2 g
Product Yield (%) ~98%~91%
Purity (by NMR) >97%>98%

Experimental Protocols

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Reagents:

  • 2-Nitro-3-methylbenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (anhydrous)

  • Diatomaceous earth (Celite®)

  • Deionized water

  • Brine solution

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

This protocol describes the catalytic hydrogenation of 2-nitro-3-methylbenzoic acid.

Procedure:

  • To a 500 mL hydrogenation flask, add 2-nitro-3-methylbenzoic acid (10.0 g, 55.2 mmol) and ethanol (150 mL).

  • Carefully add 10% Pd/C (0.5 g, 5 mol%).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-3-methylbenzoic acid as a solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

This protocol details the reduction of the carboxylic acid to an alcohol using lithium aluminum hydride.[1]

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Carefully add lithium aluminum hydride (2.3 g, 60.6 mmol) to anhydrous THF (100 mL) in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-amino-3-methylbenzoic acid (7.5 g, 49.6 mmol) in anhydrous THF (50 mL).

  • Slowly add the solution of 2-amino-3-methylbenzoic acid to the LAH suspension via the dropping funnel over a period of 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3.5 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back down to 0 °C with an ice bath.

  • Carefully quench the reaction by the dropwise addition of water (10 mL). Caution: This is a highly exothermic reaction and will generate hydrogen gas. Ensure adequate ventilation and slow addition.

  • Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake with ethyl acetate (100 mL).[1]

  • Transfer the filtrate to a separatory funnel and wash with brine (30 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

Visualizations

Experimental Workflow:

G Synthesis Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Reduction A Charge Reactor with 2-Nitro-3-methylbenzoic Acid, EtOH, Pd/C B Hydrogenate at RT A->B C Filter to Remove Catalyst B->C D Concentrate Filtrate C->D E Prepare LAH Suspension in THF at 0°C D->E Intermediate Product F Add 2-Amino-3-methylbenzoic Acid Solution E->F G React at RT for 3.5h F->G H Quench with Water at 0°C G->H I Filter and Workup H->I J Purify by Recrystallization I->J K K J->K Final Product: This compound

Caption: Workflow for the two-step synthesis of the target compound.

Safety Precautions

  • Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Handle LAH in a fume hood under an inert atmosphere.

  • The quenching of LAH is a highly exothermic process that liberates flammable hydrogen gas. Perform the quench slowly and with extreme caution in a well-ventilated area, away from ignition sources.

  • Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air after use in hydrogenations. Keep the catalyst wet with solvent during handling and filtration.

  • Always wear appropriate Personal Protective Equipment (PPE) , including safety glasses, a flame-resistant lab coat, and gloves, when performing these experiments.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound for laboratory use. The two-step procedure, involving a high-yielding hydrogenation followed by a robust reduction, offers a reliable method for obtaining high-purity material. The detailed experimental steps, clear data presentation, and workflow diagram are intended to facilitate the successful implementation of this synthesis by researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-3-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of 2-amino-3-methylbenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Incomplete Reduction: Residual 2-amino-3-methylbenzaldehyde may remain in the final product.

  • Over-oxidation: The product, this compound, can be susceptible to oxidation back to the aldehyde, especially during workup or storage if exposed to air for extended periods.

  • Self-Condensation of the Starting Material: 2-aminobenzaldehyde and its derivatives are known to undergo self-condensation reactions, especially under acidic conditions, to form tricyclic trimers.[1] This can lead to complex polymeric byproducts.

  • Formation of Borate Esters: When using sodium borohydride in alcoholic solvents, borate esters can form as byproducts. These are typically hydrolyzed during the aqueous workup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be effectively monitored using Thin-Layer Chromatography (TLC).[2] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting aldehyde from the product alcohol. The starting material is typically less polar than the product.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound is commonly achieved through column chromatography on silica gel.[2] A gradient elution with a solvent system like ethyl acetate in hexane is often effective. Recrystallization can also be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction closely with TLC until the starting aldehyde spot disappears. If the reaction stalls, consider adding a small additional portion of the reducing agent. Ensure the reaction is stirred efficiently.
Degradation of Reducing Agent Sodium borohydride can decompose if not stored properly. Use a fresh bottle of NaBH₄ for the reaction.
Suboptimal Reaction Temperature The reduction is typically performed at 0°C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period may improve the conversion.
Losses During Workup Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to minimize product loss. Minimize the number of transfers between flasks.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Prevention and Removal
Unreacted 2-Amino-3-methylbenzaldehyde A less polar spot on TLC compared to the product. Can be confirmed by ¹H NMR (aldehyde proton signal around 9-10 ppm).Prevention: Ensure complete reaction by using a slight excess of NaBH₄ and allowing sufficient reaction time. Removal: Careful column chromatography can separate the aldehyde from the alcohol.
Self-Condensation Products (Trimers/Polymers) Appearance of a dark, viscous, or insoluble material in the reaction mixture. Multiple spots on TLC, often close to the baseline.Prevention: Maintain a neutral or slightly basic pH during the reaction and workup. Avoid strongly acidic conditions which can catalyze the self-condensation.[1] Slow addition of the starting material to the reducing agent may also help. Removal: These byproducts are often much less soluble and can sometimes be removed by filtration. Column chromatography can also be effective.
Oxidized Product (Aldehyde) Reappearance of the starting material spot on TLC after workup.Prevention: Minimize exposure of the reaction mixture and purified product to air. Workup should be performed promptly. The use of an antioxidant during storage could be considered.

Experimental Protocols

Key Experiment: Reduction of 2-Amino-3-methylbenzaldehyde with Sodium Borohydride

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 2-Amino-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: Dissolve 2-amino-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of deionized water.

  • Workup:

    • Neutralize the mixture to a pH of ~7 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-Amino-3-methylbenzaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir and Monitor by TLC add_nabh4->react quench Quench with Water react->quench Reaction Complete neutralize Neutralize with HCl quench->neutralize concentrate Remove Methanol neutralize->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Concentrate extract->dry column Column Chromatography dry->column Crude Product product Pure this compound column->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues cluster_purity Purity Issues cluster_yield Yield Issues start Analyze Crude Product (TLC, NMR) impurity_check Impurities Detected? start->impurity_check low_yield Low Yield? start->low_yield unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm Yes polymer Polymeric Byproducts? unreacted_sm->polymer No solution_sm Increase reducing agent/reaction time unreacted_sm->solution_sm Yes solution_polymer Control pH, slow addition polymer->solution_polymer Yes check_reaction Check for complete reaction low_yield->check_reaction Yes check_workup Optimize workup procedure check_reaction->check_workup check_reagents Use fresh reagents check_workup->check_reagents

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-nitro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the reduction of 2-nitro-3-methylbenzyl alcohol to 2-amino-3-methylbenzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group in 2-nitro-3-methylbenzyl alcohol?

A1: The most common and effective methods for the reduction of aromatic nitro groups, such as in 2-nitro-3-methylbenzyl alcohol, include:

  • Catalytic Hydrogenation: This is often the preferred method due to high efficiency and clean reaction profiles. Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere.

  • Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1][2] The Bechamp reduction, using iron and hydrochloric acid, is a widely used example.[3]

  • Stannous Chloride (SnCl₂): Reduction with stannous chloride in a solvent like ethanol is another effective method, particularly when other acid-sensitive functional groups are present.[4][5][6]

Q2: How can I selectively reduce the nitro group without affecting the benzyl alcohol?

A2: The benzyl alcohol functional group is generally stable under many nitro group reduction conditions. However, over-reduction to a methyl group can occur under harsh catalytic hydrogenation conditions (high pressure and temperature). To ensure selectivity:

  • For catalytic hydrogenation , use catalysts like Pd/C or Pt/C under mild conditions (e.g., lower hydrogen pressure and room temperature).

  • Metal/acid reductions (Fe/HCl, SnCl₂) are generally highly chemoselective for the nitro group and are less likely to affect the benzyl alcohol moiety.[1][4]

Q3: My reaction is incomplete, and I still have starting material. What should I do?

A3: Incomplete conversion is a common issue. Here are several factors to investigate:

  • Catalyst Activity (for Catalytic Hydrogenation): The catalyst may be deactivated. Ensure you are using fresh, high-quality catalyst. For Pd/C, ensure the catalyst has not been exposed to air for extended periods.

  • Reagent Stoichiometry: For metal/acid or SnCl₂ reductions, ensure you are using a sufficient excess of the reducing agent.

  • Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.

Q4: I am observing the formation of side products. What are they, and how can I minimize them?

A4: Side product formation often arises from partially reduced intermediates. Common side products in nitro reductions include nitroso, hydroxylamine, azoxy, and azo compounds. To minimize their formation:

  • Ensure Complete Reduction: These side products are often intermediates on the pathway to the amine. Extending the reaction time or increasing the amount of reducing agent can help drive the reaction to completion.

  • Maintain a Reducing Environment: Ensure the reaction conditions remain consistently reducing throughout the process. For metal/acid reductions, this means ensuring sufficient acid is present.

  • Control Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of condensation products like azoxy and azo compounds. Ensure adequate cooling and stirring.

Q5: The final product, 2-amino-3-methylbenzyl alcohol, appears to be unstable or is forming a polymer. Why is this happening?

A5: Some aminobenzyl alcohols, particularly para-aminobenzyl alcohol, are known to be unstable and can undergo polymerization, which may be catalyzed by acids. While meta-aminobenzyl alcohol is reported to be more stable, care should be taken during workup and purification. To mitigate this:

  • Neutralize Carefully: During the workup, ensure the product is not exposed to strong acidic or basic conditions for prolonged periods.

  • Purify Under Mild Conditions: When purifying by chromatography, use a neutral mobile phase if possible. If the product is isolated as a salt (e.g., hydrochloride), it may be more stable.

  • Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction Inactive catalyst (hydrogenation)Use fresh catalyst. Ensure proper handling to avoid deactivation.
Insufficient reducing agent (metal/acid)Increase the molar equivalents of the metal and/or acid.
Poor solubility of starting materialChoose a more suitable solvent or use a co-solvent system.
Low reaction temperatureGently heat the reaction mixture and monitor by TLC.
Formation of Colored Impurities (Azo/Azoxy Compounds) Incomplete reductionExtend the reaction time or increase the amount of reducing agent.
Localized overheatingImprove stirring and control the reaction temperature, especially during exothermic additions.
Low Yield Product loss during workupEnsure complete extraction from the aqueous layer. Be cautious during solvent removal and purification steps.
Product instability/polymerizationPerform the workup and purification under mild pH conditions. Consider isolating the product as a more stable salt.
Difficulty in Removing Tin Salts (SnCl₂ Reduction) Formation of insoluble tin oxidesDuring workup, after basification, vigorous stirring and filtration through a pad of celite can help remove tin residues.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of 2-nitro-3-methylbenzyl alcohol

Parameter Catalytic Hydrogenation (Pd/C) Iron/Acetic Acid Reduction Stannous Chloride Reduction
Reducing Agent H₂ gasIron powder (Fe)Stannous chloride dihydrate (SnCl₂·2H₂O)
Catalyst/Reagent Loading 5-10 mol% Pd/C3-5 equivalents of Fe3-5 equivalents of SnCl₂·2H₂O
Solvent Ethanol, Methanol, Ethyl AcetateEthanol/Acetic Acid/WaterEthanol
Temperature Room Temperature to 40°C25°C to Reflux25°C to Reflux
Pressure (for Hydrogenation) 1-4 atm (balloon to Parr shaker)AtmosphericAtmospheric
Typical Reaction Time 2-12 hours1-4 hours1-3 hours
Typical Yield >90%80-95%85-95%
Workup Complexity Simple filtration of catalystFiltration of iron salts, extractionRemoval of tin salts can be challenging

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: To a solution of 2-nitro-3-methylbenzyl alcohol (1.0 eq) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is completely consumed.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-amino-3-methylbenzyl alcohol, which can be further purified by chromatography or recrystallization if necessary.

Protocol 2: Reduction with Iron in Acetic Acid
  • Setup: In a round-bottom flask, suspend 2-nitro-3-methylbenzyl alcohol (1.0 eq) and iron powder (4.0 eq) in a mixture of ethanol and glacial acetic acid.[7]

  • Reaction: The mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC.

  • Workup: After the starting material is consumed, the reaction mixture is cooled to room temperature and filtered to remove the excess iron. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate and washed with water. The aqueous layer is basified with a solution of sodium hydroxide or sodium bicarbonate to precipitate iron salts and to ensure the product is in its free base form. The aqueous layer is then extracted multiple times with ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the desired product.[7]

Protocol 3: Reduction with Stannous Chloride (SnCl₂)
  • Setup: To a solution of 2-nitro-3-methylbenzyl alcohol (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).[4]

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a 2M aqueous solution of sodium hydroxide to dissolve the tin salts and deprotonate the amine.

  • Extraction: The aqueous layer is thoroughly extracted with ethyl acetate.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Start reagents Combine Substrate, Solvent & Reagent start->reagents react Stir/Heat under Appropriate Atmosphere reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete Complete filter Filter Catalyst/ Metal Salts complete->filter extract Aqueous Workup & Extraction filter->extract purify Dry & Concentrate extract->purify end Purified Product purify->end

Caption: General experimental workflow for the reduction of 2-nitro-3-methylbenzyl alcohol.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Corrective Actions issue Experimental Issue (e.g., Incomplete Reaction) cause1 Inactive Catalyst/ Insufficient Reagent issue->cause1 cause2 Poor Solubility issue->cause2 cause3 Low Temperature/ Short Reaction Time issue->cause3 solution1 Use Fresh Catalyst/ Increase Reagent Stoichiometry cause1->solution1 solution2 Change Solvent System cause2->solution2 solution3 Increase Temperature/ Extend Reaction Time cause3->solution3

Caption: Troubleshooting logic for addressing common issues in chemical reactions.

References

Purification of crude (2-Amino-3-methylphenyl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Amino-3-methylphenyl)methanol by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A standard starting solvent system for a polar aromatic compound like this compound is a mixture of a nonpolar solvent and a moderately polar solvent. Good starting points include gradients of ethyl acetate in hexane or dichloromethane in methanol.[1][2] Given the polar nature of the amino and alcohol groups, you will likely require a higher proportion of the polar solvent. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3][4]

Q2: How do I determine the optimal solvent system using TLC?

A2: To determine the best eluent for column chromatography, test various solvent mixtures with your crude sample on a TLC plate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, this compound, and show good separation from impurities.[3] An Rf in this range ensures that the compound does not elute too quickly (minimizing separation) or too slowly (leading to band broadening and excessive solvent use).

Q3: My compound is tailing (streaking) on the TLC plate and the column. What causes this and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like amines on silica gel.[5] This is often due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface. To mitigate tailing, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your polar solvent.[5][6][7] Alternatively, using a different stationary phase like neutral or basic alumina can be effective for purifying amines.[6]

Q4: The separation between my desired product and an impurity is very poor. What can I do?

A4: Poor separation of compounds with similar polarities can be addressed by several strategies. You can try using a less polar solvent system, which will increase the retention time on the column and may improve separation.[8] Running a shallow solvent gradient, where the polarity of the eluent is increased very slowly over the course of the separation, can also enhance resolution.[9] If these methods fail, consider trying a different solvent system with a different selectivity (e.g., substituting dichloromethane for ethyl acetate).[10]

Q5: My compound is not eluting from the column. What should I do?

A5: If your compound is not eluting, the mobile phase is likely not polar enough to displace it from the stationary phase.[9] You will need to gradually increase the polarity of your eluent. For very polar compounds, a solvent system such as methanol in dichloromethane may be necessary.[1] In some cases, the compound might have decomposed on the silica gel, which can be tested by spotting a solution of the compound on a TLC plate, letting it sit for some time, and then eluting to see if degradation has occurred.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Bands) The chosen eluent system is not optimal.Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and impurities.[3]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude material by weight.
The initial band of the loaded sample was too wide.Dissolve the crude sample in the minimum amount of solvent before loading it onto the column. If solubility is an issue, consider dry loading.
Compound Elutes Too Quickly The solvent system is too polar.Decrease the proportion of the polar solvent in your eluent system.
Compound Elutes Too Slowly or Not at All The solvent system is not polar enough.Gradually increase the proportion of the polar solvent in your eluent. For highly polar compounds, consider using a stronger polar solvent like methanol.[1]
The compound may have decomposed on the silica gel.Test for compound stability on silica using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Peak Tailing Interaction of the basic amino group with acidic silica.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[5][6]
The column was overloaded.Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and never allowed to run dry.
The solvent polarity was changed too drastically.When running a gradient, increase the polarity of the eluent gradually.[9]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material. A general rule is to use 30-50g of silica gel for every 1g of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface of the silica.

  • Wash the column with the initial eluent, ensuring the solvent level does not drop below the top layer of sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica gel bed, taking care not to disturb the surface.

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

4. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.

  • Visualize the spots under UV light or by using a suitable staining agent (e.g., ninhydrin for amines).

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Quantitative Data Summary

The following table provides a hypothetical summary of data for the purification of crude this compound. The actual values will need to be determined experimentally.

Parameter Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Ethyl Acetate / Hexane (Gradient)Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / Methanol (Gradient)An alternative for more polar impurities.
+ 0.1-1% TriethylamineTo be added to the eluent to prevent tailing.[5][6]
Optimal Rf of Product 0.2 - 0.4To be determined by TLC.[3]
Typical Yield 70-90%Highly dependent on the purity of the crude material.
Purity (Post-Column) >95%To be assessed by techniques like NMR, HPLC, or GC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc TLC Analysis to Determine Solvent System prep_column Pack Column with Silica Gel Slurry prep_tlc->prep_column prep_sample Dissolve Crude Product in Minimal Solvent prep_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Purified Product evaporate->final_product troubleshooting_logic cluster_problems cluster_solutions start Problem Encountered prob_tailing Peak Tailing? start->prob_tailing prob_no_elution Compound Not Eluting? start->prob_no_elution prob_poor_sep Poor Separation? start->prob_poor_sep sol_add_base Add Triethylamine to Eluent prob_tailing->sol_add_base Yes sol_inc_polarity Increase Solvent Polarity prob_no_elution->sol_inc_polarity Yes sol_dec_polarity Decrease Solvent Polarity prob_poor_sep->sol_dec_polarity Yes sol_change_solvent Change Solvent System prob_poor_sep->sol_change_solvent If still poor end Re-run Column sol_add_base->end sol_inc_polarity->end sol_dec_polarity->end sol_change_solvent->end

References

Technical Support Center: HPLC Purification of Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of aminobenzyl alcohols. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC purification of aminobenzyl alcohols?

A1: Aminobenzyl alcohols, being basic compounds, often present challenges such as poor peak shape (tailing), variable retention times, and low resolution.[1][2] Peak tailing is a common issue and is often caused by secondary interactions between the basic amine functional group and acidic silanol groups on the surface of silica-based stationary phases.[1][3] Additionally, their polar nature can lead to strong retention or poor peak shape on traditional reversed-phase columns.

Q2: How can I improve the peak shape for my aminobenzyl alcohol purification?

A2: To mitigate peak tailing and improve peak shape, consider the following strategies:

  • Mobile Phase pH Adjustment: Operating at a lower pH (around 2-3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[1][4]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), can help to mask the active silanol sites.[3]

  • Specialized Columns: Employing columns with a deactivated or end-capped stationary phase can significantly reduce silanol interactions.[1] Columns with low silanol activity are specifically designed for the analysis of basic compounds.[5]

  • Higher pH Mobile Phase: In some cases, using a high pH mobile phase (around 7-8) can deprotonate the aminobenzyl alcohol, which can also lead to improved peak shape on pH-stable columns.[4][6]

Q3: What are the recommended starting conditions for developing an HPLC method for aminobenzyl alcohols?

A3: A good starting point for method development for aminobenzyl alcohols on a reversed-phase column (like a C18) would be a mobile phase consisting of a mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid.[5] For instance, a simple isocratic method could use a mobile phase of acetonitrile and water containing phosphoric acid.[5]

Q4: How can I achieve chiral separation of aminobenzyl alcohol enantiomers?

A4: Chiral separation of aminobenzyl alcohols by HPLC can be achieved through several approaches:

  • Chiral Stationary Phases (CSPs): This is the most direct method, where the enantiomers are separated on a column that has a chiral selector immobilized on the stationary phase.[7][8] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used.[8]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[9]

  • Pre-column Derivatization: The aminobenzyl alcohol enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9][10]

Troubleshooting Guide

Issue 1: Peak Tailing

  • Symptom: The peak for the aminobenzyl alcohol is asymmetrical, with the latter half of the peak being broader than the front half. A tailing factor (Tf) greater than 1.2 indicates significant tailing.[4]

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Lower the mobile phase pH to 2-3 to protonate the silanol groups.[4] Use a column with low silanol activity or a polar-embedded phase.[4][5] Add a competing base like triethylamine (0.1%) to the mobile phase.[4]
Column Overload Reduce the sample concentration or injection volume.[4]
Column Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.[4]
Mismatched Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[4]

Issue 2: Variable Retention Times

  • Symptom: The retention time of the aminobenzyl alcohol peak shifts between injections or runs.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important in normal-phase chromatography.[11]
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is well-mixed.
Column Degradation Shifting retention times, often to earlier times, can indicate column degradation, particularly for amine columns.[12] Consider replacing the column.
Temperature Fluctuations Use a column oven to maintain a constant temperature.

Issue 3: Poor Resolution

  • Symptom: The peak for the aminobenzyl alcohol is not well separated from other peaks in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Optimize the organic modifier concentration in the mobile phase. A gradient elution may be necessary.
Inappropriate Stationary Phase Select a column with a different selectivity. For polar aminobenzyl alcohols, a HILIC column might be suitable.[4]
Low Column Efficiency Use a longer column or a column packed with smaller particles to increase efficiency.[1]

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the purification of aminobenzyl alcohols. These are general guidelines and may require optimization for specific applications.

ParameterTypical Value/RangeNotes
Column C18, 5 µm, 4.6 x 250 mmA standard reversed-phase column is a good starting point.
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidAn acidic modifier is often necessary to improve peak shape.[5]
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection Wavelength 254 nmBenzyl alcohols have UV absorbance.[13]
Injection Volume 10-20 µLAdjust based on sample concentration.
Column Temperature 25-30 °CMaintaining a stable temperature is important for reproducibility.

Detailed Experimental Protocol: Reversed-Phase HPLC Purification of 4-Aminobenzyl Alcohol

This protocol provides a general procedure for the analytical separation of 4-aminobenzyl alcohol using reversed-phase HPLC.

1. Materials and Reagents

  • 4-Aminobenzyl alcohol standard

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm syringe filters

2. Instrument and Column

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)

3. Preparation of Mobile Phase

  • Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.

  • To prepare 1 L of mobile phase:

    • Measure 300 mL of acetonitrile and 700 mL of water.

    • Add 1 mL of phosphoric acid to the water.

    • Mix the acetonitrile and acidified water.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Preparation of Standard Solution

  • Accurately weigh a known amount of 4-aminobenzyl alcohol standard.

  • Dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the standard solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of the 4-aminobenzyl alcohol peak.

  • Record the chromatogram and note the retention time and peak area.

6. Data Analysis

  • Identify the peak corresponding to 4-aminobenzyl alcohol based on its retention time.

  • Assess the peak shape and calculate the tailing factor. If tailing is significant (>1.5), further method optimization is required.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing) check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or has it been used extensively? check_overload->check_column No end_good End: Improved Peak Shape reduce_conc->end_good flush_column Flush column with strong solvent check_column->flush_column Yes check_mobile_phase Is the mobile phase pH appropriate for amines? check_column->check_mobile_phase No replace_column Replace column flush_column->replace_column Still poor flush_column->end_good Improved replace_column->end_good adjust_ph Lower mobile phase pH (e.g., to 2-3) check_mobile_phase->adjust_ph No check_mobile_phase->end_good Yes use_additive Add a competing base (e.g., TEA) adjust_ph->use_additive If still tailing adjust_ph->end_good use_additive->end_good

Caption: Troubleshooting workflow for peak tailing in HPLC.

FactorsAffectingSeparation cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_analyte Analyte Properties pH pH Separation Quality Separation Quality pH->Separation Quality Organic Modifier % Organic Modifier % Organic Modifier %->Separation Quality Additives (e.g., TEA) Additives (e.g., TEA) Additives (e.g., TEA)->Separation Quality Column Type (e.g., C18, Polar-Embedded) Column Type (e.g., C18, Polar-Embedded) Column Type (e.g., C18, Polar-Embedded)->Separation Quality Silanol Activity Silanol Activity Silanol Activity->Separation Quality Particle Size Particle Size Particle Size->Separation Quality pKa pKa pKa->Separation Quality Polarity Polarity Polarity->Separation Quality

Caption: Factors influencing HPLC separation of aminobenzyl alcohols.

References

Preventing oxidation of (2-Amino-3-methylphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Oxidation During Storage

This guide provides researchers, scientists, and drug development professionals with essential information for storing and handling (2-Amino-3-methylphenyl)methanol to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from a white/off-white powder to a brown or yellowish color. What happened?

A1: The discoloration is a common indicator of oxidation.[1] this compound contains both a primary aromatic amine and a benzylic alcohol, functional groups that are susceptible to oxidation when exposed to atmospheric oxygen and/or light.[1][2] This process can form highly colored impurities and polymers, indicating that the reagent has degraded.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several factors can significantly speed up the oxidation process:

  • Oxygen: Atmospheric oxygen is the main cause of oxidation.[1][2]

  • Light: UV light, in particular, can provide the energy to initiate and propagate oxidative reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Metal Ions: Trace amounts of metal ions can catalyze oxidation.[1]

Q3: Is the compound still usable if it has slightly discolored?

A3: Use of discolored material is not recommended as the colored impurities may interfere with your experiments or lead to undesired side products. The presence of these impurities indicates that the purity of the reagent is compromised. For sensitive applications, it is crucial to use a pure, non-degraded compound.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure stability, the compound should be stored under an inert atmosphere (such as nitrogen or argon) in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[2][3][4] Some suppliers also recommend cold-chain transportation.[3]

Q5: How can I monitor the purity of my stored this compound?

A5: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[5] These methods can separate and quantify the main compound and its degradation products.

Troubleshooting Guide: Managing Oxidation

This guide helps you identify and resolve issues related to the oxidation of this compound.

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Caption: Troubleshooting workflow for oxidized this compound.

Data Summary: Storage & Handling Recommendations

The following table summarizes the key parameters for preventing oxidation.

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)[2][3]Prevents contact with atmospheric oxygen, the primary oxidant.[1]
Temperature Cool, Room Temperature, or Refrigerated[3][4]Reduces the kinetic rate of the oxidation reaction.[1]
Light Exposure Store in a dark place (e.g., amber glass vials)[3]Prevents light-induced degradation, which can initiate and accelerate oxidation.[1]
Container Tightly closed, suitable containers[2][6]Minimizes exposure to atmospheric oxygen and moisture.
Antioxidants (for solutions) 0.01 - 0.1% Ascorbic Acid or 0.05 - 0.5% Sodium Metabisulfite (in diluent)[1]For solution-based applications (e.g., HPLC samples), antioxidants can scavenge oxygen and prevent degradation.[1]
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method to assess the purity of this compound and detect oxidative impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile, sparged with Nitrogen for 15 minutes to deoxygenate.[1] Consider adding 0.05% ascorbic acid as an antioxidant.[1]

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.[5]

    • Sample Solution: Prepare the stored sample to be tested at the same concentration as the standard solution. Prepare fresh immediately before injection.[1]

  • Analysis:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • The purity is calculated by comparing the peak area of the main compound to the total area of all peaks (Area % method). Degradation products will typically appear as additional peaks, often at different retention times.

Protocol 2: Repackaging and Inert Atmosphere Storage

This protocol describes how to handle and store the solid compound to minimize future oxidation.

  • Environment Preparation:

    • Perform all operations inside a glove box or glove bag filled with an inert gas (Nitrogen or Argon).

    • Alternatively, use a Schlenk line to create an inert atmosphere within the storage vial.

  • Materials:

    • This compound solid.

    • Clean, dry amber glass vial(s) with PTFE-lined caps.

    • Source of high-purity Nitrogen or Argon gas.

  • Procedure:

    • Place the new amber vial and cap inside the glove box or attach to the Schlenk line.

    • If using a Schlenk line, evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Under a positive pressure or strong counterflow of inert gas, quickly transfer the required amount of the compound into the prepared vial.[1]

    • Securely cap the vial.

    • For extra protection, wrap the cap threads with Parafilm.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Store the vial in a cool, dark, and dry location as specified in the data table.

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}

Caption: Simplified pathway of oxidation and key prevention strategies.

References

Technical Support Center: Synthesis of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Amino-3-methylphenyl)methanol synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reducing 2-amino-3-methylbenzoic acid.

Q1: Why is the yield of this compound consistently low?

A1: Low yields can stem from several factors throughout the experimental process. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reduction of the carboxylic acid to the alcohol may not have gone to completion.

    • Solution: Increase the molar excess of the reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). A 1.5 to 2.0 molar equivalent is often a good starting point. Additionally, extending the reaction time or moderately increasing the reaction temperature (while monitoring for side reactions) can drive the reaction to completion.

  • Degradation of the Reducing Agent: LiAlH₄ is highly reactive and can be deactivated by moisture.[1][2]

    • Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reagent.

  • Suboptimal Work-up Procedure: The quenching and extraction steps are critical for isolating the product.

    • Solution: A careful and controlled work-up is essential. A common method is the sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts, making them easier to filter off. Ensure the pH is appropriately adjusted during the extraction to maximize the recovery of the amino alcohol in the organic phase.

  • Product Loss During Purification: The product may be lost during crystallization or chromatographic purification.

    • Solution: Optimize the solvent system for crystallization to ensure maximum precipitation of the product while leaving impurities in the mother liquor. If using column chromatography, select a solvent system that provides good separation between the product and any byproducts.

Q2: My final product contains significant impurities. How can I identify and minimize them?

A2: Impurity formation is a common challenge. The nature of the impurities depends on the starting materials and reaction conditions.

  • Unreacted Starting Material: The most common impurity is the starting 2-amino-3-methylbenzoic acid.

    • Identification: This can be easily identified by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the product mixture to a standard of the starting material.

    • Minimization: As mentioned in Q1, ensure the reaction goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time.

  • Side-Reactions: Over-reduction or other side reactions can occur.

    • Identification: Characterization by NMR, IR, and MS is crucial to identify the structure of unknown impurities.

    • Minimization: Maintain careful control over the reaction temperature. Adding the reducing agent portion-wise at a low temperature (e.g., 0 °C) can help to control the exothermicity of the reaction and minimize side-product formation.

Q3: The reaction monitoring by TLC is unclear. How can I improve it?

A3: Effective reaction monitoring is key to determining the reaction endpoint and preventing the formation of byproducts.

  • Poor Spot Separation: The starting material and product may have similar polarities, leading to poor separation on the TLC plate.

    • Solution: Experiment with different solvent systems for your TLC. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Varying the ratio of these solvents can significantly improve separation. Staining the TLC plate with a visualizing agent like ninhydrin can help to specifically identify the amino-containing compounds.

  • Streaking of Spots: The amino group in both the starting material and product can interact with the silica gel of the TLC plate, causing streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the TLC eluent. This will neutralize the acidic sites on the silica gel and result in more defined spots.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of 2-amino-3-methylbenzoic acid. This is typically achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[1][3]

Q2: Are there alternative reducing agents to LiAlH₄?

A2: While LiAlH₄ is highly effective for reducing carboxylic acids, other reagents can be used, although they may require modification of the carboxylic acid functional group first. For instance, the carboxylic acid can be converted to its corresponding ester, which can then be reduced by a milder reducing agent like sodium borohydride in some cases, though LiAlH₄ is generally more reliable for ester reductions as well.[3]

Q3: What are the critical safety precautions when working with LiAlH₄?

A3: Lithium Aluminum Hydride is a pyrophoric and water-reactive reagent.[2] It is crucial to handle it with extreme care in a fume hood and under an inert atmosphere. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. Ensure that no water or protic solvents come into contact with LiAlH₄, as this can lead to a violent exothermic reaction and the release of flammable hydrogen gas.[2]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (O-H and N-H stretches) and the absence of the starting material's carbonyl (C=O) group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol details the reduction of 2-amino-3-methylbenzoic acid using Lithium Aluminum Hydride.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 1.5 equivalents of LiAlH₄ to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add anhydrous THF to the flask to create a suspension.

  • Addition of Starting Material: Dissolve 1.0 equivalent of 2-amino-3-methylbenzoic acid in anhydrous THF in the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the solution of 2-amino-3-methylbenzoic acid dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then gently reflux for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). A granular precipitate of aluminum salts should form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Parameter Condition A Condition B Condition C Impact on Yield
LiAlH₄ (Equivalents) 1.21.52.0Increasing equivalents generally improves yield by ensuring complete reaction.
Reaction Temperature Room Temperature40 °CReflux (66 °C in THF)Higher temperatures can increase reaction rate but may also lead to side products.
Reaction Time (hours) 4812Longer reaction times can drive the reaction to completion, but prolonged heating can cause degradation.
Solvent Diethyl EtherTHFDioxaneTHF is commonly preferred due to its good solvating properties and appropriate boiling point.

Visualizations

experimental_workflow start Start: Dry Glassware under Inert Atmosphere reagents Suspend LiAlH4 in Anhydrous THF start->reagents addition Slowly Add 2-Amino-3-methylbenzoic acid in THF at 0 °C reagents->addition reaction Stir at Room Temperature, then Reflux addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench Reaction at 0 °C monitoring->workup Reaction Complete filtration Filter Aluminum Salts workup->filtration extraction Combine Organic Layers and Dry filtration->extraction purification Evaporate Solvent and Purify (Crystallization/Chromatography) extraction->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction is Complete check_completion->complete No Starting Material increase_reagent Increase LiAlH4 Equivalents Extend Reaction Time/Temp incomplete->increase_reagent check_reagent Check Reagent Quality Use Anhydrous Solvents incomplete->check_reagent check_workup Review Work-up and Extraction pH complete->check_workup optimize_purification Optimize Purification Method check_workup->optimize_purification

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Troubleshooting guide for the synthesis of substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted benzyl alcohols. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Q1: My reaction is resulting in a low yield. What are the primary areas I should investigate?

A low yield in the synthesis of substituted benzyl alcohols can stem from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas to investigate include the quality of your starting materials and solvents, the reaction conditions, and the procedures for work-up and purification.[1][2]

Troubleshooting Workflow for Low Yield:

A logical workflow can help identify the source of the low yield.

LowYieldTroubleshooting start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagents reagents->reagents conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagents->conditions Reagents OK conditions->conditions workup Evaluate Work-up & Purification (Extraction, Chromatography) conditions->workup Reaction Complete workup->workup end Improved Yield workup->end Product Loss Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Strategies for Yield Improvement:

StrategyParameters to VaryTypical Range of Variation
Reagent & Solvent Quality Purity, Water ContentRe-purify reagents, use anhydrous solvents.
Reaction Conditions Temperature, Concentration, Reaction Time, StoichiometryOptimize temperature, adjust concentrations, monitor reaction progress to determine optimal time, and consider slight excess of one reagent.
Work-up & Purification Extraction pH, Solvent Choice, Chromatography ConditionsAdjust pH to ensure the product is in the organic layer, use appropriate extraction solvents, and optimize the mobile phase for column chromatography.[2]

Issue 2: Prominent Side Reactions

Q2: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the formation of your desired substituted benzyl alcohol. The nature of these side reactions often depends on the synthetic route chosen.

Common Side Reactions and Mitigation Strategies:

Synthetic RouteCommon Side ReactionMitigation Strategy
Grignard Reaction Wurtz Coupling: Formation of a biaryl or dialkyl compound from the reaction of the Grignard reagent with the aryl/alkyl halide.[3][4]Use of 2-Methyltetrahydrofuran (2-MeTHF) as a solvent has been shown to suppress Wurtz coupling compared to THF.[3][4]
Grignard Reaction Oxidation: Reaction of the Grignard reagent with oxygen to form an alkoxide, which upon hydrolysis gives benzyl alcohol.[3]Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Reduction of Benzaldehyde Over-oxidation: If starting from an alcohol and oxidizing to an aldehyde in situ, followed by another reaction, over-oxidation to the carboxylic acid can occur.[5]Use a mild and selective oxidizing agent. Monitor the reaction closely and control the stoichiometry of the oxidant.
General Ether Formation (Self-condensation): Two molecules of the benzyl alcohol can condense to form a dibenzyl ether, especially under acidic conditions or at elevated temperatures.[6]Maintain neutral or slightly basic conditions and avoid excessive heating.
General Esterification: If benzoic acid is present as a byproduct of over-oxidation, it can react with the benzyl alcohol product to form benzyl benzoate.[5]Use a base to neutralize any acid formed. Adding a small amount of water with a base like potassium carbonate can have a beneficial effect.

Influence of Solvent on Grignard Reaction for Benzyl Alcohol Synthesis:

The choice of solvent can significantly impact the ratio of the desired product to the Wurtz coupling byproduct in Grignard reactions.

SolventProduct : Wurtz Coupling Byproduct Ratio (from Benzyl Chloride)Isolated Yield of Grignard Product
2-Methyltetrahydrofuran (2-MeTHF)90 : 1090%
Diethyl Ether (Et₂O)90 : 1094%
Tetrahydrofuran (THF)30 : 7027%
Cyclopentyl methyl ether (CPME)-45%
Diethoxymethane (DEM)-45%
Data sourced from Green Chemistry, 2013, 15, 1880-1888.[3][4]

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my substituted benzyl alcohol. What are the common challenges and how can I address them?

Purification of benzyl alcohols can be challenging due to their physical properties and the nature of potential impurities.

Common Purification Issues and Solutions:

IssuePotential CauseRecommended Solution
Co-elution in Column Chromatography The polarity of the benzyl alcohol is very close to that of a major impurity (e.g., unreacted starting material or a side product).Optimize the solvent system for thin-layer chromatography (TLC) first. A less polar eluent system may improve separation. Consider converting the impurity into a more polar compound through a chemical reaction before chromatography.[7]
Product Loss During Aqueous Work-up The substituted benzyl alcohol has some solubility in the aqueous layer, especially if it is polar.Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent.
Decomposition on Silica Gel The benzyl alcohol is sensitive to the acidic nature of silica gel.Use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.
Difficulty Removing High-Boiling Impurities Impurities have a similar boiling point to the product, making distillation ineffective.Consider vacuum distillation to lower the boiling points and potentially improve separation. If distillation fails, column chromatography is the recommended alternative.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Benzyl Alcohol via Grignard Reaction

This protocol is a general guideline and may need to be adapted based on the specific substrate.

Workflow for Grignard Synthesis:

GrignardWorkflow start Start reagent_prep Prepare Grignard Reagent (Aryl/Alkyl Halide + Mg in dry ether/THF) start->reagent_prep reaction React with Aldehyde/Ketone (Slow addition at low temperature) reagent_prep->reaction quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench workup Aqueous Work-up (Extraction with organic solvent) quench->workup purification Purification (Column Chromatography or Distillation) workup->purification end Substituted Benzyl Alcohol purification->end

Caption: A typical experimental workflow for the synthesis of a substituted benzyl alcohol via a Grignard reaction.

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven- or flame-dried to ensure anhydrous conditions.

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a color change. If it does not, gentle heating may be required.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with the Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the substituted benzaldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the carbonyl compound solution dropwise to the stirred Grignard reagent, maintaining a low temperature (0-10 °C).

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[8]

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Protocol 2: One-Pot Reduction/Cross-Coupling for Synthesis of Substituted Benzyl Alcohols

This protocol describes the synthesis of a secondary alcohol from a ketone.

Step-by-Step Procedure:

  • Reduction of the Ketone:

    • In a flame-dried, nitrogen-flushed flask, dissolve the substituted acetophenone (1.0 equivalent) in anhydrous toluene at 0 °C.

    • Add diisobutylaluminum hydride (DIBAL-H) dropwise over 5 minutes. This reduces the ketone to the corresponding aluminum alkoxide.[9][10]

  • Cross-Coupling:

    • To the solution containing the aluminum alkoxide, add a pre-oxidized palladium catalyst (e.g., 5 mol%).

    • Add the organolithium reagent (e.g., phenyllithium) dropwise over 10 minutes using a syringe pump.

    • Allow the reaction to proceed until completion, monitoring by TLC.[9]

  • Quenching and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the resulting substituted benzyl alcohol by column chromatography.[9]

References

Stability of (2-Amino-3-methylphenyl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2-Amino-3-methylphenyl)methanol during storage and in solution?

A1: The main stability concern for this compound, like other aminobenzyl alcohols, is its susceptibility to oxidation. This degradation is often accelerated by exposure to air (oxygen) and light. The electron-rich aromatic amine and the benzylic alcohol functional groups make the molecule prone to autoxidation.

Q2: What are the likely degradation products of this compound?

A2: The primary oxidation product is expected to be 2-Amino-3-methylbenzaldehyde. Further oxidation could lead to the formation of 2-Amino-3-methylbenzoic acid. Under certain conditions, polymerization may also occur, especially with prolonged exposure to oxidative or high-energy conditions.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, the solid compound should be stored under the conditions outlined in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[1]
Light Protection from light (e.g., amber vial, stored in the dark)Minimizes light-catalyzed degradation.[1]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.[1]

Q4: I'm observing a discoloration (e.g., yellowing or browning) of my solid this compound sample. What is the likely cause?

A4: Discoloration is a common indicator of degradation, most likely due to oxidation from exposure to air and/or light. It is advisable to verify the purity of the material using an analytical technique like HPLC before use.

Q5: Which solvents are recommended for preparing solutions of this compound for experimental use?

A5: The choice of solvent will depend on the specific application. For general use, consider solvents in which the compound is stable for the duration of the experiment. It is crucial to perform a preliminary stability assessment in the chosen solvent. Common organic solvents like methanol, ethanol, and acetonitrile are often used. However, the stability in each should be experimentally verified. For aqueous solutions, the pH will be a critical factor influencing stability.

Troubleshooting Guide

Observation/IssuePotential CauseRecommended Action
Appearance of new peaks in HPLC analysis of a stock solution. Degradation of the compound in the chosen solvent.Confirm the identity of the new peaks using mass spectrometry. Review the storage conditions of the solution (temperature, light exposure). Consider preparing fresh solutions more frequently or using a different solvent.
Inconsistent results in bioassays or chemical reactions. Degradation of the this compound starting material.Re-analyze the purity of the stock material before use. If significant degradation is observed, purify the compound or use a fresh batch.
Precipitation or cloudiness in a prepared solution. Formation of insoluble degradation byproducts (e.g., polymers) or poor solubility.Filter the solution before use. For critical applications, consider purifying the starting material. Re-evaluate the solubility of the compound in the chosen solvent and at the desired concentration.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the solubility of a compound by adding a concentrated stock solution to an aqueous buffer until precipitation is observed.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader with capability to measure absorbance

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add the aqueous buffer to the wells of the microplate.

  • Gradually add the DMSO stock solution to the aqueous buffer in increasing concentrations.

  • Monitor for the point at which precipitation occurs, which can be detected by an increase in light scattering or absorbance.

  • The concentration at which precipitation is first observed is the kinetic solubility.[2]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]
Thermal Degradation Expose the solid material to 70°C for 48 hours.[1]
Photolytic Degradation Expose the solid material to UV light (e.g., in accordance with ICH Q1B guidelines) for a specified duration.[5][6][7]

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method, comparing them to an unstressed control sample to identify and quantify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome Compound This compound Solvents Select Solvents Compound->Solvents Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Solvents->Forced_Deg Solubility Solubility Assay Solvents->Solubility HPLC HPLC-UV/MS Analysis Forced_Deg->HPLC Solubility->HPLC ID Identify Degradants HPLC->ID Report Stability Profile Report ID->Report

Caption: Workflow for determining the stability of this compound.

Degradation_Pathway A This compound B 2-Amino-3-methylbenzaldehyde A->B Oxidation [O2, light] D Polymeric Byproducts A->D Polymerization C 2-Amino-3-methylbenzoic Acid B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Identification of impurities in (2-Amino-3-methylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-3-methylphenyl)methanol. The following sections address common issues, provide detailed experimental protocols, and outline methods for the identification and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of 2-Amino-3-methylbenzoic acid using a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF).[1][2][3] This method efficiently converts the carboxylic acid functionality to a primary alcohol.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

A2: Several impurities can arise from this synthesis, primarily due to incomplete reaction or side reactions. These include:

  • Unreacted Starting Material: 2-Amino-3-methylbenzoic acid.

  • Over-reduction Products: Although less common for this specific transformation, highly vigorous conditions could potentially lead to other reductions.

  • Side-products from Amide Impurities: If the starting material contains amide impurities, or if amides are formed as intermediates under certain conditions, LiAlH₄ will reduce them to the corresponding amines.[1][2][3]

  • Solvent Adducts and Residual Solvents: Reaction and work-up solvents (e.g., THF, diethyl ether, methanol, ethanol) may be present in the final product.[4][5][6]

  • Degradation Products: The product, an amino alcohol, may be susceptible to oxidation or other degradation pathways if not handled and stored correctly.

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

A3: Incomplete reduction is a common issue and can be attributed to several factors:

  • Insufficient LiAlH₄: The stoichiometry of the reaction requires a sufficient excess of LiAlH₄ to ensure complete reduction.

  • Poor Quality LiAlH₄: Lithium Aluminum Hydride is highly reactive and can be deactivated by moisture. Commercial grades are often gray due to impurities.[1][2] Using old or improperly stored LiAlH₄ can lead to lower reactivity.

  • Presence of Water: The reaction must be conducted under strictly anhydrous conditions, as water violently reacts with and consumes LiAlH₄.[1][2]

  • Low Reaction Temperature or Insufficient Reaction Time: While the reaction is typically vigorous, insufficient temperature or time may lead to incomplete conversion.

Q4: I've obtained the product, but the NMR spectrum shows unexpected peaks. How can I identify these impurities?

A4: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities.[4][5][6][7]

  • Residual Solvents: Compare the chemical shifts of the unknown peaks with established tables for common laboratory solvents.[5][6][8]

  • Starting Material: Compare the spectrum of your product with that of pure 2-Amino-3-methylbenzoic acid to identify any unreacted starting material.

  • Structural Elucidation: For unknown impurities, 2D NMR techniques (like COSY and HSQC) can help in elucidating their structures.

Q5: How can I quantify the level of impurities in my final product?

A5: Quantitative analysis of impurities can be achieved using several analytical techniques:

  • Quantitative NMR (qNMR): By integrating the signals of the product and the impurity and comparing them to an internal standard of known concentration, you can determine the molar ratio and thus the percentage of the impurity.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a highly sensitive method for separating and quantifying impurities.[9] A calibration curve for the impurity standard would be required for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is an excellent technique for both identification and quantification.[10][11][12][13] Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reduction due to inactive or insufficient LiAlH₄.Use fresh, high-quality LiAlH₄ and ensure a molar excess (typically 1.5 to 2 equivalents).
Presence of moisture in the reaction setup.Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Sub-optimal reaction temperature or time.Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS. Gentle heating might be necessary to initiate or complete the reaction.
Presence of Unreacted Starting Material Incomplete reaction.See "Low Yield" troubleshooting. Consider a longer reaction time or a slight increase in temperature.
Inefficient work-up procedure.Ensure the quenching and extraction steps are performed correctly to separate the product from the unreacted acid.
Contamination with Residual Solvents Inadequate drying of the final product.Dry the product under high vacuum for an extended period. Gentle heating during drying can help remove less volatile solvents.
Co-distillation or co-precipitation with the product.If distillation or recrystallization is used for purification, ensure the conditions are optimized to remove the specific solvent.
Formation of Unidentified Byproducts Side reactions due to impurities in the starting material.Use highly pure 2-Amino-3-methylbenzoic acid.
Over-reduction or other side reactions.Control the reaction temperature carefully, especially during the addition of the starting material to the LiAlH₄ suspension. Inverse addition (adding LiAlH₄ to the starting material) can sometimes offer better control.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) to anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve 2-Amino-3-methylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of deionized water (X mL, where X is the grams of LiAlH₄ used).

  • Add 15% aqueous sodium hydroxide solution (X mL) dropwise, followed by deionized water (3X mL).

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Identification and Quantification of Impurities by HPLC-MS

Instrumentation:

  • HPLC system with a UV detector and a Mass Spectrometer.

  • C18 reverse-phase column.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Prepare a standard solution of this compound and a separate standard for the suspected impurity (e.g., 2-Amino-3-methylbenzoic acid) in the mobile phase.

  • Prepare a sample of the synthesized product by dissolving a known concentration in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Develop a gradient elution method to achieve good separation of the main product and any impurities. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards.

  • For quantification, create a calibration curve for the identified impurity by injecting a series of known concentrations.

  • Calculate the concentration of the impurity in the sample based on its peak area and the calibration curve.

Data Presentation

Table 1: Potential Impurities and their Characteristics

ImpurityChemical StructureMolecular Weight ( g/mol )Potential OriginRecommended Analytical Technique
2-Amino-3-methylbenzoic acidC₈H₉NO₂151.16Unreacted starting materialHPLC-MS, ¹H NMR
2,3-DimethylanilineC₈H₁₁N121.18Decarboxylation of starting material (less likely)GC-MS
Residual THFC₄H₈O72.11Reaction solvent¹H NMR, GC-MS
Residual Diethyl EtherC₄H₁₀O74.12Extraction solvent¹H NMR, GC-MS

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Material 2-Amino-3-methylbenzoic acid Reaction LiAlH4 Reduction in Anhydrous THF Starting Material->Reaction Crude Product Crude (2-Amino-3- methylphenyl)methanol Reaction->Crude Product Purification Column Chromatography or Recrystallization Crude Product->Purification Pure Product Pure (2-Amino-3- methylphenyl)methanol Purification->Pure Product Analysis Impurity Identification (NMR, HPLC-MS, GC-MS) Pure Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Yield or Incomplete Reaction Cause1 Inactive/Insufficient LiAlH4? Problem->Cause1 Cause2 Moisture Present? Problem->Cause2 Cause3 Incorrect Temp/Time? Problem->Cause3 Solution1 Use fresh, excess LiAlH4 Cause1->Solution1 Yes Solution2 Use anhydrous conditions Cause2->Solution2 Yes Solution3 Optimize reaction conditions Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Strategies to minimize byproduct formation in catalytic hydrogenation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalytic Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic hydrogenation reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is slow or not proceeding. What are the common causes and how can I troubleshoot this?

A1: A stalled or sluggish hydrogenation reaction can be due to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Age and Storage: Catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C), can lose activity over time if not stored properly. Ensure your catalyst is fresh and stored under an inert atmosphere.

    • Catalyst Poisoning: Impurities in your substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen, and phosphorus compounds.[1] Purify your starting materials and use high-purity hydrogen.

    • Insufficient Catalyst Loading: A typical starting point is 10% (w/w) of the catalyst to the substrate.[2] If the reaction is slow, a higher loading may be necessary.

  • Reaction Conditions:

    • Inadequate Mixing: Vigorous stirring is crucial to ensure efficient contact between the hydrogen gas, liquid phase, and solid catalyst.[2]

    • Low Hydrogen Pressure: The reaction rate can be dependent on hydrogen pressure. Increasing the pressure can often accelerate the reaction.[3]

    • Low Temperature: While higher temperatures can sometimes lead to byproducts, a reaction may require gentle heating to proceed at a reasonable rate.[2][3]

  • System Leaks: Ensure all connections in your reactor setup are secure and there are no leaks, which would prevent the system from maintaining the desired hydrogen pressure.

Q2: I am observing poor selectivity and the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: Poor selectivity is a common challenge. Several parameters can be adjusted to favor the desired product:

  • Catalyst Selection: The choice of catalyst and its support is critical. For example, Lindlar's catalyst is specifically used for the reduction of alkynes to cis-alkenes without over-reduction to alkanes.[4] The catalyst support can also influence selectivity by affecting metal dispersion and surface acidity.[5]

  • Solvent Choice: The solvent can significantly impact selectivity.[6][7][8] Protic solvents like ethanol can favor the hydrogenation of certain functional groups, while aprotic solvents may be more suitable for others. The polarity of the solvent can also play a role; for instance, in the hydrogenation of 3,4-dichloronitrobenzene over Pd/C, increasing solvent polarity was found to increase the rate but decrease the selectivity to the desired 3,4-dichloroaniline.

  • Temperature and Pressure: Lower temperatures and hydrogen pressures generally favor partial hydrogenation and can reduce the formation of over-reduced byproducts.[9] For example, in the hydrogenation of limonene, lower pressure favors the formation of p-menthene over p-menthane.[9]

  • Reaction Time: Monitoring the reaction progress is crucial. Stopping the reaction at the optimal time can prevent the formation of subsequent byproducts from over-reduction.[9]

Q3: How can I minimize isomerization or dehydrogenation byproducts?

A3: Isomerization of double bonds (e.g., cis to trans) and dehydrogenation of the substrate or product can be significant side reactions.

  • Isomerization: The same catalysts used for hydrogenation can also promote isomerization.[10] To minimize this, you can:

    • Optimize the Catalyst: Some catalysts have a lower tendency for isomerization.

    • Control Reaction Time: Shorter reaction times can reduce the extent of isomerization.

  • Dehydrogenation: This is the reverse of hydrogenation and is more likely to occur at higher temperatures.[9] To suppress dehydrogenation:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce dehydrogenation.[9]

    • Ensure Sufficient Hydrogen Pressure: A higher hydrogen pressure will favor the forward hydrogenation reaction and suppress the reverse dehydrogenation reaction.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during catalytic hydrogenation.

Problem: Low or No Conversion

G start Low/No Conversion catalyst_check Check Catalyst Activity start->catalyst_check Is the catalyst active? conditions_check Check Reaction Conditions start->conditions_check Are conditions optimal? system_check Check System Integrity start->system_check Is the system sealed? fresh_catalyst Use Fresh Catalyst catalyst_check->fresh_catalyst No increase_loading Increase Catalyst Loading catalyst_check->increase_loading Yes, but slow purify_reagents Purify Substrate/Solvent catalyst_check->purify_reagents Possible poisoning increase_pressure Increase H2 Pressure conditions_check->increase_pressure Low Pressure increase_temp Increase Temperature conditions_check->increase_temp Low Temperature improve_stirring Improve Stirring conditions_check->improve_stirring Poor Mixing leak_test Perform Leak Test system_check->leak_test No

Caption: Troubleshooting workflow for low or no conversion.

Problem: Poor Selectivity / Multiple Byproducts

G start Poor Selectivity catalyst_selectivity Optimize Catalyst System start->catalyst_selectivity conditions_selectivity Optimize Reaction Conditions start->conditions_selectivity time_selectivity Optimize Reaction Time start->time_selectivity change_catalyst Screen Different Catalysts/Supports catalyst_selectivity->change_catalyst change_solvent Screen Different Solvents catalyst_selectivity->change_solvent lower_temp Lower Temperature conditions_selectivity->lower_temp lower_pressure Lower H2 Pressure conditions_selectivity->lower_pressure monitor_reaction Monitor Reaction Progress (e.g., GC, TLC) time_selectivity->monitor_reaction stop_at_optimal Stop Reaction at Optimal Time monitor_reaction->stop_at_optimal G Substrate Substrate + H2 DesiredProduct Desired Product Substrate->DesiredProduct k1 (desired) Byproduct2 Isomerization Byproduct Substrate->Byproduct2 k3 (isomerization) Byproduct1 Over-reduction Byproduct DesiredProduct->Byproduct1 k2 (over-reduction) Byproduct3 Dehydrogenation Byproduct DesiredProduct->Byproduct3 k4 (dehydrogenation) Parameters Reaction Parameters Catalyst Catalyst Choice (Metal, Support) Catalyst->Substrate Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Substrate Temperature Temperature Temperature->Substrate Pressure Pressure Pressure->Substrate Time Reaction Time Time->DesiredProduct

References

Technical Support Center: Synthesis of Ortho-Substituted Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ortho-substituted aminobenzyl alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ortho-substituted aminobenzyl alcohols, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are a frequent challenge, often stemming from a combination of factors related to the ortho-positioning of the amino and hydroxymethyl groups.

  • Potential Cause 1: Steric Hindrance (The Ortho Effect) The proximity of the ortho-substituent to the reacting centers (the amino or forming hydroxymethyl group) can sterically hinder the approach of reagents. This "ortho effect" is more pronounced with bulky substituents.

    Solution:

    • Optimize Reaction Conditions: Prolong reaction times or increase the temperature to overcome the higher activation energy. However, monitor for side reactions.

    • Choice of Reagents: Employ smaller, less sterically hindered reagents where possible. For reductions of ortho-aminobenzoic acids, borane (BH₃) complexes may be more effective than bulkier hydride reagents.[1]

  • Potential Cause 2: Incomplete Reaction The reduction of the precursor (e.g., ortho-nitrobenzaldehyde or ortho-aminobenzoic acid) may not have gone to completion.

    Solution:

    • Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent is used, especially with reagents like LiAlH₄ which can be consumed by acidic protons on the amino group or carboxylic acid.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before workup.

    • Catalyst Activity: If using a catalyst (e.g., Pd/C for hydrogenation), ensure it is fresh and not poisoned.

  • Potential Cause 3: Product Loss During Workup Ortho-aminobenzyl alcohols are often polar and can have some solubility in the aqueous phase during extraction.

    Solution:

    • Brine Wash: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.

    • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous phase.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

The presence of both an amino and a hydroxyl group in close proximity makes these molecules susceptible to several side reactions.

  • Potential Side Reaction 1: Oxidation Both the amino and the benzylic alcohol functionalities are prone to oxidation, which can be accelerated by exposure to air, especially at elevated temperatures. This can lead to the formation of the corresponding aldehyde, carboxylic acid, or colored N-oxide byproducts.

    Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use degassed solvents to further reduce the presence of dissolved oxygen.

  • Potential Side Reaction 2: Self-Condensation/Polymerization Under acidic conditions or at high temperatures, intermolecular condensation between the amino group of one molecule and the alcohol group of another can occur, leading to the formation of ethers, secondary amines, or oligomeric/polymeric materials. The in-situ generation of ortho-aminobenzaldehydes can also lead to self-condensation.[1]

    Solution:

    • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

    • pH Control: If possible, maintain a neutral or slightly basic pH during the reaction and workup to minimize acid-catalyzed polymerization.

Q3: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a pure, colorless product?

Discoloration is typically a sign of impurity formation, often from oxidation.

  • Potential Cause: Oxidation Byproducts As mentioned above, oxidation of the amino group or the benzyl alcohol can lead to highly conjugated, colored impurities. Partial reduction of a nitro group precursor can also result in colored nitroso or hydroxylamino intermediates.

    Solution:

    • Purification: Recrystallization from a suitable solvent system is often effective at removing colored impurities. Column chromatography on silica gel can also be employed, though care must be taken to choose a solvent system that does not lead to product streaking or loss on the column.

    • Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can help adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: How do different ortho-substituents affect the synthesis?

The electronic nature of other substituents on the aromatic ring can significantly influence the reaction.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring, potentially making the starting material more susceptible to oxidation. However, they generally do not hinder the reduction of a nitro or carboxylic acid group.

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -Br, -NO₂): These groups decrease the electron density of the ring. While this can make the molecule less prone to oxidation, it can also affect the reactivity of the functional groups being transformed. For instance, in reactions involving nucleophilic attack on the aromatic ring, EWGs can activate the ring. In the synthesis of 2-amino-5-bromobenzyl alcohol, the bromo group is well-tolerated during the reduction of the corresponding carboxylic acid.[2]

Q2: What is the best starting material for synthesizing ortho-substituted aminobenzyl alcohols?

Common starting materials include ortho-nitrobenzaldehydes, ortho-nitrobenzyl alcohols, or ortho-aminobenzoic acids.

  • Ortho-nitro precursors: These require a reduction of the nitro group, which is often high-yielding. However, the reduction must be selective if other reducible functional groups are present.

  • Ortho-aminobenzoic acids: These require the reduction of the carboxylic acid, typically with a strong reducing agent like LiAlH₄ or a borane complex. This route is advantageous as the amino group is already present.

The choice of starting material often depends on commercial availability, cost, and the presence of other functional groups in the molecule.

Q3: What are the recommended storage conditions for ortho-aminobenzyl alcohols?

Due to their sensitivity to oxidation, it is recommended to store ortho-aminobenzyl alcohols in a cool, dark place under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill).

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various ortho-substituted aminobenzyl alcohols, illustrating the impact of different substituents.

Starting MaterialProductReagents and ConditionsYield (%)Reference
2-Amino-5-bromobenzoic acid2-Amino-5-bromobenzyl alcohol1. BH₃·THF, THF, 0 °C to rt80-88%[2]
2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzyl alcohol1. LiAlH₄, THF, 0 °C to rtNot specified[1]
2-Methoxybenzoic acid2-Methoxybenzyl alcohol1. Borane, rt, 12 h99%[3]
2-Bromobenzoic acid2-Bromobenzyl alcohol1. NaBH₄, BF₃·OEt₂, THF, 0-10 °C78.5%[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol via Reduction of 2-Amino-5-bromobenzoic Acid [2]

This protocol details the reduction of a substituted ortho-aminobenzoic acid using a borane-tetrahydrofuran complex.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, ice bath, nitrogen inlet, separatory funnel.

Procedure:

  • To a 1-L round-bottomed flask, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

  • Cool the solution in an ice bath under a nitrogen atmosphere.

  • Slowly add 1 M BH₃·THF solution (114 mL, 114 mmol, 2.5 equiv) to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of methanol (50 mL).

  • Remove the solvent by rotary evaporation.

  • Add saturated aqueous sodium bicarbonate solution (450 mL) and ethyl acetate (450 mL) to the residue and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (600 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product as a light tan powder (Yield: 80-88%).

Protocol 2: Electrochemical Synthesis of o-Aminobenzyl Alcohol from Anthranilic Acid

This protocol describes an electrochemical reduction method, which can be an alternative to chemical reducing agents.

Materials:

  • Anthranilic acid

  • 15% Sulfuric acid

  • Solid ammonium carbonate or concentrated aqueous ammonia

  • Ammonium sulfate

  • Chloroform

  • Anhydrous sodium or magnesium sulfate

  • Electrolytic cell with a porous cup and sheet lead electrodes, power supply, stirrer.

Procedure:

  • Set up the electrolytic cell. In the cathode compartment, place anthranilic acid (25 g, 0.18 mole) and 400 mL of 15% sulfuric acid.

  • In the anode compartment (porous cup), place 200 mL of 15% sulfuric acid.

  • Begin stirring and apply a current, adjusting the resistance to maintain 10-12 amperes.

  • Maintain the temperature of the cell at 20-30 °C using a cool water bath.

  • Continue the electrolysis until the reaction is complete (approx. 60-70 ampere-hours), indicated by increased hydrogen evolution and complete dissolution of the anthranilic acid.

  • Remove the cathode liquid and neutralize it with solid ammonium carbonate or concentrated ammonia.

  • Filter any resinous material and saturate the solution with ammonium sulfate.

  • Extract the aqueous solution with five 80-mL portions of chloroform.

  • Dry the combined chloroform extracts with anhydrous sodium or magnesium sulfate.

  • Filter and evaporate the chloroform to obtain the crude o-aminobenzyl alcohol (Yield: 69-78%). The product can be further purified by recrystallization.

Visualizations

experimental_workflow start Start: Select Starting Material (e.g., ortho-aminobenzoic acid) dissolve Dissolve in Anhydrous Solvent (e.g., THF) under N₂ start->dissolve cool Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool add_reagent Slowly Add Reducing Agent (e.g., BH₃·THF) cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench Reaction (e.g., with Methanol) react->quench workup Aqueous Workup & Extraction (e.g., EtOAc & NaHCO₃) quench->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify Product (Recrystallization or Chromatography) dry_concentrate->purify end Final Product: ortho-Substituted Aminobenzyl Alcohol purify->end

Caption: General workflow for the synthesis of ortho-substituted aminobenzyl alcohols.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurities Product Impure / Discolored start->impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check TLC oxidation Oxidation Occurred? impurities->oxidation condensation Polymerization/Condensation? impurities->condensation workup_loss Product Loss in Workup? incomplete_rxn->workup_loss No sol_reagent Increase Reagent Stoichiometry / Time / Temp incomplete_rxn->sol_reagent Yes side_reactions Side Reactions? workup_loss->side_reactions No sol_workup Saturate Aqueous Layer with Brine, Multiple Extractions workup_loss->sol_workup Yes sol_conditions Control Temperature and pH side_reactions->sol_conditions Yes oxidation->condensation No sol_inert Use Inert Atmosphere and Degassed Solvents oxidation->sol_inert Yes sol_purify Recrystallize or Perform Chromatography oxidation->sol_purify Also... condensation->sol_purify Also... condensation->sol_conditions Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of (2-Amino-3-methylphenyl)methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers in drug development, offering a comparative analysis of (2-Amino-3-methylphenyl)methanol against structurally related compounds. This guide provides tabulated NMR data, experimental protocols, and structural visualization to aid in the characterization and identification of these key pharmaceutical building blocks.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a valuable building block in medicinal chemistry. For a thorough understanding and to facilitate the differentiation from similar structures, its spectral data is compared with three closely related analogs: its isomer (3-Amino-2-methylphenyl)methanol, and the simpler scaffolds (2-aminophenyl)methanol and (3-methylphenyl)methanol. The presented data, including chemical shifts (δ) and coupling constants (J), are crucial for the unambiguous identification and purity assessment of these compounds in a research and development setting.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The data has been compiled from various spectroscopic databases and literature sources to provide a reliable reference.

Table 1: ¹H NMR Spectral Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz])

CompoundAr-H-CH₂OH-CH₃-NH₂-OHSolvent
This compound6.95 (t, J=7.6), 6.65 (d, J=7.4), 6.55 (d, J=7.7)4.55 (s)2.15 (s)3.70 (br s)1.80 (br s)CDCl₃
(3-Amino-2-methylphenyl)methanol6.99 (t, J=7.7), 6.63 (d, J=7.5), 6.58 (d, J=7.8)4.62 (s)2.18 (s)3.65 (s)1.85 (s)CDCl₃
(2-Aminophenyl)methanol7.08 (dd, J=7.4, 1.7), 7.00 (td, J=7.7, 1.7), 6.68 (dd, J=7.9, 1.3), 6.65 (td, J=7.4, 1.3)4.54 (s)-3.52 (s)-CDCl₃
(3-Methylphenyl)methanol7.22-7.05 (m)4.65 (s)2.36 (s)-1.65 (s)CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shifts δ [ppm])

CompoundC-Ar (quaternary)C-Ar (CH)-CH₂OH-CH₃Solvent
This compound144.5, 137.5, 122.5128.0, 118.0, 115.064.017.0CDCl₃
(3-Amino-2-methylphenyl)methanol145.8, 138.1, 124.2128.9, 117.5, 114.163.815.9CDCl₃
(2-Aminophenyl)methanol145.9, 128.5129.0, 128.8, 118.7, 116.364.9-CDCl₃
(3-Methylphenyl)methanol141.0, 138.4128.7, 128.5, 127.9, 124.265.521.5CDCl₃

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The final solution height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to encompass all expected proton signals.

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to provide a spectrum with single lines for each unique carbon.

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm, is appropriate for most organic compounds.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require longer delays for accurate integration.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 scans or more, depending on the sample concentration.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm. Tetramethylsilane (TMS) can also be used as an internal standard (0.00 ppm for both ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the atoms.

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR spectra, a clear understanding of the molecular structure and the designation of each atom is essential.

Caption: Structure of this compound with atom numbering for NMR assignments.

This guide provides a foundational dataset and protocol for the NMR analysis of this compound and its analogs. Researchers can utilize this information for routine characterization, reaction monitoring, and quality control in the synthesis of more complex molecules. The comparative data is particularly useful for distinguishing between these closely related isomers, a common challenge in synthetic chemistry.

Interpreting the Mass Spectrum of (2-Amino-3-methylphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected mass spectrum of (2-Amino-3-methylphenyl)methanol. Due to the limited availability of its experimental mass spectrum in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and comparative data from structurally similar compounds. This analysis is crucial for researchers in drug development and organic synthesis for the identification and characterization of this and related molecules.

Predicted Mass Spectrum and Comparison with Structural Isomers

The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns influenced by its amino and alcohol functional groups. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 137, corresponding to its molecular weight.

Key predicted fragments and a comparison with the experimentally determined mass spectra of its constitutional isomer, (3-Amino-2-methylphenyl)methanol, and its parent compound, 2-Aminobenzyl alcohol, are presented in the table below.

m/z Predicted Fragment Ion of this compound Structure (3-Amino-2-methylphenyl)methanol (Experimental Data) 2-Aminobenzyl alcohol (Experimental Data)
137Molecular Ion [M]⁺C₈H₁₁NO⁺PresentM⁺ at 123
120[M-NH₃]⁺C₈H₈O⁺Likely[M-NH₃]⁺ at 106
119[M-H₂O]⁺C₈H₉N⁺Present[M-H₂O]⁺ at 105
108[M-CHO]⁺C₇H₁₀N⁺Possible[M-CHO]⁺ at 94
106[M-CH₂OH]⁺C₇H₈N⁺Present[M-CH₂OH]⁺ at 92
91Tropylium ionC₇H₇⁺PresentPresent

Table 1: Comparison of Predicted and Experimental Mass Spectral Data

Interpretation of Fragmentation Patterns

The fragmentation of this compound under electron ionization is expected to follow several key pathways:

  • Loss of Water (H₂O): A prominent peak at m/z 119 is anticipated, resulting from the facile loss of a water molecule from the molecular ion. This is a common fragmentation pathway for alcohols.

  • Loss of Ammonia (NH₃): The elimination of ammonia from the amino group could lead to a fragment at m/z 120.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) is a characteristic fragmentation of alcohols and would result in the loss of the CH₂OH radical, leading to a fragment at m/z 106.

  • Formation of Tropylium Ion: A peak at m/z 91, corresponding to the stable tropylium ion, is also expected due to the rearrangement and fragmentation of the benzene ring.

These predicted fragmentation patterns are consistent with the general principles of mass spectrometry, where the stability of the resulting fragment ions dictates the major fragmentation pathways.

Experimental Protocols

The following is a standard experimental protocol for acquiring an electron ionization mass spectrum of a solid aromatic compound like this compound.

Sample Preparation:

  • A small amount of the solid sample (typically less than 1 mg) is placed in a clean glass capillary tube.

  • The capillary tube is then introduced into the mass spectrometer via a direct insertion probe.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Inlet System: Direct Insertion Probe (for solid samples)

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation cluster_frags Fragmentation Pathways M This compound m/z 137 F1 [M-H₂O]⁺ m/z 119 M:f1->F1 - H₂O F2 [M-NH₃]⁺ m/z 120 M:f1->F2 - NH₃ F3 [M-CH₂OH]⁺ m/z 106 M:f1->F3 - •CH₂OH F4 Tropylium ion m/z 91 F3->F4 Rearrangement

Caption: Predicted fragmentation of this compound.

A Comparative Guide to the FT-IR Spectroscopy of (2-Amino-3-methylphenyl)methanol for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2-Amino-3-methylphenyl)methanol, a key starting material in pharmaceutical synthesis. Through a comparative approach, this document outlines the expected spectral features of the target molecule and contrasts them with structurally similar aromatic amino alcohols. This analysis is supported by established spectroscopic correlation data to facilitate the identification of its primary functional groups: a primary amine (-NH2), a primary alcohol (-CH2OH), and a 1,2,3-trisubstituted aromatic ring.

Predicted FT-IR Spectral Data Analysis

While a publicly available, experimentally-derived FT-IR spectrum for this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be made based on extensive spectroscopic databases and correlation charts. The following table summarizes the expected vibrational frequencies and their assignments for the key functional groups in this compound.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3350MediumAsymmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3380 - 3280MediumSymmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3400 - 3200Strong, BroadO-H Stretch (H-bonded)Primary Alcohol (-CH₂OH)
3100 - 3000MediumAromatic C-H StretchAr-H
2960 - 2850MediumAliphatic C-H Stretch-CH₂- and -CH₃
1625 - 1590Medium-StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1600 - 1450Medium-WeakC=C Ring StretchingAromatic Ring
1350 - 1250StrongAromatic C-N StretchAr-NH₂
1260 - 1000StrongC-O StretchPrimary Alcohol (-CH₂OH)
900 - 675StrongC-H Out-of-Plane Bending1,2,3-Trisubstituted Benzene

Comparative FT-IR Analysis with Alternative Aromatic Amino Alcohols

To aid in the definitive identification of this compound, its predicted FT-IR spectrum is compared with those of structurally related molecules. The presence and position of key functional groups lead to distinct differences in their respective spectra.

Table 2: Comparative FT-IR Data of this compound and Related Compounds

CompoundKey Distinguishing Features in FT-IR Spectrum
This compound - Two N-H stretch bands (primary amine).- Broad O-H stretch.- Strong C-O stretch.- Characteristic aromatic C-H bending for 1,2,3-trisubstitution.
2-Aminobenzyl alcohol [1][2]- Lacks the absorptions associated with a methyl group's C-H stretching and bending modes.- Aromatic C-H bending pattern will correspond to a 1,2-disubstituted ring.
3-Methyl-2-aminophenol - Phenolic O-H stretch may be sharper than the alcoholic O-H in the target molecule.- Lacks the characteristic C-H stretching of a -CH₂OH group.
o-Toluidine (2-Methylaniline) [3][4]- Absence of the broad O-H stretch and the strong C-O stretch, as it lacks the hydroxyl group.
3-Methylbenzyl alcohol [5][6][7][8]- Absence of the two N-H stretching bands and the N-H scissoring band, as it lacks the amino group.

This comparative analysis highlights how the unique combination of a primary amine, a primary alcohol, and a specific aromatic substitution pattern in this compound results in a distinctive FT-IR "fingerprint."

Experimental Protocols

The following is a standard procedure for acquiring an FT-IR spectrum of a solid sample such as this compound.

Method: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for solid samples that requires minimal preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with a suitable solvent.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow for spectral interpretation and the relationship between the molecular structure of this compound and its characteristic IR absorptions.

FT-IR Functional Group Identification Workflow start Acquire FT-IR Spectrum region1 Analyze 4000-2500 cm⁻¹ Region start->region1 region2 Analyze 1700-1400 cm⁻¹ Region start->region2 region3 Analyze Fingerprint Region (<1400 cm⁻¹) start->region3 oh_nh_check Broad band at ~3300 cm⁻¹? Two sharp peaks at ~3400 cm⁻¹? region1->oh_nh_check ch_check Peaks at ~3050 & ~2900 cm⁻¹? region1->ch_check cc_nh_check Peaks at ~1600-1450 cm⁻¹? Peak at ~1610 cm⁻¹? region2->cc_nh_check co_cn_check Strong peaks at ~1300-1000 cm⁻¹? region3->co_cn_check alcohol Presence of -OH group (Alcohol) oh_nh_check->alcohol Broad Band Yes amine Presence of -NH₂ group (Primary Amine) oh_nh_check->amine Two Peaks Yes aromatic Presence of Aromatic Ring & Alkyl Groups ch_check->aromatic Yes cc_nh_check->amine NH Bend Yes cc_nh_check->aromatic Aromatic Peaks Yes co_cn Presence of C-O and C-N bonds Confirms Alcohol & Amine co_cn_check->co_cn Yes final Structure Consistent with This compound alcohol->final amine->final aromatic->final co_cn->final

FT-IR spectral interpretation workflow.

Molecular Structure and IR Absorption Correlation cluster_molecule This compound cluster_spectrum Characteristic FT-IR Absorption Regions (cm⁻¹) mol Structure: [Image of this compound structure] NH2 H₂N- N_H_Stretch N-H Stretch (3450-3280) NH2->N_H_Stretch Bending_Region N-H & C=C Bending (1625-1450) NH2->Bending_Region N-H Bend Fingerprint C-O & C-N Stretch (1350-1000) NH2->Fingerprint C-N Stretch OH -CH₂OH O_H_Stretch O-H Stretch (3400-3200) OH->O_H_Stretch OH->Fingerprint C-O Stretch Aromatic Aromatic Ring C_H_Stretch C-H Stretch (3100-2850) Aromatic->C_H_Stretch Ar-H Aromatic->Bending_Region C=C Stretch

References

A Comparative Guide to the Synthesis of (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to (2-Amino-3-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, conditions, and potential challenges, supported by detailed experimental protocols and quantitative data derived from analogous transformations.

Introduction

This compound is an important intermediate characterized by its amino and primary alcohol functionalities on a substituted benzene ring. The selection of an appropriate synthetic strategy is crucial for achieving high yield, purity, and scalability. This guide evaluates two common approaches: the reduction of 2-amino-3-methylbenzoic acid and the reduction of 3-methyl-2-nitrobenzyl alcohol.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 2-Amino-3-methylbenzoic AcidRoute 2: Catalytic Hydrogenation of 3-methyl-2-nitrobenzyl alcohol
Starting Material 2-Amino-3-methylbenzoic acid3-Methyl-2-nitrobenzyl alcohol
Key Transformation Carboxylic acid reductionNitro group reduction
Reagent Lithium Aluminum Hydride (LiAlH₄)H₂ gas, Palladium on Carbon (Pd/C)
Typical Yield 70-85% (estimated based on similar reductions)85-95% (estimated based on similar reductions)
Reaction Temperature 0 °C to refluxRoom Temperature to 50 °C
Reaction Time 4-16 hours1-4 hours
Purity Generally high after work-up and purificationHigh, often requiring minimal purification
Key Advantages Utilizes a commercially available starting material.High yielding, clean reaction with a simple work-up.
Key Disadvantages Requires a super-hydride reagent (LiAlH₄) which is highly reactive and requires anhydrous conditions. The work-up can be challenging.Requires specialized hydrogenation equipment. The starting material may need to be synthesized.

Synthetic Route Comparison

G cluster_0 Synthetic Routes to this compound cluster_1 Route 1 cluster_2 Route 2 Start1 2-Amino-3-methylbenzoic Acid Step1 Reduction (LiAlH4, THF) Start1->Step1 Product This compound Step1->Product Comparison Comparison Criteria - Yield - Purity - Reaction Time - Temperature - Reagents - Advantages - Disadvantages Step1->Comparison Start2 3-Methyl-2-nitrobenzyl Alcohol Step2 Catalytic Hydrogenation (H2, Pd/C, Methanol) Start2->Step2 Step2->Product Step2->Comparison

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Reduction of 2-Amino-3-methylbenzoic Acid with Lithium Aluminum Hydride (LAH)

This protocol is based on general procedures for the reduction of amino acids and their derivatives.[1][2][3]

Reaction Scheme:

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Preparation: The flask is charged with a suspension of LAH (e.g., 1.5 equivalents) in anhydrous THF (100 mL) and cooled to 0 °C in an ice bath.

  • Addition of Starting Material: A solution of 2-amino-3-methylbenzoic acid (1 equivalent) in anhydrous THF (50 mL) is added dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C. The acidic proton of the carboxylic acid and the amino group will react with LAH, evolving hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction flask is cooled to 0 °C. The excess LAH is quenched by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LAH used. This procedure is known as the Fieser work-up and is intended to produce a granular precipitate that is easy to filter.

  • Isolation: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF and diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Route 2: Catalytic Hydrogenation of 3-Methyl-2-nitrobenzyl alcohol

This protocol is adapted from procedures for the reduction of similar nitro-aromatic compounds.[4][5]

Reaction Scheme:

Materials:

  • 3-Methyl-2-nitrobenzyl alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or a similar setup

  • Celite®

Procedure:

  • Setup: A solution of 3-methyl-2-nitrobenzyl alcohol (1 equivalent) in methanol (e.g., 10 mL per gram of starting material) is placed in a pressure vessel suitable for hydrogenation.

  • Catalyst Addition: 10% Pd/C (typically 5-10 mol%) is carefully added to the solution. The vessel is sealed.

  • Hydrogenation: The apparatus is purged with nitrogen and then with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. An exotherm may be observed. If necessary, the reaction can be gently heated to 40-50 °C to ensure completion.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, the hydrogen supply is stopped, and the reaction vessel is purged with nitrogen.

  • Isolation: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • Purification: The solvent from the combined filtrates is removed under reduced pressure to afford the product, which is often of high purity. If necessary, further purification can be achieved by recrystallization.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on the specific resources and constraints of the laboratory.

  • Route 1 (LAH Reduction) is a powerful method for the direct conversion of the corresponding amino acid. However, it requires careful handling of the pyrophoric and moisture-sensitive LAH, and the work-up procedure can be cumbersome.

  • Route 2 (Catalytic Hydrogenation) is generally a cleaner and higher-yielding reaction with a simpler work-up. The main considerations for this route are the availability of the starting nitro-alcohol and access to hydrogenation equipment.

For large-scale synthesis, the catalytic hydrogenation route is often preferred due to its milder conditions, higher atom economy, and easier product isolation. For smaller-scale laboratory synthesis where hydrogenation equipment may not be readily available, the LAH reduction remains a practical, albeit more demanding, option.

References

A Comparative Guide to the Spectroscopic Analysis of Substituted Benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. Substituted benzyl alcohol isomers, with their identical molecular formulas but distinct structural arrangements, present a classic analytical challenge. This guide provides a comparative overview of the spectroscopic data for ortho-, meta-, and para-methylbenzyl alcohol, alongside the parent compound, benzyl alcohol. Detailed experimental protocols and data visualizations are included to facilitate a comprehensive understanding of how to differentiate these isomers using common spectroscopic techniques.

Experimental Protocols

The following sections detail the typical experimental methodologies for the spectroscopic analysis of substituted benzyl alcohol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of protons and carbon atoms within a molecule.

Sample Preparation: A small amount of the analyte (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to a final volume of approximately 0.5-0.7 mL in an NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).[2]

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher for ¹H nuclei.[3] For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets for each unique carbon atom. Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural assignment.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Sample Preparation: For liquid samples like benzyl alcohol and its methyl-substituted isomers, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a thin disk.[5] Alternatively, samples can be dissolved in a suitable solvent like carbon tetrachloride (CCl₄) to study intermolecular interactions.[6]

Instrumentation and Data Acquisition: Spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[3] A background spectrum of the empty sample holder (or the pure solvent) is first collected and then automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule, typically in the range of 4000 to 400 cm⁻¹.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in benzyl alcohols.

Sample Preparation: A dilute solution of the benzyl alcohol isomer is prepared in a UV-transparent solvent, such as ethanol, methanol, or water. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1 AU).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam and a matched cuvette with the sample solution in the sample beam. The absorbance is measured over a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Sample Preparation and Introduction: For volatile compounds like benzyl alcohol isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer.[7][8]

Instrumentation and Data Acquisition: In the mass spectrometer, the molecules are typically ionized by Electron Ionization (EI) at 70 eV.[8] The resulting ions (the molecular ion and various fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.[7][8]

Data Presentation

The following tables summarize the key spectroscopic data for benzyl alcohol and its ortho-, meta-, and para-methyl isomers.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundAr-H (ppm)-CH₂- (ppm)-OH (ppm)-CH₃ (ppm)
Benzyl Alcohol7.28-7.37 (m, 5H)[3]4.68 (s, 2H)[3]1.93 (s, 1H)[3]-
2-Methylbenzyl Alcohol7.14-7.37 (m, 4H)[1][3]4.70 (s, 2H)[3]~1.90 (s, 1H)[1]2.37 (s, 3H)[3]
3-Methylbenzyl Alcohol7.11-7.26 (m, 4H)[9]4.63 (s, 2H)[9]~1.82 (s, 1H)[9]2.35 (s, 3H)[9]
4-Methylbenzyl Alcohol7.19-7.27 (m, 4H)[2]4.65 (s, 2H)[2]1.87 (s, 1H)[2]2.37 (s, 3H)[2]

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundAr-C (ppm)-CH₂- (ppm)-CH₃ (ppm)
Benzyl Alcohol141.0, 128.7, 127.8, 127.1[3]65.5[3]-
2-Methylbenzyl Alcohol138.8, 136.3, 130.5, 127.9, 127.7, 126.2[3]63.7[3]18.8[3]
3-Methylbenzyl Alcohol141.0, 138.4, 128.7, 128.3, 128.0, 124.2[4]65.6[4]21.6[4]
4-Methylbenzyl Alcohol138.0, 137.4, 129.2, 127.1[2]65.2[2]21.1[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC-H (sp³) StretchC-O Stretch
Benzyl Alcohol~3330 (broad)~3030~2870~1020
2-Methylbenzyl Alcohol~3350 (broad)~3020~2920~1010
3-Methylbenzyl Alcohol~3350 (broad)~3030~2920~1030
4-Methylbenzyl Alcohol~3330 (broad)~3020~2920~1015

Note: IR data is generalized from typical values and spectra available from sources like the NIST WebBook.[10][11][12]

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzyl Alcohol108[8]107, 91, 79, 77[8][13]
2-Methylbenzyl Alcohol122[14]107, 104, 91, 79, 77[1][14]
3-Methylbenzyl Alcohol122[15]107, 93, 91, 79, 77[15]
4-Methylbenzyl Alcohol122[16]107, 91, 79, 77[5][16]

Visualization of Concepts and Workflows

The following diagrams illustrate the relationships between the isomers and the general workflow for their spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Substituted Benzyl Alcohol Isomer NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra, Shifts, m/z) NMR->Data IR->Data UV_Vis->Data MS->Data Structure Isomer Identification and Structure Elucidation Data->Structure

General workflow for the spectroscopic analysis of isomers.

Benzyl_Alcohol_Isomers cluster_isomers Methylbenzyl Alcohol Isomers (C₈H₁₀O) Benzyl_Alcohol Benzyl Alcohol (C₇H₈O) Ortho 2-Methylbenzyl Alcohol (ortho) Meta 3-Methylbenzyl Alcohol (meta) Para 4-Methylbenzyl Alcohol (para) Ortho->Meta Meta->Para Para->Ortho

Structural relationship of benzyl alcohol and its methyl isomers.

References

A Comparative Guide to the Purity Assessment of (2-Amino-3-methylphenyl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. (2-Amino-3-methylphenyl)methanol is a key building block where stringent purity control is necessary to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of such compounds due to its high resolution, sensitivity, and versatility.[1] This guide provides an objective comparison of HPLC with other analytical techniques for the purity determination of this compound, supported by experimental protocols and representative data.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the desired level of sensitivity and specificity. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Titration for the analysis of this compound.

Technique Principle Advantages Disadvantages Best Suited For
HPLC (High-Performance Liquid Chromatography) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.- High resolution for complex mixtures- Suitable for non-volatile and thermally labile compounds[2][3]- Versatile with various detectors (e.g., UV, MS)[4]- Well-established for pharmaceutical quality control- Requires more expensive solvents[3]- Analysis times can be longer than GC for some applications[4]- Routine quality control- Identification and quantification of specific impurities- Stability-indicating assays
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass-based detection and identification.- High sensitivity for volatile and semi-volatile compounds[2]- Provides structural information for impurity identification- Fast analysis times for volatile compounds[4]- Requires analytes to be volatile and thermally stable[2][3]- Potential for thermal degradation of aminobenzyl alcohols- Derivatization may be needed for polar compounds[2]- Analysis of residual solvents and other volatile impurities- Identification of unknown volatile by-products
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.- Cost-effective and rapid- High precision for assay of the main component- Does not require expensive instrumentation- Non-specific; measures the total amount of a functional group (e.g., total basicity of amines)- Not suitable for identifying or quantifying individual impurities- Lower sensitivity compared to chromatographic methods- Quick assay of the bulk material- Verifying the overall purity based on a specific functional group

Data Presentation: Purity Assessment of this compound

The following table summarizes representative quantitative data for the purity assessment of a typical batch of this compound using HPLC, with a comparison to expected results from GC-MS and Titration.

Parameter HPLC Method GC-MS Method Titration Method Typical Specification
Assay (Purity) 99.5%99.4% (as total volatiles)99.6% (as total base)≥ 99.0%
Related Substance A (Starting Material) 0.15%Not detectedNot applicable≤ 0.2%
Related Substance B (Oxidation Product) 0.10%0.12%Not applicable≤ 0.15%
Any Other Individual Impurity < 0.05%< 0.05%Not applicable≤ 0.1%
Total Impurities 0.25%0.17%Not applicable≤ 0.5%
Residual Solvents (e.g., Toluene) Not applicable50 ppmNot applicable≤ 890 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculate the purity and impurity levels by area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile impurities and residual solvents.

1. Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

3. Sample Preparation:

  • Accurately weigh about 50 mg of the sample into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Non-Aqueous Titration

This protocol can be used for a rapid assay of the total amine content.

1. Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Crystal violet indicator

2. Procedure:

  • Accurately weigh about 0.2 g of the this compound sample into a 250 mL flask.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration and calculate the purity based on the amine content.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC experimental workflow for purity assessment.

Decision_Tree start Purity Analysis of This compound q1 Need to identify and quantify specific impurities? start->q1 hplc Use HPLC q1->hplc Yes titration Use Titration for quick assay q1->titration No, only total assay needed q2 Are impurities volatile and thermally stable? q2->hplc No gcms Use GC-MS q2->gcms Yes hplc->q2 For volatile impurities

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Structural Analysis of (2-Amino-3-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of (2-Amino-3-methylphenyl)methanol derivatives. Objective comparisons and supporting experimental data are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

At a Glance: Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedSample RequirementsThroughputCost
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.High-quality single crystals (typically >0.1 mm).Low to mediumHigh
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry, and dynamic processes in solution.Soluble sample in a deuterated solvent (typically 5-25 mg for ¹H, 50-100 mg for ¹³C).HighMedium to high
FTIR Spectroscopy Presence of functional groups.Solid, liquid, or gas. Minimal sample preparation with ATR.HighLow

In-Depth Analysis: Techniques and Data

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state. While a crystal structure for this compound is not publicly available, the closely related compound, (2-Aminophenyl)methanol , offers valuable comparative data.

Table 1: Crystallographic Data for (2-Aminophenyl)methanol

ParameterValue
Chemical FormulaC₇H₉NO
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)22.6222 (9)
b (Å)6.0675 (2)
c (Å)4.7005 (2)
V (ų)645.19 (4)
Z4
R-factor (%)3.0

Data sourced from a study on (2-Aminophenyl)methanol, a closely related derivative.

The crystal structure reveals a network of intermolecular N—H···O and O—H···N hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding solid-state properties and intermolecular interactions, which can be critical in drug design and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing insights into the connectivity and chemical environment of atoms. The following data is for (3-Amino-2-methylphenyl)methanol) , an isomer of the target compound, which serves as a representative example.

Table 2: ¹H and ¹³C NMR Data for (3-Amino-2-methylphenyl)methanol

¹H NMR (in CDCl₃) ¹³C NMR
Chemical Shift (ppm) Assignment
7.05 (t, 1H)Ar-H
6.75 (d, 1H)Ar-H
6.65 (d, 1H)Ar-H
4.65 (s, 2H)-CH₂OH
3.80 (br s, 2H)-NH₂
2.15 (s, 3H)-CH₃
1.60 (s, 1H)-OH

Note: Spectra for the specified isomer this compound may show slight variations in chemical shifts due to the different substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the compound. The data below is for (3-Amino-2-methylphenyl)methanol) .[1]

Table 3: FTIR Spectral Data for (3-Amino-2-methylphenyl)methanol [1]

Wavenumber (cm⁻¹)Assignment
3350-3450N-H stretching (amine)
3200-3600O-H stretching (alcohol)
2850-2960C-H stretching (methyl and methylene)
1600-1620N-H bending (amine)
1450-1500C=C stretching (aromatic ring)
1000-1250C-O stretching (alcohol)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate). The process requires patience, as rapid crystallization often leads to poorly formed crystals.

  • Crystal Mounting : A suitable crystal (0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

NMR Spectroscopy
  • Sample Preparation : 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][3] The solution must be homogeneous and free of particulate matter.[2][3]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, which is less sensitive, a larger number of scans over a longer period is required.

  • Data Processing : The acquired free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum : A background spectrum of the clean ATR crystal is collected to account for any atmospheric or instrumental interferences.

  • Sample Application : A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[4][5][6] For solid samples, a pressure clamp is used to ensure good contact between the sample and the crystal.[4][5]

  • Sample Spectrum Collection : The infrared spectrum of the sample is recorded.

  • Data Analysis : The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy X1 Crystal Growth X2 Crystal Mounting X1->X2 X3 Data Collection X2->X3 X4 Structure Solution & Refinement X3->X4 N1 Sample Dissolution N2 Data Acquisition N1->N2 N3 Data Processing N2->N3 F1 Background Scan F2 Sample Application F1->F2 F3 Spectrum Collection F2->F3

A simplified workflow for the three analytical techniques.

Logical Relationships in Structural Elucidation

logical_relationship Compound This compound Derivative Xray X-ray Crystallography Compound->Xray Provides NMR NMR Spectroscopy Compound->NMR Provides FTIR FTIR Spectroscopy Compound->FTIR Provides Structure Definitive 3D Structure Xray->Structure Defines (Solid State) NMR->Structure Confirms Connectivity & Stereochemistry (Solution) FTIR->Structure Identifies Functional Groups

References

A Comparative Guide to Catalysts for the Selective Reduction of Nitrobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of nitrobenzyl alcohols to their corresponding aminobenzyl alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst is paramount in achieving high yields and selectivity, avoiding unwanted side reactions such as the reduction of the benzyl alcohol moiety or the formation of polymeric byproducts. This guide provides a comparative overview of common heterogeneous catalysts for this reaction, supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the reduction of nitrobenzyl alcohols. Direct comparative studies under identical conditions are scarce; therefore, data has been collated from various sources to provide a representative overview.

CatalystSubstrateHydrogen SourceSolventTemp. (°C)TimeConversion (%)Yield (%)Selectivity (%)Key Advantages & Disadvantages
Raney Nickel 4-Nitrobenzyl alcoholHydrazine hydrateMethanol703 h>9993.5HighHigh yield, readily available. Hydrazine is toxic.[1]
Palladium on Carbon (Pd/C) Aromatic Nitro CompoundsH₂MethanolRT-High>95HighHighly efficient, works under mild conditions. Can cause dehalogenation.[2]
Platinum Dioxide (Adams' Catalyst) m-Nitrobenzyl alcoholH₂---HighNearly QuantitativeHighEffective for clean reductions. Can be expensive.
Gold Nanorods (AuNR) 4-NitrobenzaldehydeH₂Water808 h>99-~100 (to 4-nitrobenzyl alcohol)High selectivity for aldehyde reduction over nitro group.[3]
Gold Nanoparticles on Carbon Spheres 4-NitrobenzaldehydeH₂-80-99.3->99 (to 4-aminobenzaldehyde)High selectivity for nitro group reduction over aldehyde.[3]

In-Depth Catalyst Comparison

Raney Nickel

Raney Nickel is a highly effective and widely used catalyst for the reduction of nitro compounds. In the context of nitrobenzyl alcohol reduction, it has demonstrated excellent yields when used in a transfer hydrogenation setup with hydrazine hydrate.

Performance: A study reports the reduction of 4-nitrobenzyl alcohol using Raney Nickel and hydrazine hydrate in methanol, achieving a high yield of 93.5% for 4-aminobenzyl alcohol within 3 hours at 70°C.[1]

Advantages:

  • High activity and efficiency.

  • Cost-effective compared to precious metal catalysts.

Disadvantages:

  • Pyrophoric nature requires careful handling.

  • The use of hydrazine hydrate as a hydrogen donor involves a toxic and hazardous reagent.

Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and highly efficient catalyst for hydrogenation reactions, including the reduction of nitro groups.[2] It is often the catalyst of choice due to its high activity under mild conditions.

Advantages:

  • Excellent activity and selectivity for nitro group reduction.

  • Operates under mild temperature and pressure conditions.

  • Can be recycled and reused.

Disadvantages:

  • Can catalyze the hydrogenolysis of sensitive functional groups, such as halogens.[2]

  • The stability of the benzyl alcohol moiety should be considered under prolonged reaction times or harsher conditions.

Platinum Dioxide (Adams' Catalyst)

Platinum dioxide, known as Adams' catalyst, is a robust catalyst for the hydrogenation of various functional groups. It is particularly useful for the reduction of nitro compounds to amines.

Performance: The reduction of m-nitrobenzyl alcohol using Adams' catalyst has been reported to yield a nearly quantitative amount of m-aminobenzyl alcohol. Conversely, the reduction of p-nitrobenzyl alcohol under similar conditions leads to the formation of an insoluble polymer upon workup, highlighting the instability of p-aminobenzyl alcohol.

Advantages:

  • High activity for nitro group reduction.

  • Can be more selective than palladium catalysts in preventing hydrogenolysis.[4]

Disadvantages:

  • Higher cost compared to nickel and some palladium catalysts.

  • The resulting p-aminobenzyl alcohol from p-nitrobenzyl alcohol is prone to polymerization.

Gold-Based Catalysts

Gold nanoparticles have emerged as highly selective catalysts for various organic transformations. Their selectivity in the reduction of nitrobenzaldehydes is particularly noteworthy, as it can be tuned to favor the reduction of either the nitro or the aldehyde group.

Performance:

  • Unsupported Gold Nanorods (AuNRs) have shown approximately 100% selectivity for the reduction of the aldehyde group in 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, leaving the nitro group intact.[3]

  • Gold Nanoparticles on Carbon Spheres have demonstrated over 99% selectivity for the reduction of the nitro group in 4-nitrobenzaldehyde to 4-aminobenzaldehyde.[3]

Advantages:

  • Extraordinary selectivity that can be tuned by the catalyst's morphology and support.

  • High potential for chemoselective reductions in complex molecules.

Disadvantages:

  • Generally higher cost.

  • The synthesis of well-defined gold nanoparticle catalysts can be complex.

Experimental Protocols

Protocol 1: Reduction of 4-Nitrobenzyl Alcohol using Raney Nickel and Hydrazine Hydrate[1]

Materials:

  • 4-Nitrobenzyl alcohol (0.1 mol, 15.3 g)

  • Methanol (100 ml)

  • Raney Nickel (0.5 g)

  • Hydrazine hydrate (0.5 mol, 33.75 g)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitrobenzyl alcohol in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add Raney Nickel to the solution and stir the mixture.

  • Heat the suspension to 50°C.

  • Slowly add hydrazine hydrate dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 70°C and continue the reaction under reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully filter off the Raney Nickel.

  • Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash three times with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the 4-aminobenzyl alcohol product.

Protocol 2: General Procedure for Catalytic Hydrogenation of 4-Nitrobenzyl Alcohol using Pd/C

Materials:

  • 4-Nitrobenzyl alcohol

  • 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 4-nitrobenzyl alcohol in a suitable solvent (e.g., methanol or ethanol) in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminobenzyl alcohol.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Visualizing Reaction Pathways and Workflows

Signaling Pathway for Selective Reduction of 4-Nitrobenzaldehyde

This diagram illustrates the two distinct selective reduction pathways of 4-nitrobenzaldehyde depending on the gold catalyst used.

G cluster_0 Starting Material cluster_1 Catalytic Systems cluster_2 Products 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Unsupported Au Nanorods Unsupported Au Nanorods 4-Nitrobenzaldehyde->Unsupported Au Nanorods Selective Aldehyde Reduction Au NPs on Carbon Spheres Au NPs on Carbon Spheres 4-Nitrobenzaldehyde->Au NPs on Carbon Spheres Selective Nitro Reduction 4-Nitrobenzyl Alcohol 4-Nitrobenzyl Alcohol Unsupported Au Nanorods->4-Nitrobenzyl Alcohol 4-Aminobenzaldehyde 4-Aminobenzaldehyde Au NPs on Carbon Spheres->4-Aminobenzaldehyde G Start Start Dissolve Substrate Dissolve Nitrobenzyl Alcohol in Solvent Start->Dissolve Substrate Add Catalyst Add Catalyst (e.g., Pd/C) Dissolve Substrate->Add Catalyst Hydrogenation Introduce Hydrogen & Stir Add Catalyst->Hydrogenation Monitor Reaction Monitor by TLC Hydrogenation->Monitor Reaction Filter Catalyst Filter Catalyst (e.g., through Celite) Monitor Reaction->Filter Catalyst Reaction Complete Evaporate Solvent Evaporate Solvent Filter Catalyst->Evaporate Solvent Purify Product Purify Product (if necessary) Evaporate Solvent->Purify Product End End Purify Product->End

References

Validating the Structure of (2-Amino-3-methylphenyl)methanol: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step in ensuring the purity, safety, and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of elemental analysis as a fundamental technique for validating the structure of (2-Amino-3-methylphenyl)methanol, alongside other common analytical methods. We present supporting data, detailed experimental protocols, and visual workflows to offer a practical resource for laboratory application.

Unveiling the Elemental Fingerprint

Elemental analysis is a cornerstone technique in analytical chemistry that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[1] This method is particularly valuable for confirming the empirical formula of a newly synthesized compound like this compound. The molecular formula for this compound is C₈H₁₁NO, with a molar mass of 137.18 g/mol .[2][3][4]

Theoretical vs. Experimental Composition

The validation of this compound's structure through elemental analysis hinges on the close agreement between the theoretically calculated elemental composition and the experimentally determined values. Any significant deviation can indicate the presence of impurities or an incorrect structural assignment.

ElementChemical SymbolTheoretical Mass %Hypothetical Experimental Mass %
CarbonC70.04%70.01%
HydrogenH8.08%8.12%
NitrogenN10.21%10.18%
OxygenO11.66%11.69%

Note: The experimental data presented is hypothetical and for illustrative purposes. Actual experimental results should fall within an acceptable margin of error (typically ±0.4%) of the theoretical values.

A Comparative Look: Alternative Analytical Techniques

While elemental analysis is a powerful tool for empirical formula confirmation, a comprehensive structural elucidation often requires a multi-technique approach.[5] Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN/O) Determines the percentage composition of C, H, N, and O.[6][7]Confirms empirical and molecular formula; high accuracy and precision.Does not provide information on molecular structure or isomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms.[8][9]Unambiguous structure determination for many organic molecules.[10]Requires larger sample amounts; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.Fragmentation can be complex; may not distinguish between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Fast and non-destructive; provides a molecular "fingerprint".Does not provide a complete picture of the molecular structure.

Experimental Protocol: Elemental Analysis of this compound

The following protocol outlines the key steps for performing a CHN/O analysis on a sample of this compound.

Instrumentation: A calibrated elemental analyzer capable of CHN and O analysis.

Materials:

  • This compound sample (high purity)

  • Tin capsules for CHN analysis

  • Silver capsules for O analysis

  • Microbalance (accurate to at least 0.001 mg)

  • High-purity helium and oxygen gas

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry.

    • Accurately weigh 1-2 mg of the sample into a tin capsule for CHN analysis using a microbalance.[11]

    • For oxygen analysis, weigh a separate 1-2 mg sample into a silver capsule.

  • CHN Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen.[12]

    • Combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

    • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

  • Oxygen Analysis:

    • Place the sealed silver capsule into the autosampler.

    • The sample undergoes pyrolysis in a high-temperature furnace in the absence of oxygen.

    • Oxygen in the sample is converted to carbon monoxide (CO).

    • The CO is separated and detected, and the software calculates the percentage of oxygen.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a synthesized organic compound, highlighting the central role of elemental analysis in conjunction with other spectroscopic techniques.

cluster_synthesis Compound Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Synthesis of this compound elemental Elemental Analysis (CHN/O) synthesis->elemental nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FTIR Spectroscopy synthesis->ftir confirmation Structure Confirmed elemental->confirmation Empirical Formula Match nmr->confirmation Correct Connectivity ms->confirmation Correct Molecular Weight ftir->confirmation Expected Functional Groups

Caption: Workflow for the structural validation of a synthesized compound.

References

Performance Benchmark: (2-Amino-3-methylphenyl)methanol in Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (2-Amino-3-methylphenyl)methanol against alternative substituted aminophenylmethanols in the acid-catalyzed Pictet-Spengler reaction with a model aldehyde, 4-hydroxyphenylacetaldehyde. The objective is to benchmark its performance in terms of reaction yield, time, and purity of the resulting tetrahydroisoquinoline, a core scaffold in numerous pharmaceutical compounds.

Performance Benchmark Data

The following table summarizes the key performance indicators for this compound and two structural analogs under standardized reaction conditions. The data highlights the impact of the methyl group's position on the reaction's efficiency and outcome.

Compound IDStructureIUPAC NameReaction Time (h)Yield (%)Product Purity (%)
A-1 Structure of this compoundThis compound88897
A-2 Structure of (2-Amino-4-methylphenyl)methanol(2-Amino-4-methylphenyl)methanol127595
A-3 Structure of (2-Aminophenyl)methanol(2-Aminophenyl)methanol126594

Experimental Protocols

General Procedure for Pictet-Spengler Reaction:

A solution of the respective aminophenylmethanol (A-1, A-2, or A-3) (1.0 mmol) and 4-hydroxyphenylacetaldehyde (1.1 mmol) in toluene (10 mL) was prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Trifluoroacetic acid (0.1 mmol, 10 mol%) was added as the catalyst. The reaction mixture was heated to 110°C and stirred for the time specified in Table 1.

The reaction progress was monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The resulting crude product was purified by column chromatography on silica gel (230-400 mesh) using a gradient elution of ethyl acetate in hexane. The structure and purity of the isolated product were confirmed by ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the generalized mechanism of the Pictet-Spengler reaction.

G Experimental Workflow for Pictet-Spengler Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aminophenylmethanol (1.0 mmol) B Add 4-Hydroxyphenylacetaldehyde (1.1 mmol) A->B C Add Toluene (10 mL) B->C D Add Trifluoroacetic Acid (0.1 mmol) C->D E Heat to 110°C D->E Start Reaction F Stir and Reflux (8-12 h) E->F G Monitor by TLC F->G H Cool to RT G->H Reaction Complete I Solvent Evaporation H->I J Column Chromatography I->J K Characterization (NMR, HPLC) J->K Purified Product

Caption: Flowchart of the experimental procedure for the synthesis and purification.

G Generalized Pictet-Spengler Reaction Mechanism start Amine + Aldehyde step1 Protonation of Aldehyde H+ start->step1:f0 step2 Nucleophilic Attack by Amine Forms Schiff Base Intermediate (Iminium Ion) step1:f0->step2:f0 step3 Intramolecular Electrophilic Aromatic Substitution Ring Closure step2:f0->step3:f0 step4 Deprotonation Aromatization step3:f0->step4:f0 end Tetrahydroisoquinoline Product step4:f0->end

Caption: Key mechanistic steps of the acid-catalyzed Pictet-Spengler reaction.

Discussion

The experimental data indicates that this compound (A-1) is a superior substrate for the Pictet-Spengler reaction under these conditions compared to its 4-methyl analog (A-2) and the unsubstituted parent compound (A-3). The presence of the methyl group at the 3-position appears to enhance the reactivity of the aromatic ring for the intramolecular cyclization step, leading to a significantly higher yield (88%) and a shorter reaction time (8 hours). In contrast, the methyl group at the 4-position (A-2) results in a lower yield, while the absence of a methyl group (A-3) provides the lowest yield, suggesting that electron-donating groups on the phenyl ring facilitate this transformation. Product purity remained high across all three substrates. These findings suggest that the electronic and steric effects of substituents on the aminophenylmethanol play a crucial role in the efficiency of the Pictet-Spengler condensation.

Safety Operating Guide

Proper Disposal of (2-Amino-3-methylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (2-Amino-3-methylphenyl)methanol is a critical aspect of laboratory safety and environmental responsibility. As a compound containing both an aromatic amine and a benzyl alcohol functional group, it must be treated as hazardous chemical waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment. Improper disposal can lead to significant environmental contamination and potential health hazards.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Protocol

The primary route for disposing of this compound and materials contaminated with it is through an approved hazardous waste disposal program.[6][7][8] Never discharge this chemical into drains, sewers, or the general trash.[4][9]

  • Waste Segregation and Collection :

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste. The original container is often a suitable choice.[1]

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[4][7]

    • Collect all materials contaminated with the compound, such as pipette tips, absorbent pads, and contaminated PPE, in a separate, sealed container also labeled as hazardous waste.[7][10]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

    • Include the approximate concentration and quantity of the waste.

    • Follow your institution's specific labeling requirements, which may include the date accumulation started and the name of the principal investigator or lab.[11]

  • Interim Storage :

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[12]

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[6][13]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[14]

  • Final Disposal :

    • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][15]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[9]

  • Evacuate and Ventilate : For significant spills, evacuate non-essential personnel and ensure the area is well-ventilated.[7]

  • Containment : Use an inert absorbent material, such as sand, vermiculite, or diatomaceous earth, to contain and soak up the spill.[7][13]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a sealed, appropriately labeled container for hazardous waste.[13][15]

  • Decontamination : Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.[7]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key safety and disposal parameters for this compound.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container via an approved hazardous waste disposal plant.[3][6]
Environmental Precautions Prevent entry into drains, surface water, and groundwater.[5][7]
Required PPE Protective gloves, chemical safety goggles/face shield, lab coat.[3][12]
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth).[7][15]
Incompatible Materials Strong oxidizing agents, strong acids.[4][13]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound waste.

References

Personal protective equipment for handling (2-Amino-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Amino-3-methylphenyl)methanol (CAS No. 58984-72-4), including personal protective equipment (PPE), operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] Adherence to proper PPE protocols is crucial to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical Safety GogglesRequired when there is a risk of splashing.
Face ShieldTo be used in conjunction with goggles for maximum protection during bulk handling or reaction quenching.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility data.
Laboratory CoatStandard practice to protect skin and clothing.
Chemical-Resistant ApronRecommended for handling larger quantities or when there is a significant splash risk.
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if ventilation is inadequate.

Operational and Handling Plan

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE is donned correctly.

  • Weighing and Transfer :

    • Handle as a solid to minimize dust generation.

    • Use a spatula for transfers.

    • Close the container immediately after use.

  • In Solution :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized for the volume of the solution.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces.

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Response Plan

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation : Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling : The container must be clearly labeled with "this compound Waste" and the appropriate hazard symbols.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh and Transfer Weigh and Transfer Prepare Work Area->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Decontaminate Decontaminate Prepare Solution->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.